molecular formula C3H6O2 B040837 Reuterin CAS No. 118606-97-6

Reuterin

Cat. No.: B040837
CAS No.: 118606-97-6
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypropanal, also known as Reuterin, is a highly versatile and reactive β-hydroxyaldehyde that serves as a valuable bifunctional building block in organic synthesis and a critical metabolite in biochemical research. Its primary research value lies in its role as a key intermediate in the Maillard reaction and as a potent antimicrobial agent produced by certain strains of Lactobacillus reuteri. The compound's mechanism of action is attributed to its ability to form hydrating oligomers in aqueous solution, which can interact with and inhibit essential enzymes, particularly those with thiol groups, leading to broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. Researchers utilize 3-Hydroxypropanal to study microbial ecology, food preservation strategies, and the formation of Advanced Glycation End-products (AGEs) relevant to diabetes and aging. Its aldehyde and hydroxyl groups make it a useful precursor for synthesizing heterocyclic compounds, polymers, and other fine chemicals. This product is provided as a high-purity reagent to ensure reliability and reproducibility in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062199
Record name Reuterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxypropanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2134-29-4
Record name Reuterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Reuterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRACRYLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5F79YAO6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxypropanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Reuterin Against Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin, a potent broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol, has garnered significant attention for its potential applications in food preservation and as a therapeutic agent.[1][2] This dynamic multi-component system, primarily consisting of 3-hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrate and dimer forms, exhibits pronounced inhibitory activity against a wide array of microorganisms, including clinically relevant Gram-negative bacteria.[1][3] Notably, Gram-negative bacteria often display greater sensitivity to this compound than their Gram-positive counterparts.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

The antimicrobial activity of this compound against Gram-negative bacteria is not attributed to a single mode of action but rather a multi-pronged attack on cellular integrity and function. The primary mechanisms identified to date include the induction of oxidative stress, disruption of the cell membrane, and subsequent DNA damage.[5]

Induction of Oxidative Stress via Thiol Group Interaction

A key mechanism of this compound's toxicity is its ability to induce significant oxidative stress within the bacterial cell.[6][7] The highly reactive aldehyde group of 3-HPA readily interacts with thiol groups present in proteins and small molecules, such as glutathione.[6][8] This interaction leads to the depletion of the cell's antioxidant defenses and the accumulation of reactive oxygen species (ROS).[5][9]

The resulting oxidative stress disrupts the intracellular redox balance, leading to widespread damage to cellular components.[10] Studies have shown that Escherichia coli cells exposed to sublethal concentrations of this compound upregulate genes belonging to the OxyR regulon, a key pathway in the oxidative stress response.[6][7] Furthermore, E. coli mutants lacking the oxyR gene exhibit increased sensitivity to this compound, underscoring the importance of this defense mechanism in mitigating this compound-induced damage.[6]

The interaction of this compound with thiol groups is a critical aspect of its broad-spectrum activity, as it targets a wide range of cellular processes dependent on sulfhydryl-containing enzymes and molecules.[6]

Disruption of the Outer Membrane and Cellular Integrity

This compound has been shown to compromise the integrity of the Gram-negative bacterial cell envelope.[5] While the precise molecular interactions with the outer membrane are still under investigation, evidence suggests that this compound can cause membrane damage, leading to increased permeability.[5][11] This disruption of the cell membrane is a critical step that facilitates the entry of this compound into the cytoplasm, where it can exert its effects on intracellular targets. The loss of membrane integrity also leads to the leakage of essential cellular components and a collapse of the proton motive force, ultimately contributing to cell death.[5]

DNA Damage

Following the disruption of the cell membrane and the induction of oxidative stress, this compound can cause significant damage to bacterial DNA.[5] The increase in intracellular ROS levels contributes to DNA lesions.[5] Studies using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay have demonstrated a significant increase in DNA damage in bacteria exposed to this compound.[5][12] While direct interaction of this compound with DNA has been proposed, the primary route of DNA damage is likely indirect, mediated by the overwhelming oxidative stress induced within the cell.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria as reported in the literature.

Gram-negative BacteriumThis compound (3-HPA) MICReference
Escherichia coli7.5–15 mM[13]
Escherichia coli BW251131.15 mM[12]
Escherichia coli K120.9–1.1 mM[14]
Salmonella enterica≥ 95% inhibition at 10 mM[15]
Shigella sonnei≥ 95% inhibition at 10 mM[15]
Vibrio cholerae≥ 95% inhibition at 10 mM[15]
Campylobacter jejuni1.5 - 3.0 µM (acrolein)[16]
Campylobacter coli1.5 - 3.0 µM (acrolein)[16]

Experimental Protocols

Production and Purification of this compound

Objective: To produce and purify this compound from Limosilactobacillus reuteri cultures for use in antimicrobial assays.

Methodology:

  • Bacterial Culture: L. reuteri is cultured anaerobically in a suitable medium such as MRS broth.[15]

  • Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[15]

  • Glycerol Conversion: The washed cells are resuspended in a glycerol solution (e.g., 250 mM glycerol) and incubated anaerobically to allow the conversion of glycerol to this compound.[15]

  • Purification: The cell-free supernatant containing this compound is collected after centrifugation and filter-sterilization.[17] Further purification can be achieved using silica gel chromatography.[14]

  • Quantification: The concentration of 3-HPA in the purified this compound solution is determined using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay.[15][18]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target Gram-negative bacterium.

Methodology:

  • Bacterial Inoculum Preparation: The target Gram-negative bacterium is grown to a specific optical density and then diluted to a standardized concentration (e.g., 10^6 CFU/mL).[17]

  • Serial Dilution of this compound: Purified this compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton agar) in a 96-well microtiter plate.[15][17]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[17]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[15]

Visualizations

Signaling Pathway: this compound-induced Oxidative Stress in Gram-negative Bacteria

Reuterin_Oxidative_Stress This compound This compound (3-HPA) OuterMembrane Outer Membrane This compound->OuterMembrane Permeabilization ThiolGroups Thiol Groups (-SH) This compound->ThiolGroups Reacts with Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Proteins Proteins ThiolGroups->Proteins Glutathione Glutathione (GSH) ThiolGroups->Glutathione ROS Reactive Oxygen Species (ROS) ThiolGroups->ROS Depletion leads to increased OxyR OxyR Regulon Activation ROS->OxyR Induces CellularDamage Cellular Damage (Proteins, Lipids, DNA) ROS->CellularDamage Causes CellDeath Cell Death CellularDamage->CellDeath

Caption: this compound induces oxidative stress by reacting with thiol groups, leading to ROS production and cell death.

Experimental Workflow: this compound Production and MIC Assay

Reuterin_Workflow Start Start Culture 1. Culture L. reuteri Start->Culture PrepareInoculum 6. Prepare Bacterial Inoculum Start->PrepareInoculum Harvest 2. Harvest & Wash Cells Culture->Harvest Convert 3. Convert Glycerol to this compound Harvest->Convert Purify 4. Purify this compound Convert->Purify Quantify 5. Quantify 3-HPA Purify->Quantify SerialDilute 7. Serially Dilute This compound Quantify->SerialDilute Inoculate 8. Inoculate Plates PrepareInoculum->Inoculate SerialDilute->Inoculate Incubate 9. Incubate Inoculate->Incubate DetermineMIC 10. Determine MIC Incubate->DetermineMIC End End DetermineMIC->End

Caption: Workflow for producing this compound and determining its Minimum Inhibitory Concentration (MIC).

Conclusion

The mechanism of action of this compound against Gram-negative bacteria is a complex and multifaceted process. Its ability to induce oxidative stress through the depletion of thiol-containing molecules, disrupt the cell membrane, and cause DNA damage collectively contributes to its potent bactericidal activity. This multi-target mechanism makes the development of resistance more challenging for bacteria. Further research into the specific interactions of this compound with the outer membrane components of Gram-negative bacteria and a deeper understanding of the genetic and metabolic responses to this compound exposure will be crucial for the development of novel antimicrobial strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising antimicrobial compound.

References

The Biochemical Pathway of Reuterin Synthesis in Lactobacillus reuteri: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus reuteri, a prominent member of the gut microbiota, possesses the unique ability to produce reuterin (3-hydroxypropionaldehyde), a potent broad-spectrum antimicrobial compound. This technical guide provides an in-depth exploration of the biochemical pathway responsible for this compound synthesis. It details the enzymatic conversion of glycerol, the genetic underpinnings of the pathway located within the propanediol-utilization (pdu) operon, and the key factors influencing production yields. Furthermore, this document outlines detailed experimental protocols for the cultivation of L. reuteri, induction and quantification of this compound, and assays for the key enzyme, glycerol dehydratase. All quantitative data are summarized in structured tables for comparative analysis, and critical pathways and workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this significant metabolic process.

Introduction

Lactobacillus reuteri is a heterofermentative lactic acid bacterium that colonizes the gastrointestinal tract of humans and other animals.[1] Certain strains of L. reuteri can anaerobically metabolize glycerol to produce this compound, a dynamic multi-compound system primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[2][3] this compound exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa, making it a compound of significant interest for food preservation and therapeutic applications.[2][4] The synthesis of this compound is a key component of the probiotic activity attributed to some L. reuteri strains.[5] This guide delves into the core biochemical and genetic mechanisms governing this compound production.

The Biochemical Pathway of this compound Synthesis

The conversion of glycerol to this compound is a two-step enzymatic process that is part of the propanediol utilization pathway. This pathway is crucial for regenerating NAD+ from NADH produced during glucose metabolism, thereby enhancing the bacterium's growth.[2][6]

The central enzyme in this pathway is a coenzyme B12 (cobalamin)-dependent glycerol dehydratase (EC 4.2.1.30).[1][2] This enzyme catalyzes the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA), the primary component of this compound.[7][8] The glycerol dehydratase in L. reuteri is encoded by the pduCDE genes and is composed of three subunits: α, β, and γ.[2][9]

The 3-HPA produced can then be further metabolized. In the presence of excess NADH, it is reduced to 1,3-propanediol (1,3-PDO) by a 1,3-propanediol oxidoreductase , an enzyme encoded by the dhaT gene.[6][9] This subsequent reaction is important for the regeneration of NAD+.

Reuterin_Synthesis_Pathway cluster_enzymes Enzymatic Conversions cluster_cofactors Cofactors Glycerol Glycerol GDHt Glycerol Dehydratase (PduCDE) Glycerol->GDHt H2O This compound This compound (3-HPA) PDO_ox 1,3-Propanediol Oxidoreductase (DhaT) This compound->PDO_ox PDO 1,3-Propanediol GDHt->this compound PDO_ox->PDO NAD NAD+ PDO_ox->NAD B12 Coenzyme B12 B12->GDHt NADH NADH + H+ NADH->PDO_ox

Biochemical pathway of this compound synthesis from glycerol in Lactobacillus reuteri.
Genetic Regulation: The Propanediol-Utilization (pdu) Operon

The enzymatic machinery for this compound synthesis is encoded within the propanediol-utilization (pdu) gene cluster.[10][11] This operon also contains genes for the biosynthesis of cobalamin (vitamin B12), the essential cofactor for glycerol dehydratase.[10] The presence and expression of the pdu operon are critical for a strain's ability to produce this compound.[11]

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the L. reuteri strain, initial glycerol concentration, cell biomass, pH, temperature, and incubation time. The following tables summarize quantitative data from various studies.

Table 1: Influence of Glycerol and Biomass Concentration on this compound Production

L. reuteri StrainInitial Glycerol (mM)Cell Biomass (g/L dry weight or log CFU/mL)This compound Produced (mM)Reference
DPC1630021 g/L~183 (calculated from 61.3% yield)[12]
DPC1635025 g/LNot specified, but conditions for max. production[13]
Not Specified20030 g/L170[14]
DSM 200161008 log CFU/mL68.39[15]
DSM 179381008 log CFU/mL30.00[15]
BR201500OD600 of 100378[6]

Table 2: Optimal Conditions for this compound Production

L. reuteri StrainTemperature (°C)pHIncubation Time (h)Key FindingsReference
DPC16256.82Optimal conditions for efficient transformation.[12][13]
DPC16306.21High this compound yield obtained under these conditions.[12]
Not Specified30 - 376.5 - 7.024Maximized this compound productivity.[16]
WBB0520Not specifiedNot specifiedHighest this compound production observed at this temperature.[17]
ATCC 536085 - 37Not specified1.5 - 2Wide activity range for glycerol dehydratase.[15]

Experimental Protocols

Cultivation of Lactobacillus reuteri

A two-step process is commonly employed for this compound production, involving an initial cell growth phase followed by a bioconversion phase with resting cells.[6][12]

Materials:

  • Lactobacillus reuteri strain (e.g., DSM 20016, ATCC 55730)

  • de Man, Rogosa and Sharpe (MRS) broth

  • Glycerol

  • Sterile centrifuge tubes

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Activate the stock culture of L. reuteri by inoculating it into sterile MRS broth.

  • Incubate at 37°C for 24 hours under static or anaerobic conditions.[15]

  • Sub-culture the activated strain into a larger volume of MRS broth (optionally supplemented with ~20 mM glycerol to pre-induce the pathway) and incubate at 37°C until the late exponential or early stationary phase is reached (typically 16-24 hours).[15][18]

  • Harvest the bacterial cells by centrifugation (e.g., 9800 x g for 10 minutes).[15]

  • Wash the cell pellet twice with a sterile buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4 or sterile saline solution).[2][17]

This compound Production with Resting Cells

Materials:

  • Washed L. reuteri cell pellet

  • Sterile glycerol solution (e.g., 250 mM in water or buffer)[2]

  • Incubator (optimal temperature varies by strain, e.g., 25-37°C)

  • Reaction vessels (e.g., screw-capped tubes)

Procedure:

  • Resuspend the washed cell pellet in the sterile glycerol solution to a desired cell density (e.g., 21-25 g/L dry weight).[12]

  • Incubate the cell suspension under anaerobic or static conditions at the optimal temperature for the specific strain (e.g., 37°C) for a defined period (e.g., 1-2 hours).[2][12]

  • Terminate the reaction by centrifuging the mixture to pellet the cells.

  • Collect the supernatant, which contains the produced this compound. The supernatant can be filter-sterilized for further analysis or use.[18]

Experimental_Workflow cluster_growth Cell Growth Phase cluster_conversion Bioconversion Phase A Activate L. reuteri Stock Culture B Inoculate MRS Broth A->B C Incubate (37°C, 16-24h) B->C D Harvest Cells (Centrifugation) C->D E Wash Cell Pellet D->E F Resuspend Cells in Glycerol Solution E->F G Incubate (e.g., 37°C, 1-2h) F->G H Separate Supernatant (Centrifugation) G->H I This compound-containing Supernatant H->I

General experimental workflow for this compound production using resting cells.
Quantification of this compound

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan to form a colored complex.[10][17]

Materials:

  • This compound-containing supernatant

  • 95% Ethanol

  • 0.1 M Tryptophan solution (in 0.05 M HCl)

  • 35% HCl

  • Water bath (40°C)

  • Spectrophotometer

Procedure:

  • Mix 500 µL of the filtered sample supernatant with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[17]

  • Add 2.0 mL of 35% HCl to the mixture.[17]

  • Incubate the mixture in a water bath at 40°C for 30 minutes.[17]

  • Measure the absorbance of the resulting purple-colored solution at 560 nm.[17]

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with a known concentration of acrolein, assuming a 1:1 molar ratio.[10]

HPLC provides a more specific and accurate quantification of 3-HPA.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Ion exclusion column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., 5 mM H₂SO₄)

  • Column oven

  • 3-HPA standard

Procedure:

  • Set up the HPLC system with an appropriate column and mobile phase.

  • Set the column temperature to 55-60°C and the flow rate to 0.5-0.6 mL/min.[10][19]

  • Inject the filtered supernatant and a series of 3-HPA standards.

  • Determine the concentration of this compound in the sample by comparing the peak area to the standard curve.[10]

Glycerol Dehydratase Activity Assay

The activity of glycerol dehydratase can be determined by measuring the formation of aldehydes from a substrate. A coupled-enzyme assay is often used for continuous monitoring.[20]

Materials:

  • Crude cell extract of L. reuteri

  • Reaction buffer (e.g., 80 mM HEPES, pH 8.2)[21]

  • Substrate (e.g., 1 M 1,2-propanediol, as it is also a substrate and often used for convenience)[20][21]

  • Coenzyme B12 solution (e.g., 0.12 mM)[21]

  • Coupling enzyme (e.g., yeast alcohol dehydrogenase)[20]

  • NADH

  • Spectrophotometer

Procedure (Coupled Assay Example):

  • Prepare a reaction mixture containing the buffer, NADH, and the coupling enzyme (e.g., yeast alcohol dehydrogenase).

  • Add the crude cell extract containing glycerol dehydratase.

  • Initiate the reaction by adding the substrate (1,2-propanediol) and coenzyme B12.

  • Glycerol dehydratase converts 1,2-propanediol to propionaldehyde.

  • The coupling enzyme immediately reduces the propionaldehyde to 1-propanol, oxidizing NADH to NAD+.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[20]

  • Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

The synthesis of this compound by Lactobacillus reuteri is a well-defined biochemical process centered around the coenzyme B12-dependent glycerol dehydratase. The production is tightly regulated at the genetic level by the pdu operon and is significantly influenced by environmental conditions. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals to study and optimize the production of this valuable antimicrobial compound. Further research, potentially involving metabolic engineering of the pdu pathway, could lead to enhanced yields and novel applications for this compound in the pharmaceutical and food industries.

References

The Antimicrobial Spectrum of 3-Hydroxypropionaldehyde (Reuterin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionaldehyde, commonly known as reuterin, is a potent antimicrobial broad-spectrum aldehyde produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol.[1] This reactive compound exists in a dynamic equilibrium with its hydrated and dimeric forms and has demonstrated significant inhibitory and cidal activity against a wide array of microorganisms, including bacteria, fungi, protozoa, and viruses.[1] Its primary mechanism of action involves the induction of oxidative stress through the modification of thiol groups in microbial proteins and small molecules, leading to widespread cellular dysfunction.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of this compound

This compound exhibits a broad and potent antimicrobial activity. The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) of this compound against various microorganisms as reported in the scientific literature.

Antibacterial Activity

This compound is effective against both Gram-positive and Gram-negative bacteria, including many pathogenic species.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

Bacterial SpeciesStrainMIC (mM)MBC (mM)Reference(s)
Escherichia coliK127.5 - 1515 - 30[3]
Escherichia coliO157:H710-[4]
Salmonella entericaTyphimurium10-[4]
Shigella sonnei-10-[4]
Vibrio cholerae-10-[4]
Pseudomonas aeruginosa-30.00 ± 1.63 µg/ml-[5]
Staphylococcus aureus-20.00 ± 2.45 µg/ml-[5]
Staphylococcus aureus--200 µl[6]
Listeria monocytogenes-0.9 - 9.1-[3]
Listeria ivanovii-< 3.8< 3.8[3]
Clostridium difficile-< 1.9< 1.9[3]
Bacteroides vulgatus-< 1.9< 1.9[3]
Bacteroides thetaiotaomicron-1.9 - 3.81.9 - 3.8[3]
Bifidobacterium longum-1.9 - 3.81.9 - 3.8[3]
Fusobacterium nucleatum---[6]
Actinomyces israelii-0.625 - 1.25 µl1.25 - 2.5 µl[6]
Campylobacter jejunivarious1.5 - 3.0 µM (acrolein)1.5 - 5.8 µM (acrolein)[7]
Campylobacter colivarious1.5 - 3.0 µM (acrolein)1.5 - 5.8 µM (acrolein)[7]

Note: Direct comparison of values between studies may be challenging due to variations in experimental conditions and the units used to express this compound concentration.

Antifungal Activity

This compound has demonstrated significant activity against a range of yeasts and molds, including common food spoilage organisms.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungi

Fungal SpeciesStrainMIC (mM)MFC (mM)Reference(s)
Aspergillus niger-8-[8]
Aspergillus versicolor-0.1 - 7.8-[9]
Penicillium expansum-8-10-[8]
Penicillium chrysogenum-0.1 - 7.8-[9]
Penicillium roqueforti-0.1 - 7.8-[9]
Fusarium culmorum-4-[8]
Candida albicans-≤ 11≤ 15.6[10][11]
Debaryomyces hansenii-≤ 11≤ 15.6[10][11]
Pichia anomala-≤ 11≤ 15.6[10][11]
Rhodotorula mucilaginosa-≤ 11≤ 15.6[10][11]
Yarrowia lipolytica-≤ 11≤ 15.6[10][11]
Antiviral and Antiprotozoal Activity

The activity of this compound extends to viruses and protozoa, although quantitative data is less abundant in the literature.

Table 3: Antiviral and Antiprotozoal Activity of this compound

OrganismTypeObserved EffectReference(s)
Influenza A virus (H1N1)VirusVirucidal and irreversible[12]
Vesicular Stomatitis Virus (VSV)VirusReversible inhibition of viral attachment[12]
Newcastle Disease Virus (NDV)VirusSignificant inhibition of replication[12]
Herpes Simplex Virus (HSV)VirusSignificant inhibition of replication[12]
Coxsackievirus A6, A16VirusSignificant dose-dependent antiviral activity[13][14]
Enterovirus 71VirusSignificant dose-dependent antiviral activity[13][14]
TrypanosomaProtozoaInhibitory activity reported[15]

Mechanism of Action

The primary antimicrobial mechanism of this compound is the induction of oxidative stress within microbial cells.[2] The highly reactive aldehyde group of 3-hydroxypropionaldehyde readily interacts with free thiol groups (-SH) present in amino acids (such as cysteine), peptides (like glutathione), and proteins.[2][16] This interaction leads to the formation of inactive derivatives and disrupts the cellular redox balance.

In bacteria such as E. coli, exposure to this compound triggers the expression of genes regulated by the OxyR regulon, a key component of the oxidative stress response.[2][17] This response, however, is often insufficient to overcome the widespread damage caused by this compound, ultimately leading to cell death. The depletion of crucial thiol-containing molecules disrupts numerous cellular processes, including enzyme function and DNA synthesis.[18]

Reuterin_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transport Transport into Cell This compound->Transport Thiol_Groups Free Thiol Groups (e.g., in Glutathione, Cysteine, Proteins) Transport->Thiol_Groups Interaction Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress Depletion leads to OxyR_Regulon OxyR Regulon Activation Oxidative_Stress->OxyR_Regulon Induces Cellular_Dysfunction Cellular Dysfunction Enzyme Inactivation DNA Synthesis Inhibition Membrane Damage Oxidative_Stress->Cellular_Dysfunction Causes Stress_Response Induction of Stress Response Genes OxyR_Regulon->Stress_Response Cell_Death Cell Death Cellular_Dysfunction->Cell_Death

Proposed signaling pathway of this compound's antimicrobial action.

Experimental Protocols

Standardized methods are crucial for accurately determining the antimicrobial activity of this compound. The following sections provide detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

MIC_Workflow MIC Determination Workflow (Broth Microdilution) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with the microbial suspension A->D B Prepare serial dilutions of this compound in a 96-well microtiter plate B->D C Include positive (no this compound) and negative (no inoculum) controls C->D E Incubate the plate under appropriate conditions (e.g., 37°C, 18-24h) D->E F Visually inspect for turbidity or measure absorbance (OD) E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Workflow for MIC determination using broth microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Microbial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of the microtiter plate except the first column. In the first column, add 200 µL of the this compound stock solution. Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[9]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates with appropriate growth medium

  • Sterile micropipettes and tips

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells corresponding to the MIC and each higher concentration that showed no visible growth.[19]

  • Plating: Spread the aliquot evenly onto the surface of an appropriate agar plate.[19]

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

  • Determining the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[19]

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of this compound through an agar medium.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a lawn of the test microorganism on an agar plate B Aseptically create wells in the agar using a sterile cork borer A->B C Add a known volume of this compound solution (and controls) to the wells B->C D Allow for pre-diffusion at room temperature or in a refrigerator C->D E Incubate the plate under appropriate conditions D->E F Measure the diameter of the zone of inhibition around each well E->F G Correlate zone diameter with antimicrobial activity F->G

Workflow for the agar well diffusion assay.

Materials:

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

  • Positive control (e.g., a known antibiotic) and negative control (e.g., the solvent for this compound)

  • Calipers or a ruler

Procedure:

  • Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of the agar plate with a standardized suspension of the test microorganism to create a bacterial lawn.[20][21]

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[21]

  • Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[22] Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the this compound into the agar.[22]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.[20]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.[23] A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

3-Hydroxypropionaldehyde (this compound) is a versatile and potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, protozoa, and viruses. Its mechanism of action, centered on the induction of oxidative stress, makes it an interesting candidate for further research and development in various applications, including food preservation and therapeutics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antimicrobial efficacy. Further investigation into its antiviral and antiprotozoal properties, as well as in vivo studies, will be crucial in fully elucidating its potential.

References

The Reuterin System: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reuterin system, a potent and broad-spectrum antimicrobial agent produced by the probiotic bacterium Lactobacillus reuteri, has garnered significant attention in the scientific community. This complex and dynamic system, primarily composed of 3-hydroxypropionaldehyde (3-HPA), holds considerable promise for applications in food preservation, and as a therapeutic agent. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, biosynthesis, and antimicrobial mechanism of the this compound system, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance its study and application.

Chemical Structure and the Dynamic this compound System

The core component of the this compound system is 3-hydroxypropionaldehyde (3-HPA), an organic compound with the chemical formula HOCH₂CH₂CHO.[1] In aqueous solutions, 3-HPA exists in a dynamic equilibrium with several other molecules, collectively referred to as the "this compound system".[2][3] This system comprises:

  • 3-Hydroxypropionaldehyde (3-HPA): The primary bioactive aldehyde.

  • 1,1,3-Propanetriol (Hydrated 3-HPA): Formed by the hydration of the aldehyde group of 3-HPA.[3]

  • 2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane (Cyclic Dimer of 3-HPA): A dimer that is more prevalent at high concentrations of 3-HPA.[3]

  • Acrolein: A highly reactive α,β-unsaturated aldehyde formed through the dehydration of 3-HPA.[2]

This equilibrium is a critical aspect of the this compound system, as the different components may contribute synergistically to its overall biological activity.

Physicochemical Properties

The physicochemical properties of 3-hydroxypropionaldehyde are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₆O₂[4]
Molar Mass 74.07 g/mol [4]
Appearance Colorless to yellowish liquid
Solubility Soluble in water[5]
CAS Number 2134-29-4[4]

Antimicrobial Activity

The this compound system exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[4][5] Its efficacy varies depending on the target microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismMIC (mM)Reference(s)
Escherichia coli7.5 - 15[6]
Salmonella Newport1.35
Listeria ivanovii1.35[7]
Staphylococcus aureus18.25[5]
Campylobacter jejuni0.0015 - 0.003 (as acrolein)[8]
Campylobacter coli0.0015 - 0.003 (as acrolein)[8]
Lactobacillus species15 - 50[6]
Clostridium clostridioforme15 - 30[6]
Various Yeasts and Molds≤ 11

Stability of the this compound System

The stability of the this compound system is influenced by several factors, including temperature and pH. Understanding these parameters is crucial for its production, storage, and application.

Table 2: Stability of this compound Under Various Conditions

ConditionObservationReference(s)
Temperature Stable for at least 35 days at -20°C.[9] Stability decreases with increasing temperature.[9][10]
pH Effective over a wide pH range. Optimal production pH is often between 6.0 and 7.0.[1][11][1][11]
Storage in Water Stable for at least 6 months at 4°C.[10]

Cytotoxicity

While a potent antimicrobial, the cytotoxicity of the this compound system is a critical consideration for its therapeutic applications.

Table 3: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 ValueReference(s)
No significant cytotoxicity observed on various cell lines in some studies. -[12][13][14][15]
Note: Cytotoxicity can vary depending on the cell line, exposure time, and assay method. Further research is needed for a comprehensive toxicity profile.

Biosynthesis of this compound

Lactobacillus reuteri produces this compound from glycerol in a one-step enzymatic reaction catalyzed by the coenzyme B12-dependent glycerol dehydratase.[16] This process is a key part of the propanediol-utilization (pdu) pathway.

G cluster_Lreuteri Lactobacillus reuteri Glycerol Glycerol This compound This compound System (3-HPA, Hydrate, Dimer) Glycerol->this compound Glycerol Dehydratase (pduCDE) Propanediol 1,3-Propanediol This compound->Propanediol 1,3-Propanediol Dehydrogenase (pduQ) Propionate 3-Hydroxypropionate This compound->Propionate Aldehyde Dehydrogenase (pduP)

Figure 1. Biosynthesis pathway of the this compound system from glycerol in Lactobacillus reuteri.

Antimicrobial Mechanism of Action: Induction of Oxidative Stress

The primary antimicrobial mechanism of the this compound system is the induction of oxidative stress within target cells.[16] This is achieved through the high reactivity of the aldehyde group in 3-HPA, which readily interacts with and depletes cellular thiol-containing molecules, such as glutathione and cysteine residues in proteins.[16]

This depletion of the cellular thiol pool disrupts the redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to vital cellular components, including proteins, lipids, and DNA.[2][4]

G This compound This compound (3-HPA) Thiol Cellular Thiols (Glutathione, Cysteine residues) This compound->Thiol Thiol Modification ROS Reactive Oxygen Species (ROS) Thiol->ROS Depletion leads to ROS accumulation OxidativeStress Oxidative Stress ROS->OxidativeStress OxyR OxyR Regulon Activation OxidativeStress->OxyR Damage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->Damage Death Cell Death Damage->Death

Figure 2. Signaling pathway of this compound-induced oxidative stress.

Evidence for this mechanism includes the observation that E. coli cells exposed to this compound exhibit an upregulation of genes in the OxyR regulon, a key regulator of the oxidative stress response.[16] Furthermore, mutant strains of E. coli lacking the oxyR gene are more susceptible to the antimicrobial effects of this compound.[16] The addition of exogenous thiol compounds, such as cysteine, can protect bacteria from the inhibitory effects of this compound, further supporting the role of thiol depletion in its mechanism of action.[16]

Experimental Protocols

Production of this compound from Lactobacillus reuteri

This protocol describes a typical two-step process for producing this compound.[1][3][17]

1. Cultivation of L. reuteri

  • Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain in de Man, Rogosa and Sharpe (MRS) broth. Incubate at 37°C for 18-24 hours under anaerobic conditions.

  • Biomass Production: Subculture the activated strain into a larger volume of MRS broth and incubate at 37°C until the late logarithmic or early stationary phase of growth is reached.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual medium components.

2. Glycerol Co-fermentation

  • Cell Suspension: Resuspend the washed cell pellet in a sterile aqueous glycerol solution (typically 250-300 mM).

  • Anaerobic Incubation: Incubate the cell suspension under anaerobic conditions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-3 hours).

  • Collection of this compound-containing Supernatant: Centrifuge the suspension to pellet the cells. The supernatant, which contains the produced this compound, is then carefully collected and can be filter-sterilized.

G Start Start Cultivate Cultivate L. reuteri in MRS broth Start->Cultivate Harvest Harvest cells by centrifugation Cultivate->Harvest Wash Wash cell pellet Harvest->Wash Resuspend Resuspend cells in glycerol solution Wash->Resuspend Incubate Incubate anaerobically Resuspend->Incubate Collect Collect supernatant (contains this compound) Incubate->Collect End End Collect->End

Figure 3. Experimental workflow for the production of this compound.

Quantification of this compound

Colorimetric Method (Tryptophan-based Assay)

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with tryptophan in an acidic environment to produce a colored compound that can be measured spectrophotometrically.[3][17]

  • Sample Preparation: Mix the this compound-containing sample with a solution of tryptophan in hydrochloric acid.

  • Reaction: Incubate the mixture to allow for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of acrolein or a purified this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate method for the quantification of 3-HPA and its related compounds.[9][18]

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID) is commonly used.

  • Column: An ion-exclusion column (e.g., Aminex HPX-87H) is typically employed.

  • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄) is used as the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the retention time and peak area of 3-HPA are compared to those of a known standard for quantification.

Conclusion

The this compound system represents a fascinating and potent antimicrobial agent with significant potential. Its complex, dynamic nature and its mechanism of action centered on inducing oxidative stress provide a unique approach to combating a broad range of microorganisms. The detailed understanding of its chemical structure, properties, and the protocols for its production and analysis outlined in this guide are intended to serve as a valuable resource for the scientific community. Further research into optimizing its production, elucidating its full toxicological profile, and exploring its therapeutic and preservative applications is warranted and holds the promise of significant advancements in both medicine and food science.

References

Discovery and isolation of Reuterin from glycerol fermentation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Glycerol Fermentation for the Production of a Broad-Spectrum Antimicrobial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and production of reuterin, a potent broad-spectrum antimicrobial compound derived from the glycerol fermentation by Lactobacillus reuteri. This document details the underlying biochemical pathways, comprehensive experimental protocols for production and purification, and quantitative data to support research and development efforts.

Introduction

This compound (3-hydroxypropionaldehyde or 3-HPA) is a powerful antimicrobial agent produced by certain strains of the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] First described in the late 1980s, this compound has garnered significant interest due to its wide range of activity against pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and protozoa.[1][2][3] This makes it a promising candidate for applications in food preservation and as a potential therapeutic agent.[1][4] this compound exists in a dynamic equilibrium with its hydrated monomer and a cyclic dimer in aqueous solutions.[5][6] The antimicrobial activity is largely attributed to the aldehyde group of 3-HPA, which is highly reactive and can induce oxidative stress in target cells by modifying thiol groups in proteins and small molecules.[5][7]

Biochemical Pathway of this compound Production

The synthesis of this compound is a key part of the metabolic pathway that allows L. reuteri to utilize glycerol as an external electron acceptor, regenerating NAD+ from NADH.[5] This process is catalyzed by a coenzyme B12-dependent glycerol dehydratase. The core of this pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (this compound). A portion of the this compound is then further reduced to 1,3-propanediol.

Reuterin_Pathway Glycerol Glycerol Enzyme Glycerol Dehydratase Glycerol->Enzyme This compound This compound (3-HPA) Propanediol 1,3-Propanediol This compound->Propanediol Reduction Enzyme->this compound Dehydration

Caption: Metabolic pathway of glycerol fermentation to this compound and 1,3-propanediol by Lactobacillus reuteri.

Experimental Protocols

The production and isolation of this compound is typically achieved through a two-step fermentation process followed by purification.

I. Production of this compound

This phase involves the cultivation of a this compound-producing L. reuteri strain to generate sufficient biomass, followed by the fermentation of glycerol with the harvested cells.

A. Cultivation of Lactobacillus reuteri

  • Strain Activation: A cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, DSM 17938) is inoculated into De Man, Rogosa and Sharpe (MRS) broth.[1] The culture is incubated at 37°C for 24 hours under static or anaerobic conditions.[1]

  • Biomass Production: The activated culture is subcultured into a larger volume of MRS broth. For potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[1][8] The culture is incubated at 37°C until it reaches the late logarithmic or early stationary phase of growth, which is typically between 16-24 hours.[1]

  • Cell Harvesting: The bacterial cells are harvested by centrifugation (e.g., 9800 x g for 10 minutes).[1]

  • Cell Washing: The cell pellet is washed twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove any residual media components.[1]

B. Glycerol Fermentation

  • Cell Suspension: The washed cell pellet is resuspended in a sterile glycerol solution. The concentration of glycerol can be optimized, with studies showing effective production at concentrations ranging from 200 mM to 600 mM.[8][9][10]

  • Incubation: The cell suspension is incubated under anaerobic conditions at a controlled temperature, typically between 30°C and 37°C, for a period of 1 to 24 hours.[11][12][13]

  • Supernatant Collection: After incubation, the suspension is centrifuged to pellet the bacterial cells. The resulting supernatant, which contains the this compound, is carefully collected.[5][14]

II. Isolation and Purification of this compound

The collected supernatant can be used directly in some applications, or this compound can be further purified.

  • Filtration: The this compound-containing supernatant is filter-sterilized using a 0.22 µm pore-size membrane filter to remove any remaining bacterial cells.[14]

  • Chromatography: High-performance liquid chromatography (HPLC) is a common method for purifying this compound.[4][5][15][16] A silica gel 60 column can also be utilized for purification.[8]

    • HPLC Conditions (Example): An Aminex HPX-87H ion exclusion column can be used with a mobile phase of dilute sulfuric acid (e.g., 10 mM) at room temperature with a flow rate of 0.6 ml/min.[5] Detection can be achieved using UV absorbance (210 nm) and refractive index detectors.[5]

    • Silica Gel Chromatography (Example): A silica gel 60 column can be equilibrated with an acetonitrile/water mixture (e.g., 70:30 v/v). The cell-free supernatant is applied to the column, and this compound is eluted with the same solvent.[8]

III. Quantification of this compound

Accurate quantification of this compound is crucial for process optimization and characterization of its biological activity.

A. Colorimetric Method

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with tryptophan.[8]

  • A sample of the this compound solution is mixed with ethanol and a tryptophan solution.

  • Concentrated hydrochloric acid is added, and the mixture is incubated at 40°C for 30 minutes.[8]

  • The absorbance is then measured at 560 nm.[5][8]

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for quantifying this compound.[1] The conditions are similar to those used for purification, and quantification is achieved by comparing the peak area to a standard curve.

Experimental Workflow Diagram

Reuterin_Workflow cluster_production This compound Production cluster_isolation Isolation & Purification cluster_analysis Quantification & Analysis Strain_Activation Strain Activation (L. reuteri) Biomass_Production Biomass Production (MRS Broth) Strain_Activation->Biomass_Production Cell_Harvesting Cell Harvesting (Centrifugation) Biomass_Production->Cell_Harvesting Glycerol_Fermentation Glycerol Fermentation (Anaerobic) Cell_Harvesting->Glycerol_Fermentation Supernatant_Collection Supernatant Collection Glycerol_Fermentation->Supernatant_Collection Purification Purification (HPLC / Chromatography) Supernatant_Collection->Purification Quantification Quantification (Colorimetric / HPLC) Supernatant_Collection->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Quantification

Caption: Experimental workflow for the production, isolation, and quantification of this compound.

Quantitative Data Summary

The yield of this compound is influenced by several factors, including the specific L. reuteri strain, initial glycerol concentration, biomass concentration, pH, and temperature.

This compound Production Under Various Conditions
L. reuteri StrainInitial Glycerol (mM)BiomassTemperature (°C)pHThis compound Yield (mM)Reference
WBB05200-20-~120[8]
DPC1630021 g/L306.2-[12][17]
DSM 200161008 log CFU/mL37-68.39[18]
DSM 179381008 log CFU/mL37-30.00[18]
PTA4_C4600-25-330.2 ± 14.9[9][10]
PT6_F1600-25-156.9 ± 11.0[9][10]
SD2112600-25-432.9 ± 9.0[9][10]
Antimicrobial Activity of this compound (MIC Values)

The minimum inhibitory concentration (MIC) of this compound has been determined for a variety of microorganisms.

MicroorganismMIC Range (mM)Reference
Escherichia coli7 - 15[2]
Lactobacillus spp.15 - 40[2]
Bacteroides vulgatus< 1.9[2]
Clostridium difficile< 1.9[2]
Bifidobacterium spp.1.9 - 3.8[2]
Penicillium camemberti0.125[8]

Conclusion

The production of this compound from glycerol by Lactobacillus reuteri represents a fascinating and potentially valuable biotechnological process. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this broad-spectrum antimicrobial compound. Further research into optimizing fermentation conditions, scaling up production, and exploring novel applications will be crucial in harnessing the benefits of this compound for human health and food safety.

References

Factors Influencing In Vivo Reuterin Production by Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Reuterin, a potent, broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri, holds significant promise as a therapeutic agent for modulating the gut microbiota and combating pathogens. Comprising a dynamic equilibrium of 3-hydroxypropionaldehyde (3-HPA) forms, its production in vivo is not guaranteed and depends on a complex interplay of substrate availability, environmental conditions, microbial interactions, and strain-specific genetic factors.[1] This technical guide provides an in-depth analysis of the core factors influencing this compound synthesis within the gastrointestinal tract. It synthesizes quantitative data, details key experimental protocols, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this compound.

Introduction

Limosilactobacillus reuteri (formerly Lactobacillus reuteri), a natural inhabitant of the human gut, produces the antimicrobial system known as this compound during the anaerobic metabolism of glycerol.[1][2] this compound is a mixture of 3-HPA, its hydrate, and its dimer.[1] It exhibits inhibitory activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[2][3][4] This broad-spectrum activity, which is not significantly affected by proteases or environmental pH, makes this compound a compelling alternative to traditional antibiotics, particularly in the context of rising antibiotic resistance.[1]

The efficacy of L. reuteri as a probiotic is often linked to its ability to produce this compound directly within the gut, thereby exerting a localized antimicrobial effect and providing a competitive advantage.[2][3][5] However, the mere presence of the bacterium is insufficient for this compound synthesis. Understanding the specific conditions that govern its production in vivo is critical for the rational design of probiotic therapies and synbiotic formulations aimed at maximizing therapeutic outcomes.

The Core Biosynthetic Pathway

The synthesis of this compound is a single-step enzymatic reaction. The key enzyme, a co-enzyme B12-dependent glycerol dehydratase (GDHt), catalyzes the conversion of glycerol into 3-HPA.[6][7] This process is the first step in a two-step pathway where 3-HPA can be further reduced to 1,3-propanediol (1,3-PD) by a propanediol dehydrogenase, a reaction that depends on the availability of NAD+.[6][7] The accumulation of this compound occurs when the rate of its production from glycerol exceeds its conversion to 1,3-PD.

Reuterin_Biosynthesis cluster_Lreuteri Limosilactobacillus reuteri cell Glycerol Glycerol This compound This compound (3-HPA) Glycerol->this compound Glycerol Dehydratase (Co-enzyme B12 dependent) PD_1_3 1,3-Propanediol This compound->PD_1_3 1,3-Propanediol Dehydrogenase Reuterin_out This compound Secreted (Antimicrobial Action) This compound->Reuterin_out Glycerol_source Glycerol (Gut Lumen) Glycerol_source->Glycerol Microbial_Interaction L_reuteri L. reuteri This compound This compound L_reuteri->this compound Basal Production L_reuteri->this compound Stimulated Production E_coli Other Microbe (e.g., E. coli) E_coli->L_reuteri Direct Contact/ Interaction This compound->E_coli Inhibition Production_Workflow start 1. L. reuteri Culture (MRS Broth, 37°C) harvest 2. Harvest Cells (Centrifugation) start->harvest wash 3. Wash Cells (Phosphate Buffer) harvest->wash resuspend 4. Resuspend in Glycerol (100-300 mM) wash->resuspend incubate 5. Anaerobic Incubation (37°C, 1-3h) resuspend->incubate separate 6. Separate Supernatant (Centrifugation) incubate->separate end This compound-containing Supernatant separate->end Quantification_Workflow cluster_color Colorimetric Method cluster_hplc HPLC Method c1 Mix Sample with Tryptophan & Ethanol c2 Add HCl, Incubate at 40°C c1->c2 c3 Measure Absorbance at 560 nm c2->c3 c4 Calculate vs. Acrolein Standard c3->c4 h1 Filter Supernatant h2 Inject into HPLC System (RI Detector) h1->h2 h3 Separate on Ion-Exclusion Column h2->h3 h4 Quantify Peak Area vs. 3-HPA Standard h3->h4 start This compound Sample start->c1 start->h1 Oxidative_Stress cluster_Ecoli Target Bacterial Cell (e.g., E. coli) This compound This compound (3-HPA) Thiol Thiol Groups (-SH) (e.g., Glutathione, Proteins) This compound->Thiol Reacts with ROS Reactive Oxygen Species (ROS) Thiol->ROS Depletion leads to OxyR OxyR Regulon Activation ROS->OxyR Induces Damage Cellular Damage & Inhibition ROS->Damage Defense Stress Defense Genes (thioredoxin, yqhD, etc.) OxyR->Defense Upregulates

References

The Physiological Role of Reuterin in Microbial Ecological Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reuterin, a potent and broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri from glycerol, plays a pivotal role in shaping microbial ecosystems. This technical guide provides an in-depth exploration of the physiological functions of this compound, its mechanism of action, and its impact on microbial ecological balance. Synthesizing current research, this document details the production and quantification of this compound, summarizes its antimicrobial efficacy through quantitative data, and outlines its influence on complex microbial communities, including the gut microbiota and biofilms. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development in the fields of microbiology, probiotics, and novel antimicrobial strategies.

Introduction

Limosilactobacillus reuteri (formerly Lactobacillus reuteri), a prominent member of the gastrointestinal microbiota in many vertebrates, produces a unique antimicrobial system known as this compound.[1][2][3] This system is a dynamic equilibrium of 3-hydroxypropionaldehyde (3-HPA) and its hydrated and dimerized forms.[1][2][4][5] The production of this compound is a key factor in the probiotic activity of L. reuteri, enabling it to modulate its microbial environment and confer a competitive advantage.[1][6] this compound exhibits broad-spectrum antimicrobial activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa, while L. reuteri itself remains relatively resistant.[2][7][8] This selective toxicity makes this compound a fascinating subject for understanding microbial ecology and for the development of novel therapeutic and food preservation strategies.[2][9]

The this compound System: Production and Chemical Nature

This compound is not a single molecule but a complex, aqueous mixture of compounds in dynamic equilibrium, primarily consisting of 3-hydroxypropionaldehyde (3-HPA), its hydrate (1,1,3-propanetriol), and its dimer (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane).[1][10][11] The principal antimicrobial component is believed to be 3-HPA, a highly reactive aldehyde.[2][11]

Biosynthesis of this compound

The synthesis of this compound is an anaerobic process catalyzed by the coenzyme B12-dependent glycerol dehydratase, encoded by the pduC gene.[1] This enzyme converts glycerol, the primary substrate, into 3-HPA.[1][9] This process occurs as an intermediate step in the conversion of glycerol to 1,3-propanediol, a pathway that allows the regeneration of NAD+ from NADH.[1][7] The production of this compound is influenced by several factors, including the availability of glycerol, the specific strain of L. reuteri, temperature, pH, and the presence of other microorganisms.[12][13] Notably, direct contact with other bacteria, such as Escherichia coli, can stimulate this compound production by L. reuteri.[1][12][14]

Reuterin_Biosynthesis Glycerol Glycerol Enzyme1 Glycerol Dehydratase (Coenzyme B12-dependent) Glycerol->Enzyme1 Substrate This compound This compound (3-HPA) Enzyme2 1,3-Propanediol Dehydrogenase This compound->Enzyme2 Substrate Propanediol 1,3-Propanediol Enzyme1->this compound Product Enzyme2->Propanediol Product NAD NAD+ Enzyme2->NAD NADH NADH + H+ NADH->Enzyme2

Caption: Biosynthetic pathway of this compound from glycerol in L. reuteri.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, targeting multiple cellular processes. The primary mechanism is believed to be the induction of oxidative stress.[1][10][14] The highly reactive aldehyde group of 3-HPA readily interacts with free thiol groups in proteins and small molecules, such as glutathione.[1][10][14] This interaction disrupts the intracellular redox balance, leading to the accumulation of reactive oxygen species (ROS) that the cell cannot manage, ultimately causing cell death.[10]

Key consequences of this compound's mechanism of action include:

  • Enzyme Inactivation: By modifying thiol groups in enzymes, this compound can inhibit critical metabolic pathways. One proposed target is ribonucleotide reductase, an enzyme essential for DNA synthesis, which may be competitively inhibited by the dimer form of 3-HPA.[7]

  • Membrane Damage: this compound can cause a loss of cell membrane integrity, leading to increased permeability and the leakage of intracellular components.[15][16]

  • DNA Damage: Studies have shown that this compound can induce DNA damage in susceptible bacteria.[10][15]

  • Metabolic Disruption: Metabolomic analyses have revealed that this compound significantly alters metabolic pathways related to lipid, amino acid, and carbohydrate metabolism.[11][16]

Reuterin_Mechanism This compound This compound (3-HPA) Thiol Thiol Groups (-SH in proteins, glutathione) This compound->Thiol Reacts with OxidativeStress Oxidative Stress (ROS Accumulation) Thiol->OxidativeStress Leads to EnzymeInactivation Enzyme Inactivation OxidativeStress->EnzymeInactivation MembraneDamage Cell Membrane Damage OxidativeStress->MembraneDamage DNADamage DNA Damage OxidativeStress->DNADamage CellDeath Bacterial Cell Death EnzymeInactivation->CellDeath MembraneDamage->CellDeath DNADamage->CellDeath

Caption: Proposed mechanism of antimicrobial action of this compound.

Quantitative Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of activity, with Gram-negative bacteria generally being more sensitive than Gram-positive bacteria.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

MicroorganismStrainMICReference
Escherichia coliK1216.5 µM (acrolein)[17]
Escherichia coliDH5α2 units/ml[1]
Escherichia coliBW251131.15 mM[15]
Campylobacter jejuniVarious1.5 - 3.0 µM (acrolein)[17]
Campylobacter coliVarious1.5 - 3.0 µM (acrolein)[17]
Clostridium difficileCD630-[1]
Enterococcus spp.-7.5 mM[2]
Eubacterium spp.-7.5 mM[2]
Bacteroides spp.-7.5 mM[2]
Lactobacillus spp.Various15 - 50 mM[18]
Staphylococcus aureus-18.25 mM[11]
Staphylococcus aureus-100 µg/mL[19]
Candida albicans-25 µg/mL[19]

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungi

MicroorganismMIC (mM)MFC (mM)Reference
Various Food Isolates (Yeasts & Molds)≤ 11≤ 15.6[20]

Role in Microbial Ecological Balance

This compound is a key modulator of microbial communities, influencing the composition and function of the microbiota in various environments.

Impact on Gut Microbiota

In the gastrointestinal tract, this compound contributes to the competitive fitness of L. reuteri.[21] By inhibiting the growth of a wide range of bacteria, this compound helps to maintain a balanced gut microbiota and can prevent the overgrowth of potential pathogens.[3] In vitro studies using human fecal fermentation models have shown that this compound can:

  • Increase the abundance of Proteobacteria and Bacteroidetes.[4][5]

  • Decrease the relative abundance of Escherichia-Shigella and Desulfovibrio.[22]

  • Increase the relative abundance of beneficial genera like Phascolarctobacterium, Bacteroides, and Lactobacillus.[22]

  • Completely inhibit the production of hydrogen (H₂) and ammonia (NH₃).[4][5]

  • Significantly enhance the synthesis of branched-chain short-chain fatty acids (SCFAs).[4][5]

Anti-Biofilm Activity

Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This compound has demonstrated significant activity against biofilms of various pathogens. For instance, this compound at a concentration of 100 µg/mL has been shown to be effective in preventing the formation of and eradicating biofilms of endodontic pathogens such as Enterococcus faecalis, Fusobacterium nucleatum, Porphyromonas gingivalis, and Candida albicans.[23] Similarly, this compound at concentrations as low as 12.5 µg/mL can significantly inhibit both single- and mixed-species biofilms of periodontal pathogens.[24]

Reuterin_Ecology cluster_gut Gut Microbiota Modulation cluster_biofilm Anti-Biofilm Activity Reuterin_Gut This compound Pathogens Inhibition of Pathogens Reuterin_Gut->Pathogens Beneficials Promotion of Beneficial Bacteria Reuterin_Gut->Beneficials Metabolites Alteration of Metabolite Profile (e.g., SCFAs, Gases) Reuterin_Gut->Metabolites Reuterin_Biofilm This compound Prevention Prevention of Biofilm Formation Reuterin_Biofilm->Prevention Eradication Eradication of Established Biofilms Reuterin_Biofilm->Eradication

Caption: Ecological roles of this compound in microbial communities.

Experimental Protocols

Production and Purification of this compound

This protocol describes a two-step process for generating a cell-free this compound-containing supernatant.

Materials:

  • This compound-producing L. reuteri strain (e.g., ATCC 55730, DSM 20016)

  • MRS broth

  • Glycerol (sterile solution, e.g., 250 mM)

  • 50 mM Sodium Phosphate Buffer (pH 7.4)

  • Centrifuge and sterile tubes

  • Incubator (37°C)

  • Sterile filter (0.22 µm)

Procedure:

  • Cell Culture: Inoculate the L. reuteri strain into MRS broth and incubate anaerobically at 37°C until the culture reaches the stationary phase (e.g., 16 hours).[25]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 1500 x g for 10 minutes at 20°C).[25]

  • Washing: Wash the cell pellet twice with 50 mM sodium phosphate buffer (pH 7.4) to remove residual media components.[1]

  • Glycerol Bioconversion: Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 250 mM). The cell density can be approximately 150 mg wet weight per 15 ml of glycerol solution.[1]

  • Incubation: Incubate the cell suspension at 37°C for 2 hours under anaerobic conditions.[1][25]

  • Supernatant Collection: Remove the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).[25]

  • Sterilization: Filter-sterilize the supernatant through a 0.22 µm filter to obtain a cell-free this compound solution. Store at -20°C for further use.[25]

Quantification of this compound

6.2.1. Colorimetric Assay

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan.[26]

Materials:

  • This compound-containing sample

  • 95% Ethanol

  • 0.1 M Tryptophan solution (in 0.05 M HCl)

  • 35% HCl

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: In a suitable tube, mix 500 µL of the filtered sample, 350 µL of 95% ethanol, and 150 µL of 0.1 M tryptophan solution.[26][27]

  • Reaction: Add 2.0 mL of 35% HCl to the mixture.[26][27]

  • Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes. A purple color will develop.[26][27]

  • Measurement: Measure the absorbance of the solution at 560 nm.[1][26][27]

  • Quantification: Determine the this compound concentration by comparing the absorbance to a standard curve prepared with a known concentration of acrolein or a purified this compound standard.[26]

6.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate quantification of 3-HPA.[1][26]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV absorbance (210 nm) and/or a refractive index detector.[1]

  • Column: Bio-Rad Aminex HPX-87H ion exclusion column (300 x 7.8 mm).[1]

  • Mobile Phase: 5-10 mM degassed H₂SO₄.[1][7]

  • Flow Rate: 0.6 mL/min.[1][7]

  • Temperature: Room temperature or controlled (e.g., 30°C).[1][7]

Procedure:

  • Sample Preparation: Prepare the this compound-containing supernatant, potentially with acidification (e.g., to a final concentration of 10 mM H₂SO₄).[1]

  • Injection: Inject a known volume (e.g., 200 µL) of the sample onto the column.[1]

  • Analysis: Run the chromatogram and identify the peak corresponding to 3-HPA based on the retention time of a standard.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of purified 3-HPA.

Experimental_Workflow cluster_production This compound Production cluster_quantification This compound Quantification Culture 1. L. reuteri Culture Harvest 2. Cell Harvest & Wash Culture->Harvest Bioconversion 3. Glycerol Bioconversion Harvest->Bioconversion Collect 4. Collect & Sterilize Supernatant Bioconversion->Collect Colorimetric Colorimetric Assay (A560 nm) Collect->Colorimetric HPLC HPLC Analysis Collect->HPLC

Caption: General experimental workflow for this compound production and quantification.

Conclusion and Future Directions

This compound stands out as a microbially produced compound with significant physiological effects on microbial ecosystems. Its broad-spectrum antimicrobial activity, rooted in the induction of oxidative stress and metabolic disruption, allows L. reuteri to effectively shape its environment. The ability of this compound to modulate the gut microbiota and inhibit pathogenic biofilms underscores its potential for therapeutic and biotechnological applications. For drug development professionals, this compound offers a template for novel antimicrobial agents that may be less prone to resistance due to their multi-targeted mechanism of action. Future research should focus on elucidating the precise molecular targets of this compound in different microorganisms, exploring its immunomodulatory effects in vivo, and optimizing its production for industrial and clinical applications. A deeper understanding of the regulation of this compound biosynthesis in complex microbial communities will be crucial for harnessing its full potential to promote health and combat infectious diseases.

References

Reuterin's Interaction with Host Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reuterin (3-hydroxypropionaldehyde), a potent antimicrobial metabolite produced by Lactobacillus reuteri, has garnered significant interest for its therapeutic potential. Beyond its antimicrobial activity, this compound exhibits complex and multifaceted interactions with host epithelial cells, modulating key cellular processes including oxidative stress, inflammation, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved. The information compiled herein aims to serve as a foundational resource for researchers and professionals in the fields of microbiology, cell biology, and drug development.

Introduction

This compound is a dynamic aldehyde compound produced from glycerol by certain strains of the probiotic bacterium Lactobacillus reuteri. Its broad-spectrum antimicrobial properties are well-documented. However, the direct effects of this compound on mammalian host cells, particularly the intestinal epithelium, are crucial for evaluating its safety and therapeutic efficacy. This compound's primary mechanism of action is believed to involve the modification of thiol groups in proteins and small molecules, leading to the induction of oxidative stress[1][2]. This activity triggers a cascade of cellular responses, influencing major signaling pathways that govern inflammation, cell death, and tissue homeostasis. Understanding these interactions is paramount for harnessing the therapeutic potential of this compound while mitigating any potential cytotoxicity.

Effects on Epithelial Cell Viability and Cytotoxicity

The impact of this compound on epithelial cell viability is concentration-dependent and varies significantly across different cell types. While some studies report cytotoxic effects at lower millimolar or even micromolar concentrations in cancer cell lines, others show a remarkable tolerance in normal epithelial cells, even at very high concentrations.

Quantitative Data on Cell Viability

The following tables summarize the quantitative effects of this compound on various epithelial and other mammalian cell lines.

Cell LineCell TypeAssayThis compound ConcentrationEffect on Cell ViabilityReference
Caco-2Human Colorectal AdenocarcinomaNeutral Red UptakeUp to 10.8 mMNo significant change in viability.[3][4]
Caco-2Human Colorectal AdenocarcinomaNeutral Red Uptake>33.7 mM up to 1080 mMSignificant increase in viability (up to 340%).[3][4]
Caco-2Human Colorectal AdenocarcinomaLDH ReleaseUp to 1080 mMNo significant change in membrane integrity.[3]
HCT116, SW480, RKO, DLD1Human Colorectal CancerGrowth Inhibition25 µMSignificant growth inhibition.[5]
Hs738.St/IntNormal Human GastricMTT AssayUp to 6.06 mg/mLNo cytotoxicity observed.[3]
3T3FibroblastCell ViabilityIC50: 0.27 mM50% reduced cell viability.[3]
HepG2Human Liver CancerCytotoxicityIC50: 0.41 mM50% reduced cell viability.[3]
Rat ErythrocytesRed Blood CellsHemolysis AssayUp to 270 mMNo significant hemolytic activity.[3]
Rat ErythrocytesRed Blood CellsHemolysis Assay>270 mMSignificantly increased hemolytic activity.[3]

Modulation of Core Signaling Pathways

This compound's interaction with epithelial cells triggers several key signaling cascades. The primary initiating event is often the induction of reactive oxygen species (ROS), which then propagates signals through various pathways.

Oxidative Stress and the Nrf2/HO-1 Pathway

This compound is a potent inducer of oxidative stress[1][2]. It readily reacts with thiol groups, depleting cellular antioxidants like glutathione and modifying proteins[5]. This disruption of redox homeostasis leads to the activation of the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress. Upon this compound exposure, Nrf2 translocates to the nucleus, promoting the expression of antioxidant genes like heme oxygenase-1 (HO-1)[6][7][8].

Oxidative_Stress_Pathway This compound This compound Thiol Thiol Groups (e.g., Glutathione) This compound->Thiol interacts with ROS ↑ Reactive Oxygen Species (ROS) Thiol->ROS depletion leads to Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 ↑ HO-1 & other Antioxidant Genes ARE->HO1 activates transcription of

Caption: this compound induces oxidative stress, leading to Nrf2 activation.

Inflammatory Response: NF-κB and MAPK Pathways

The cellular stress induced by this compound also profoundly impacts inflammatory signaling. L. reuteri and its secreted factors have been shown to suppress TNF-α-induced inflammation by inhibiting the NF-κB and MAPK pathways[9][10][11][12]. This is achieved by preventing the degradation of IκBα, which is essential for the nuclear translocation of the p50/p65 NF-κB complex[9][10][12]. Simultaneously, this compound can enhance the activity of pro-apoptotic MAPKs like JNK and p38, while suppressing the pro-survival ERK pathway[10][11].

Inflammatory_Signaling cluster_LR L. reuteri / this compound cluster_MAPK MAPK Pathway cluster_NfKB NF-κB Pathway This compound L. reuteri-secreted factors (including this compound) JNK_p38 JNK / p38 MAPK (Pro-apoptotic) This compound->JNK_p38 activates ERK ERK1/2 (Pro-survival) This compound->ERK inhibits IkBa_Phos IκBα Degradation & Ubiquitination This compound->IkBa_Phos inhibits p65_trans p65 Nuclear Translocation This compound->p65_trans inhibits IkBa_Phos->p65_trans allows Inflam_Genes Inflammatory Gene Expression (e.g., IL-8) p65_trans->Inflam_Genes promotes

Caption: L. reuteri/reuterin inhibits NF-κB and modulates MAPK signaling.

Apoptosis and Cell Proliferation

By inhibiting the pro-survival NF-κB pathway and activating pro-apoptotic MAPKs (JNK, p38), this compound can promote apoptosis in certain cell types, particularly cancer cells[5][10][11]. This is a key mechanism behind its anti-tumor effects. Conversely, studies involving the parent bacterium, L. reuteri, have shown that it can stimulate intestinal epithelial proliferation and repair damaged mucosa by activating the Wnt/β-catenin signaling pathway[13][14][15]. This suggests a dual, context-dependent role where this compound may eliminate damaged or cancerous cells while promoting the regeneration of healthy epithelial tissue.

Apoptosis_Proliferation This compound This compound NFkB_Inhibit NF-κB Inhibition This compound->NFkB_Inhibit MAPK_Activ JNK/p38 MAPK Activation This compound->MAPK_Activ Apoptosis Apoptosis (e.g., in Cancer Cells) NFkB_Inhibit->Apoptosis MAPK_Activ->Apoptosis LReuteri L. reuteri Wnt Wnt/β-catenin Pathway Activation LReuteri->Wnt Proliferation Epithelial Proliferation & Repair Wnt->Proliferation

Caption: Dual role of this compound/L. reuteri in apoptosis and proliferation.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the interaction of this compound with epithelial cells.

This compound Production and Quantification
  • Production: this compound is produced by co-fermenting a high density of washed, resting L. reuteri cells (e.g., DSM 20016) with glycerol under anaerobic conditions.

    • Cultivation: Culture L. reuteri in MRS broth at 37°C for 16-24 hours to reach the late logarithmic or early stationary phase[16].

    • Harvesting: Harvest cells via centrifugation (e.g., 9800 x g for 10 minutes)[16].

    • Washing: Wash the cell pellet twice with sterile phosphate buffer (e.g., 50 mM, pH 7.4) to remove media components[16].

    • Bioconversion: Resuspend the washed cells in a sterile glycerol solution (e.g., 250-300 mM) and incubate anaerobically at 37°C for 1-2.5 hours[16][17].

    • Collection: Centrifuge the suspension and collect the supernatant containing this compound.

  • Quantification (Colorimetric Assay):

    • Mix 1 mL of the this compound-containing sample with 3 mL of 37% HCl and 750 µL of 10 mmol/L tryptophan[3].

    • Incubate the mixture at 37°C for 20 minutes.

    • Measure the absorbance at 560 nm.

    • Determine concentration using a standard curve generated with acrolein[3].

Cell Culture and Treatment
  • Cell Lines: Human intestinal epithelial cell lines such as Caco-2 and HT-29 are commonly used. Caco-2 cells are typically cultured in DMEM, while HT-29 cells are grown in McCoy's 5A medium, both supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere and reach 80-90% confluency.

  • Treatment: Prepare dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).

Cytotoxicity and Viability Assays
  • Neutral Red Uptake (NRU) Assay (Assesses Cell Viability):

    • After this compound treatment, remove the medium and wash cells with PBS.

    • Add medium containing neutral red dye (e.g., 50 µg/mL) and incubate for ~2 hours to allow viable cells to uptake the dye into their lysosomes.

    • Wash cells to remove excess dye.

    • Add a destaining solution (e.g., 1% acetic acid, 50% ethanol) to lyse the cells and release the incorporated dye.

    • Measure the absorbance at ~540 nm. Higher absorbance corresponds to higher cell viability.

  • Lactate Dehydrogenase (LDH) Assay (Assesses Membrane Integrity):

    • After this compound treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity kit. Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH released from damaged cells will convert lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at ~490 nm. Higher absorbance corresponds to greater membrane damage.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells 1. Culture Epithelial Cells (e.g., Caco-2) Treat_Cells 3. Treat Cells with Varying this compound Concentrations Culture_Cells->Treat_Cells Produce_this compound 2. Produce & Quantify This compound Produce_this compound->Treat_Cells Incubate 4. Incubate for Specified Duration (e.g., 24h) Treat_Cells->Incubate Assay 5. Perform Assays Incubate->Assay Viability Viability (NRU) Membrane Integrity (LDH) Assay->Viability Western Protein Expression (Western Blot) Assay->Western qPCR Gene Expression (RT-qPCR) Assay->qPCR Data 6. Analyze Data & Draw Conclusions Viability->Data Western->Data qPCR->Data

Caption: General workflow for studying this compound's effects on epithelial cells.

Conclusion

This compound's interaction with host epithelial cells is a complex process with significant therapeutic implications. Its ability to induce oxidative stress serves as a central mechanism that can trigger divergent outcomes. In cancer cells, this stress can lead to growth inhibition and apoptosis, highlighting its potential as an anti-cancer agent. In normal epithelial tissue, the same stress response can activate protective pathways like Nrf2/HO-1 and, in the context of the whole probiotic, contribute to regenerative processes via Wnt/β-catenin signaling. The anti-inflammatory effects mediated by the inhibition of the NF-κB pathway further underscore its potential for treating inflammatory conditions. For drug development professionals, these findings suggest that this compound could be developed as a targeted therapy for colorectal cancer or as an adjunct to manage inflammatory bowel diseases. Future research should focus on elucidating the precise molecular targets of this compound and further defining the concentration-dependent switch between cytoprotective and cytotoxic effects in different epithelial contexts.

References

An In-depth Technical Guide on the Toxicology and Safety Profile of Reuterin for Therapeutic Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by certain strains of the probiotic bacterium Limosilactobacillus reuteri during the anaerobic fermentation of glycerol.[1][2][3] It exists as a dynamic equilibrium of monomeric, hydrated, and cyclic dimeric forms in aqueous solutions.[1] this compound's ability to inhibit the growth of bacteria, fungi, and protozoa has garnered significant interest for its potential applications in food preservation and as a therapeutic agent.[1][3][4] However, for its translation into clinical practice, a thorough understanding of its toxicology and safety profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the safety of this compound, focusing on in vitro and in vivo toxicological data, its mechanism of action, and detailed experimental protocols for its assessment.

In Vitro Toxicology

The safety of this compound has been evaluated in various in vitro models, primarily focusing on its effects on mammalian cell lines and red blood cells. These studies are crucial for determining its cytotoxic and hemolytic potential.

Cytotoxicity Profile

This compound has been tested against several eukaryotic cell lines, with results varying depending on the cell type and the assay used.[1]

A study using human colorectal adenocarcinoma cells (Caco-2) found that this compound did not alter cell viability or membrane integrity at concentrations up to 1080 mM.[1][5][6] In fact, at higher concentrations, a significant increase in cell viability was observed, which may be associated with cellular proliferation.[1] Another study reported no cytotoxicity in normal human gastric cells (Hs738.St/Int) at concentrations up to 6.06 mg/mL.[1]

In contrast, moderate cytotoxicity was observed in the human hepatoma cell line HepG2, with a reported IC50 (50% reduced cell viability concentration) value of 0.41 mM.[1] Similarly, an IC50 value of 0.27 mM was reported for 3T3 fibroblast cells.[1] An MTT assay on HaCat cells showed cell viability above 93% across various concentrations and incubation times, indicating no cytotoxicity according to ISO 10993-5:2009 standards.[7]

These differing results highlight the importance of cell-type specificity in toxicological assessments.[1]

Table 1: Summary of In Vitro Cytotoxicity of this compound

Cell LineAssay TypeConcentration/DoseKey FindingsReference
Caco-2 (Human colorectal adenocarcinoma)Neutral Red Uptake (NRU) & Lactate Dehydrogenase (LDH)Up to 1080 mMNo alteration in cell viability or membrane integrity.[1][5][8][1]
HepG2 (Human hepatoma)Not specifiedIC50 = 0.41 mMModerate cytotoxicity observed.[1][1]
3T3 (Fibroblast)Not specifiedIC50 = 0.27 mMCytotoxicity observed.[1][1]
Hs738.St/Int (Normal human gastric)Not specifiedUp to 6.06 mg/mLNo cytotoxicity observed.[1][1]
HaCat (Human keratinocyte)MTT Assay6.25% - 100% this compound solutionCell viability > 93%; considered non-cytotoxic.[7][7]
Hemolytic Activity

The hemolytic potential of this compound is a critical safety parameter, as it indicates the compound's ability to damage red blood cells. A study investigating the hemolytic activity of this compound found no significant hemolysis in blood cells exposed to concentrations up to 270 mM.[1][5][6] Hemolysis was observed only at higher concentrations, which are significantly greater than the effective antimicrobial concentrations.[1]

Table 2: Hemolytic Activity of this compound

SystemConcentrationResultReference
Rat Blood CellsUp to 270 mMNo significant hemolytic activity detected.[1][5][1]
Drug Metabolism Interaction

The potential for this compound to interfere with drug metabolism was investigated using human liver microsomes. The study showed that this compound has a low probability of causing in vivo drug interactions through the inhibition of key cytochrome P450 enzymes, namely CYP3A4, CYP2D6, and CYP2C9.[9][10]

In Vivo Toxicology

While in vitro data are abundant, in vivo toxicological data for purified this compound are limited. The majority of in vivo safety data comes from studies on L. reuteri strains that produce this compound, rather than on the isolated compound itself.

Acute Toxicity

The only available data on the acute toxicity of purified this compound in an animal model comes from a study conducted in 1993. In this study, this compound was administered via the intraperitoneal route to mice.[1]

Table 3: Acute In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationValueFindingReference
MiceIntraperitonealLD50~3374 mM/kg body weight[1]
Safety Studies of this compound-Producing Probiotics

Numerous clinical trials have been conducted on L. reuteri strains, which are known to produce this compound. These studies have consistently demonstrated the safety and tolerance of these probiotic strains in various populations, including healthy adults and even immunocompromised individuals.[11][12][13] For instance, a randomized controlled trial involving the administration of L. reuteri NCIMB 30242 at a dose of 2.9x10⁹ CFU twice daily for 9 weeks found no clinically significant differences in blood clinical chemistry or hematology compared to a placebo group.[12] Another Phase I safety study of L. reuteri DSM 17938 in healthy adults also reported no evidence of invasive infection or adverse effects.[13] While these studies support the safety of the this compound-producing organism, they do not directly assess the toxicology of isolated this compound.

Mechanism of Toxic Action

The antimicrobial mechanism of this compound is believed to be the basis of its potential toxicity at high concentrations. The primary mechanism involves the induction of oxidative stress through its interaction with thiol groups.[14][15]

This compound's highly reactive aldehyde group readily interacts with free thiol groups (-SH) present in proteins and small molecules like glutathione.[14][16] This interaction can lead to the depletion of cellular antioxidant defenses and the generation of reactive oxygen species (ROS), resulting in a state of oxidative stress.[14][17][18] Downstream consequences of this oxidative stress include damage to cellular components such as DNA and cell membranes, ultimately leading to cell death.[17][19] Studies have shown that E. coli mutants lacking the OxyR regulon, which is responsible for sensing and responding to oxidative stress, are more sensitive to this compound.[14][18]

Reuterin_Mechanism_of_Action This compound This compound (3-Hydroxypropionaldehyde) Thiol Thiol Groups (-SH) (e.g., in Glutathione, Proteins) This compound->Thiol Reacts with ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Antioxidant Depletion of Cellular Antioxidants Thiol->Antioxidant Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Antioxidant->OxidativeStress DNA_Damage DNA Damage CellDamage->DNA_Damage Membrane_Damage Membrane Damage CellDamage->Membrane_Damage CellDeath Cell Death DNA_Damage->CellDeath Membrane_Damage->CellDeath

Mechanism of this compound-Induced Oxidative Stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicology and safety of this compound.

This compound Production and Quantification

Objective: To produce and quantify this compound from L. reuteri for use in toxicological assays.

Methodology:

  • Bacterial Culture: Inoculate a fresh culture of L. reuteri in MRS broth supplemented with 20 mM glycerol and incubate anaerobically at 37°C for 16 hours.[1]

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 1500 x g, 10 min, 20°C), wash the cell pellet with 0.1 M potassium phosphate buffer (pH 7).[1]

  • Glycerol Biotransformation: Resuspend the washed cells in a glycerol solution (e.g., 300 mM) and incubate anaerobically at room temperature for a defined period (e.g., 45-120 minutes).[1]

  • This compound Quantification (Colorimetric Assay):

    • Mix 1 mL of the sample with 3 mL of HCl (37%) and 750 µL of tryptophan (10 mmol/L).[1]

    • Incubate the mixture at 37°C for 20 minutes.[1]

    • Measure the absorbance at 560 nm.[1]

    • Determine the concentration using a standard curve prepared with acrolein.[1]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Objective: To assess cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

NRU_Assay_Workflow Start Start Seed Seed Caco-2 cells (2 x 10^5 cells/mL) in a 96-well plate Start->Seed Incubate1 Incubate for 72h Seed->Incubate1 Treat Treat cells with various concentrations of this compound (100 µL) Incubate1->Treat Incubate2 Incubate for 48h (37°C, 5% CO2) Treat->Incubate2 Aspirate Aspirate solution Incubate2->Aspirate Rinse Rinse cells with media containing Neutral Red solution (33 µg/mL) Aspirate->Rinse Incubate3 Incubate for 3h Rinse->Incubate3 Data Measure Absorbance Incubate3->Data End End Data->End

References

In Vitro Antimicrobial Activity of Reuterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial properties of reuterin, a potent and broad-spectrum antimicrobial compound produced by Lactobacillus reuteri. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Antimicrobial Activity of this compound

This compound exhibits a wide range of inhibitory and bactericidal activities against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) reported in various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismStrainMICReference
Escherichia coliK120.9–1.1 mM[1]
Escherichia coliDH5α2 units/ml[2]
Escherichia coli-29.33 ± 1.69 μg/ml[3]
Staphylococcus aureus-20.00 ± 2.45 μg/ml[3]
Pseudomonas aeruginosa-30.00 ± 1.63 μg/ml[3]
Enterococcus faecalis-50 μg/mL[4]
Fusobacterium nucleatum-12.5 μg/mL[4]
Candida albicans-12.5 μg/mL[4]
Porphyromonas gingivalis-12.5 μg/mL[4]
Campylobacter jejunivarious1.5–3.0 µM (acrolein)[5]
Campylobacter colivarious1.5–3.0 µM (acrolein)[5]
Helicobacter pyloriATCC 70082420.48 mM[6]
Helicobacter pyloriATCC 4350410.24 mM[6]
Bacteroides vulgatus-< 1.9 mM[1]
Clostridium difficile-< 1.9 mM[1]
Lactobacillus spp.various15–40 mM[1]
Lactobacillus reuterivarious30–50 mM[1]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBCReference
Lactobacillus reuterivarious60–120 mM[1]
Lactobacillus spp.various15–80 mM[1]
Escherichia coli-15–30 mM[1]

Table 3: Anti-biofilm Activity of this compound

MicroorganismEffectConcentrationIncubation TimeReference
Porphyromonas gingivalis89.4% reduction50% this compound solution6 hours[7]
Enterococcus faecalisEradication100 μg/mL1 hour[4]
Fusobacterium nucleatumEradication100 μg/mL6 hours[4]
Candida albicansEradication100 μg/mL6 hours[4]
Porphyromonas gingivalisEradication100 μg/mL24 hours[4]

Experimental Protocols

This section details the methodologies for the production and antimicrobial evaluation of this compound.

This compound Production and Purification

This compound is produced from the fermentation of glycerol by L. reuteri. The following is a generalized protocol for its production and purification.

Protocol:

  • Cultivation of L. reuteri :

    • Inoculate a this compound-producing strain of L. reuteri in de Man, Rogosa and Sharpe (MRS) broth.

    • Incubate at 37°C for 18-24 hours under anaerobic conditions.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile phosphate buffer (e.g., 50 mM, pH 7.4).

  • Glycerol Bioconversion :

    • Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 250-300 mM glycerol).

    • Incubate the cell suspension at 37°C for 2-3 hours under anaerobic conditions.

  • Collection of this compound-Containing Supernatant :

    • Centrifuge the suspension to pellet the bacterial cells.

    • Collect the supernatant and sterilize it by filtration through a 0.22 µm filter. This supernatant contains the this compound complex.

  • Quantification (Optional but Recommended) :

    • The concentration of this compound (as 3-hydroxypropionaldehyde, 3-HPA) can be determined using colorimetric methods or High-Performance Liquid Chromatography (HPLC). A common colorimetric assay involves the reaction of this compound with tryptophan in the presence of HCl to form a colored complex that can be measured spectrophotometrically at 560 nm.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum :

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized cell density (e.g., approximately 10^4 - 10^5 CFU/mL).

  • Serial Dilution of this compound :

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound-containing supernatant in the appropriate growth medium.

  • Inoculation and Incubation :

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

    • Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC :

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[2] The optical density at 600 nm (OD600) can also be measured to quantify growth.[2]

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism.

Protocol:

  • Preparation :

    • Prepare a standardized inoculum of the test microorganism (e.g., ~10^6 CFU/mL) in a suitable broth.

    • Prepare tubes or flasks with the broth containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without this compound.

  • Incubation and Sampling :

    • Inoculate the prepared tubes/flasks with the microbial suspension.

    • Incubate under appropriate conditions.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting :

    • Perform serial dilutions of the collected aliquots in a sterile diluent (e.g., saline or phosphate buffer).

    • Plate the dilutions onto an appropriate agar medium.

    • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).

  • Data Analysis :

    • Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate existing biofilms.

Protocol:

  • Biofilm Formation :

    • Grow the test microorganism in a 96-well microtiter plate in a medium that promotes biofilm formation.

    • For inhibition assays, add different concentrations of this compound at the time of inoculation.

    • Incubate the plate under conditions that allow for biofilm development (e.g., 24-48 hours).

  • Biofilm Eradication (for pre-formed biofilms) :

    • After biofilm formation, gently wash the wells with a sterile buffer to remove planktonic cells.

    • Add fresh medium containing different concentrations of this compound to the wells with the established biofilms.

    • Incubate for a defined period (e.g., 1 to 24 hours).[4]

  • Quantification of Biofilm :

    • After the treatment period, wash the wells to remove planktonic cells and residual this compound.

    • Stain the adherent biofilm with a solution of crystal violet (e.g., 0.1% w/v).

    • After a short incubation, wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 570-600 nm) using a microplate reader. The absorbance is proportional to the biofilm mass.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and the proposed mechanism of action of this compound.

experimental_workflow cluster_reuterin_prep This compound Preparation cluster_antimicrobial_testing Antimicrobial Activity Testing L_reuteri L. reuteri Culture Bioconversion Bioconversion L_reuteri->Bioconversion Glycerol Glycerol Solution Glycerol->Bioconversion Centrifugation1 Centrifugation & Filtration Bioconversion->Centrifugation1 Reuterin_Supernatant This compound Supernatant Centrifugation1->Reuterin_Supernatant MIC_Assay MIC Assay Reuterin_Supernatant->MIC_Assay Time_Kill_Assay Time-Kill Assay Reuterin_Supernatant->Time_Kill_Assay Biofilm_Assay Anti-Biofilm Assay Reuterin_Supernatant->Biofilm_Assay Test_Microorganism Test Microorganism Culture Test_Microorganism->MIC_Assay Test_Microorganism->Time_Kill_Assay Test_Microorganism->Biofilm_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: Experimental workflow for in vitro antimicrobial testing of this compound.

reuterin_production start Start culture Culture L. reuteri in MRS broth (18-24h, 37°C) start->culture harvest Harvest cells (Centrifugation) culture->harvest wash Wash cell pellet twice with phosphate buffer harvest->wash resuspend Resuspend cells in glycerol solution wash->resuspend incubate Incubate (2-3h, 37°C) for bioconversion resuspend->incubate separate Separate cells (Centrifugation) incubate->separate filter Filter sterilize supernatant (0.22 µm filter) separate->filter end This compound-containing Supernatant filter->end

Caption: Workflow for the production and purification of this compound.

reuterin_moa Proposed Mechanism of this compound in E. coli cluster_cell Bacterial Cell (E. coli) Reuterin_in This compound (3-HPA) (Enters Cell) Thiol_interaction Interaction with Thiol Groups (-SH) Reuterin_in->Thiol_interaction ROS Increased Reactive Oxygen Species (ROS) Thiol_interaction->ROS GSH Glutathione (GSH) GSH->Thiol_interaction Proteins Cellular Proteins Proteins->Thiol_interaction OxyR_inactive OxyR (inactive) ROS->OxyR_inactive Oxidizes Cell_damage Cellular Damage & Growth Inhibition ROS->Cell_damage OxyR_active OxyR (active) OxyR_inactive->OxyR_active Activation DNA DNA OxyR_active->DNA Binds to promoter regions Transcription Transcription DNA->Transcription Stress_genes Stress Response Genes (e.g., katG, ahpC) Transcription->Stress_genes Reuterin_out This compound (Extracellular) Reuterin_out->Reuterin_in

Caption: Proposed signaling pathway of this compound's antimicrobial action in E. coli.

References

Reuterin: A Promising Quorum Sensing Inhibitor for Combating Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Anti-Virulence Strategies

The escalating crisis of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery. Rather than focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressures for the development of resistance, anti-virulence strategies are gaining prominence. These approaches aim to disarm pathogens by targeting mechanisms that control the expression of virulence factors, thereby rendering them less harmful and more susceptible to host immune clearance. Quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, represents a prime target for such anti-virulence therapies.

This technical guide delves into the potential of reuterin, a broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri, as a quorum sensing inhibitor (QSI). We will explore its mechanism of action, its efficacy against various pathogenic bacteria, present quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

This compound: A Natural Antimicrobial with Quorum Sensing Inhibitory Properties

This compound is a dynamic, aqueous equilibrium of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and a cyclic dimer. It is produced from glycerol by certain strains of the probiotic bacterium Limosilactobacillus reuteri. While its direct antimicrobial properties have been known for some time, recent research has illuminated its ability to interfere with bacterial quorum sensing systems, suggesting a more nuanced role in microbial ecology and pathogenesis.

Mechanism of Action as a Quorum Sensing Inhibitor

The precise molecular mechanisms by which this compound inhibits quorum sensing are still under investigation; however, evidence points towards its interference with key components of QS signaling cascades. The highly reactive aldehyde group of 3-HPA is thought to interact with cellular components, potentially disrupting the function of proteins involved in signal molecule synthesis or reception. Studies have shown that this compound can down-regulate the expression of genes central to QS pathways in several pathogenic bacteria.

Efficacy of this compound against Pathogenic Bacteria: A Quantitative Overview

This compound has demonstrated significant inhibitory activity against a range of pathogenic bacteria, affecting not only their growth but also their ability to form biofilms and express virulence factors—phenotypes often regulated by quorum sensing.

Staphylococcus aureus
ParameterBacteriumStrainConcentrationEffectReference
Minimum Biofilm Inhibitory Concentration (MBIC)Staphylococcus aureusATCC 292130.16 mg/mLInhibition of biofilm formation after 48h[1]
Biofilm Biomass ReductionStaphylococcus aureusATCC 292130.16 mg/mL93.46% reduction[1]
Bacterial Hydrophobicity ReductionStaphylococcus aureusATCC 292130.16 mg/mL39.36% reduction[1]
Auto-aggregation ReductionStaphylococcus aureusATCC 292130.16 mg/mL25.49% reduction[1]
Clostridium perfringens

C. perfringens, a causative agent of gas gangrene and food poisoning, also possesses QS systems that regulate toxin production. This compound has been observed to downregulate the expression of key QS genes, luxS and agrB, in this pathogen, leading to a subsequent reduction in toxin production[2].

ParameterBacteriumStrainEffectReference
Gene ExpressionClostridium perfringens13124Downregulation of luxS and agrB genes[2]
Toxin ProductionClostridium perfringens13124Repression of toxin-producing genes (cpa and pfo)[2]
Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen notorious for its ability to form resilient biofilms and its intrinsic antibiotic resistance. While direct evidence of this compound inhibiting the las or rhl QS systems is still emerging, its potent anti-biofilm activity suggests a potential role in disrupting QS-regulated processes in this bacterium.

ParameterBacteriumStrainMICMBCReference
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosaNot specified33.0 +/- 2.9 ppm-[3]
Minimum Bactericidal Concentration (MBC)Pseudomonas aeruginosaNot specified-50.0 +/- 0.0 ppm[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by this compound and the experimental workflows used to assess its activity is crucial for further research and development.

Quorum Sensing Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key quorum sensing pathways in three major pathogenic bacteria.

Staphylococcus_aureus_agr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AIP AIP (Autoinducing Peptide) AgrC AgrC (Sensor Kinase) AIP->AgrC Binds and activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates agrBDCA agrBDCA operon P2->agrBDCA Transcription RNAIII RNAIII P3->RNAIII Transcription agrBDCA->AIP Produces AgrD (AIP precursor) and AgrB (processing) Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence Upregulates This compound This compound This compound->P2 Inhibits This compound->P3 Inhibits

Caption: Staphylococcus aureus agr Quorum Sensing Pathway and the inhibitory effect of this compound.

Caption: Hierarchical las and rhl Quorum Sensing Systems in Pseudomonas aeruginosa.

Vibrio_cholerae_QS_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CAI1 CAI-1 (Cholerae Autoinducer 1) CqsS CqsS (Sensor Kinase) CAI1->CqsS Binds (High Density) AI2 AI-2 (Autoinducer 2) LuxPQ LuxPQ (Sensor Complex) AI2->LuxPQ Binds (High Density) LuxU LuxU CqsS->LuxU Phosphorylates (Low Density) LuxPQ->LuxU Phosphorylates (Low Density) CqsA CqsA (Synthase) CqsA->CAI1 Synthesizes LuxS LuxS (Synthase) LuxS->AI2 Synthesizes LuxO LuxO (Response Regulator) LuxU->LuxO Phosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Activates Transcription HapR HapR (Master Regulator) Qrr_sRNAs->HapR Represses Translation Virulence_Biofilm Virulence & Biofilm (Low Cell Density) Qrr_sRNAs->Virulence_Biofilm Activates AphA (Virulence Activator) HapR->Virulence_Biofilm Represses This compound This compound (Potential Inhibition) This compound->CqsA This compound->LuxS

Caption: Parallel Quorum Sensing Circuits in Vibrio cholerae.

Experimental Workflows

The following diagrams illustrate common experimental workflows for assessing quorum sensing inhibition.

Biofilm_Inhibition_Assay_Workflow start Start prep_culture Prepare bacterial culture start->prep_culture inoculate Inoculate wells with bacterial culture prep_culture->inoculate add_this compound Add varying concentrations of this compound to 96-well plate add_this compound->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain (e.g., with acetic acid or ethanol) wash_stain->solubilize measure Measure absorbance (e.g., at 570-595 nm) solubilize->measure end End measure->end

Caption: General workflow for a Crystal Violet Biofilm Inhibition Assay.

RT_qPCR_Workflow start Start treat_bacteria Treat bacterial culture with and without this compound (sub-inhibitory conc.) start->treat_bacteria incubate Incubate for a defined period treat_bacteria->incubate extract_rna Extract total RNA incubate->extract_rna dnase_treat DNase treatment to remove genomic DNA contamination extract_rna->dnase_treat cdna_synthesis Synthesize cDNA via reverse transcription dnase_treat->cdna_synthesis rt_qpcr Perform Real-Time Quantitative PCR (RT-qPCR) with primers for target QS genes and housekeeping genes cdna_synthesis->rt_qpcr analyze Analyze data (e.g., using ΔΔCt method) to determine relative gene expression rt_qpcr->analyze end End analyze->end

Caption: Workflow for analyzing the effect of this compound on Quorum Sensing gene expression via RT-qPCR.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the quorum sensing inhibitory potential of this compound.

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound solution of known concentration

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium at the optimal temperature. Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Plate Setup: Add 100 µL of sterile growth medium to each well of a 96-well plate. Create a serial dilution of the this compound stock solution across the plate, leaving control wells with medium only.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well. Include wells with bacteria and no this compound as a positive control for biofilm formation, and wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature for the bacterium.

  • Washing: Carefully discard the planktonic cell culture from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Incubate for 10-15 minutes at room temperature with gentle shaking. Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the positive control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of specific quorum sensing-related genes in response to this compound treatment.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound solution (at a sub-inhibitory concentration)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., SYBR Green)

  • Primers for target quorum sensing genes and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture into two flasks: one treated with a sub-inhibitory concentration of this compound and one untreated control. Incubate for a defined period (e.g., 2-4 hours).

  • RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • RT-qPCR: Set up the RT-qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the RT-qPCR master mix.

  • Thermal Cycling: Run the RT-qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

Future Perspectives and Conclusion

This compound presents a compelling case as a potential quorum sensing inhibitor for the development of novel anti-virulence therapies. Its ability to disrupt QS systems in clinically significant pathogens like S. aureus and C. perfringens, coupled with its anti-biofilm activity, underscores its therapeutic potential.

Further research is warranted to:

  • Elucidate the precise molecular targets of this compound within the QS pathways of various bacteria.

  • Determine the in vivo efficacy of this compound in animal models of infection.

  • Investigate potential synergistic effects of this compound with conventional antibiotics.

  • Optimize the delivery and stability of this compound for therapeutic applications.

References

The Broad-Spectrum Antimicrobial Activity of Reuterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1][2][3] This water-soluble, low-molecular-weight compound exhibits inhibitory activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[4][5] Its multifaceted mechanism of action, primarily centered on inducing oxidative stress through the depletion of thiol groups, makes it a compelling candidate for therapeutic and food preservation applications.[1][2][6] This guide provides an in-depth overview of this compound's antimicrobial properties, experimental protocols for its study, and a summary of its efficacy against various microorganisms.

Mechanism of Action: Induction of Oxidative Stress

The primary antimicrobial mechanism of this compound involves the induction of severe oxidative stress within target cells.[1][2][6] The highly reactive aldehyde group of 3-HPA readily interacts with and depletes free thiol groups (-SH) present in crucial molecules such as glutathione, proteins, and enzymes.[1][3][7] This interaction disrupts the cellular redox balance and leads to a cascade of downstream effects, ultimately resulting in cell death.[7][8]

Key events in this compound's mechanism of action include:

  • Thiol Group Depletion: this compound's aldehyde group forms covalent adducts with the sulfhydryl groups of cysteine residues in proteins and the antioxidant molecule glutathione.[1][7] This effectively inactivates a wide range of enzymes and compromises the cell's primary defense against oxidative damage.[1]

  • Reactive Oxygen Species (ROS) Generation: The disruption of the intracellular redox state leads to an accumulation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8]

  • Oxidative Damage: Elevated ROS levels cause widespread damage to cellular components, including DNA, lipids, and proteins.[7] Studies have shown that this compound exposure leads to increased DNA damage.

  • Cell Membrane Disruption: this compound has been observed to cause a loss of membrane integrity in susceptible bacteria.[7]

In Escherichia coli, exposure to sublethal concentrations of this compound induces the expression of the OxyR regulon, a set of genes that responds to oxidative stress.[1][2] This provides further evidence for this compound's role in exerting oxidative stress.[1] The addition of cysteine to growth media can suppress the antimicrobial effect of this compound, highlighting the importance of thiol-group interaction.[1]

Signaling Pathway of this compound-Induced Oxidative Stress

Reuterin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (3-HPA) Thiol_Proteins Cellular Proteins (-SH groups) This compound->Thiol_Proteins Inactivation GSH Glutathione (GSH) This compound->GSH Depletion This compound->GSH ROS Reactive Oxygen Species (ROS) ↑ GSH->ROS Disrupted Redox Balance Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage OxyR OxyR Regulon Activation ROS->OxyR Cell_Death Cell Death Oxidative_Damage->Cell_Death Reuterin_Production_Workflow cluster_production Production Phase cluster_purification Purification Phase Start Start: L. reuteri Strain Cultivation 1. Cultivate L. reuteri (e.g., MRS broth, 37°C, 16-24h) Start->Cultivation Harvest 2. Harvest Cells (Centrifugation) Cultivation->Harvest Wash 3. Wash Cells (Phosphate Buffer) Harvest->Wash Resuspend 4. Resuspend Cells in Glycerol Solution Wash->Resuspend Incubate 5. Anaerobic Incubation (37°C, 2h) Resuspend->Incubate Separate 6. Separate Cells (Centrifugation/Filtration) Incubate->Separate Supernatant Crude this compound Supernatant Separate->Supernatant Purification 7. Silica Gel Chromatography Supernatant->Purification Elution 8. Elute with Acetonitrile/Water Purification->Elution Fractions 9. Collect & Analyze Fractions (HPLC or Colorimetric Assay) Elution->Fractions Pool 10. Pool this compound-rich Fractions Fractions->Pool End Purified this compound Pool->End

References

Methodological & Application

Quantification of Reuterin in Bacterial Co-cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic fermentation of glycerol.[1] Its activity against a wide array of pathogens, including bacteria, fungi, and protozoa, has garnered significant interest for its potential applications in food preservation and as a therapeutic agent.[1][2] The production of this compound can be significantly influenced by the presence of other microorganisms, a phenomenon of critical importance in both natural gut ecosystems and industrial fermentation processes.[3] This document provides detailed application notes and protocols for the quantification of this compound in bacterial co-cultures, methods for its production and purification, and an overview of the factors influencing its stability.

Data Presentation: Quantitative Analysis of this compound Production

The yield of this compound is contingent upon several factors, including the specific L. reuteri strain, initial biomass, glycerol concentration, temperature, and pH.[1][4] Co-culturing with other bacteria has been shown to stimulate this compound production, a crucial consideration for optimizing yields.[3][5]

L. reuteri StrainCo-culture PartnerCulture ConditionsThis compound Concentration (mM)Reference
L. reuteri 1063Escherichia coli K12Co-culture in glycerol-containing mediumStimulated production observed with increasing E. coli to L. reuteri ratio[3]
Lactobacillus coryniformis WBB05Monoculture200 mM glycerol with 5 g/l CaCO3, anaerobic, 20°C~120[6]
Lactobacillus coryniformis WBB05Monoculture200 mM glycerol without CaCO3, anaerobic, 15°C~30[6]
L. reuteri INIA P572In situ (cheese model)Milk with 50 mM glycerolUp to 5.5[7]
L. reuteri INIA P579In situ (cheese model)Milk with 50 mM glycerolUp to 5.5[7]
L. reuteri INIA P572 / P579In situ (yogurt model)Milk with 50 mM glycerolUp to 1.5[7]
Lentilactobacillus diolivoransMonocultureTwo-step bioreactor process13.4 g/L (~150 mM)[8]

Experimental Protocols

Protocol 1: this compound Production in a Two-Step Process

This protocol is a widely used method for generating this compound for purification and downstream applications.[1]

Part A: Cultivation of L. reuteri for Biomass Production

  • Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, DSM 17938) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[1] Incubate at 37°C for 24 hours under static, aerobic conditions.[1]

  • Biomass Production: Subculture the activated strain into a larger volume of MRS broth. For potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[6] Incubate at 37°C until the late logarithmic or early stationary phase of growth is reached (typically 16-24 hours), aiming for an optical density at 600 nm (OD₆₀₀) of approximately 8.0.[1]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 9,800 x g for 10 minutes.[1]

  • Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual media components.[5]

Part B: Co-fermentation with Glycerol

  • Cell Suspension: Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 250-600 mM glycerol in water).[5][9]

  • Incubation: Incubate the cell suspension under anaerobic conditions at 37°C for 2-3 hours.[10][11]

  • This compound Collection: Centrifuge the suspension at 8,000-10,000 rpm for 15 minutes to pellet the cells.[2][10]

  • Sterilization: Filter the resulting supernatant through a 0.22 or 0.45 µm pore-size filter to remove any remaining bacteria.[5][12] The cell-free supernatant contains the produced this compound.

  • Storage: Store the this compound-containing supernatant at -20°C. It has been shown to be stable for at least 35 days at this temperature.[8]

Protocol 2: Quantification of this compound

Accurate quantification is essential for standardizing experiments and comparing results. Both colorimetric and chromatographic methods are commonly employed.

Method A: Colorimetric Assay

This method is based on the reaction of acrolein, a dehydration product of this compound, with tryptophan.[6]

  • Sample Preparation: Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[6]

  • Reaction: Add 2.0 mL of 35% HCl to the mixture.[6]

  • Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[6]

  • Measurement: Read the absorbance at 560 nm.[6]

  • Quantification: Construct a standard curve using acrolein (0.5–10 mM). Calculate the this compound concentration based on the assumption that 1 mole of this compound dehydrates to 1 mole of acrolein.[6]

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for this compound quantification.[1]

  • Sample Preparation: The cell-free supernatant can often be directly analyzed, though dilution may be necessary. Acidification with sulfuric acid to a final concentration of 10 mM can also be performed.[5]

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H ion exclusion column (300 mm × 7.8 mm).[4][5]

    • Mobile Phase: 5-10 mM sulfuric acid.[4][5]

    • Flow Rate: 0.5-0.6 mL/min.[4][5]

    • Temperature: 35-55°C.[4][6]

    • Detection: Refractive Index (RI) or UV absorbance at 210 nm.[5][6]

  • Quantification: Compare the peak area of the sample to a standard curve prepared with purified this compound or 3-HPA.

Protocol 3: Co-culture Experiment for Stimulated this compound Production

This protocol is designed to investigate the effect of a co-culture partner on this compound production by L. reuteri.

  • Prepare Cultures: Grow L. reuteri and the co-culture partner (e.g., E. coli) separately to the desired growth phase (e.g., late log phase).

  • Harvest and Wash Cells: Harvest and wash the cells of both bacterial species separately as described in Protocol 1, Part A.

  • Co-incubation: Resuspend the washed L. reuteri cells in a sterile glycerol solution (e.g., 250 mM).[5] Add the washed co-culture partner cells at a desired ratio (e.g., based on CFU/mL).[3]

  • Incubation and Sampling: Incubate the co-culture under anaerobic conditions at 37°C.[3] Collect samples at various time points (e.g., 0, 2, 4, 6 hours).

  • Quantification: Process the samples by centrifuging to remove cells and filtering the supernatant. Quantify this compound concentration using either the colorimetric assay or HPLC as described in Protocol 2.

Visualizations: Pathways and Workflows

Reuterin_Production_Pathway Glycerol Glycerol This compound This compound (3-HPA) Glycerol->this compound Glycerol Dehydratase (Coenzyme B12-dependent) Propanediol 1,3-Propanediol This compound->Propanediol 1,3-Propanediol Dehydrogenase

Caption: Metabolic pathway of this compound production from glycerol in L. reuteri.

Experimental_Workflow_Reuterin_Quantification cluster_production This compound Production cluster_quantification Quantification L_reuteri_culture 1. L. reuteri Culture (MRS Broth, 37°C) Harvest_wash 3. Harvest & Wash Cells L_reuteri_culture->Harvest_wash Co_culture_partner 2. Co-culture Partner Culture (e.g., E. coli) Co_culture_partner->Harvest_wash Co_incubation 4. Co-incubation (Glycerol Solution, 37°C, Anaerobic) Harvest_wash->Co_incubation Centrifugation 5. Centrifugation Co_incubation->Centrifugation Filtration 6. Supernatant Filtration Centrifugation->Filtration Analysis 7. Analysis Filtration->Analysis HPLC HPLC Analysis->HPLC Colorimetric Colorimetric Assay Analysis->Colorimetric

Caption: Experimental workflow for this compound quantification in co-cultures.

Co_culture_Stimulation L_reuteri L. reuteri Direct_Contact Direct Cell-to-Cell Contact L_reuteri->Direct_Contact Other_Bacteria Other Bacteria (e.g., E. coli) Other_Bacteria->Direct_Contact Increased_this compound Increased this compound Production Direct_Contact->Increased_this compound Stimulates

References

Application Note: HPLC Protocol for the Analysis of Reuterin and 3-Hydroxypropionaldehyde (3-HPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin, a potent antimicrobial compound produced by various species of Lactobacillus, is a dynamic system primarily composed of 3-hydroxypropionaldehyde (3-HPA). In aqueous solutions, 3-HPA exists in a complex equilibrium with its hydrate (1,1,3-trihydroxypropane) and a cyclic dimer (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane)[1][2]. This multi-component system, collectively known as this compound, exhibits broad-spectrum antimicrobial activity against a variety of pathogens[2]. The aldehyde group in 3-HPA is highly reactive, contributing to its antimicrobial properties but also posing challenges for its stability and analysis[1][3]. Accurate quantification of this compound and its principal component, 3-HPA, is crucial for research into its therapeutic potential, for quality control in probiotic formulations, and for monitoring its production in fermentation processes.

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound and 3-HPA. The method is suitable for the quantification of these compounds in aqueous solutions and culture supernatants.

Chemical Equilibrium of the this compound System

The chemical equilibrium of the this compound system is a critical consideration for its analysis. The primary component, 3-HPA, can undergo hydration, dimerization, and even dehydration to form acrolein, a toxic compound[1][2][3]. The distribution of these forms is dependent on factors such as concentration, temperature, and the presence of other molecules[1].

G This compound This compound System HPA 3-Hydroxypropionaldehyde (3-HPA) This compound->HPA predominant antimicrobial component Hydrate 3-HPA Hydrate (1,1,3-trihydroxypropane) HPA->Hydrate hydration Dimer Cyclic Dimer (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane) HPA->Dimer dimerization Acrolein Acrolein HPA->Acrolein dehydration

Caption: Chemical equilibrium of the this compound system in aqueous solution.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for preparing samples from bacterial cultures for HPLC analysis.

Materials:

  • Bacterial culture producing this compound (e.g., Lactobacillus reuteri)

  • Glycerol solution (sterile)

  • Centrifuge

  • Syringe filters (0.22 µm pore size)

  • HPLC vials

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4) to remove residual medium components[3].

  • This compound Production: Resuspend the washed cells in a sterile glycerol solution (e.g., 250 mM) and incubate under appropriate conditions (e.g., 37°C for 2 hours) to allow for the conversion of glycerol to this compound[3].

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter[3].

  • Dilution: If necessary, dilute the filtered supernatant with the mobile phase to bring the analyte concentration within the calibration range.

  • Transfer: Transfer the prepared sample to an HPLC vial for analysis.

HPLC Analysis

This protocol outlines the HPLC conditions for the separation and quantification of this compound and 3-HPA.

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector and optionally a UV detector.

  • Ion-exclusion column, such as:

    • Aminex HPX-87H (300 x 7.8 mm)[3][4][5]

    • Shodex Sugar SH1011[6]

Chromatographic Conditions:

Parameter Condition
Mobile Phase 5 mM or 10 mM Sulfuric Acid (H₂SO₄) in de-gassed HPLC-grade water[3][5][7]
Flow Rate 0.6 mL/min[3][7]
Column Temperature Room temperature or 30°C[3][7]
Injection Volume 20 µL to 200 µL[3][8]

| Detection | Refractive Index (RI)[3][7][9]. UV at 210 nm can also be used[3]. |

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of 3-HPA. Note that specific values for linearity, LOD, and LOQ may vary depending on the instrument and exact experimental conditions. Researchers should perform their own validation.

AnalyteRetention Time (min)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
3-HPA (this compound) ~14> 0.99Not consistently reportedNot consistently reported
Acrolein ~27.25Not specifiedNot specifiedNot specified
Glycerol Varies> 0.99Not specifiedNot specified
1,3-Propanediol Varies> 0.99Not specifiedNot specified

Retention times are approximate and can vary based on the specific column, temperature, and HPLC system used. The retention time for this compound (3-HPA) has been reported to be around 14 minutes on an Aminex HPX-87H column[3].

Experimental Workflow

The overall workflow for the analysis of this compound and 3-HPA is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Wash Cell Washing Harvest->Wash Produce This compound Production Wash->Produce Collect Supernatant Collection Produce->Collect Filter Filtration Collect->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (RI/UV) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for this compound and 3-HPA analysis.

Discussion

The presented HPLC method provides a reliable and straightforward approach for the quantification of this compound and 3-HPA. The use of an ion-exclusion column with a dilute sulfuric acid mobile phase allows for good separation of 3-HPA from other components typically found in bacterial fermentation broths, such as glycerol and organic acids[7]. A Refractive Index detector is commonly employed due to the lack of a strong chromophore in 3-HPA, although UV detection at a low wavelength (210 nm) is also possible[3].

It is important to note that due to the equilibrium of the this compound system, the HPLC peak attributed to "this compound" generally represents the sum of the different forms (monomer, hydrate, dimer) that may co-elute or be in rapid exchange[1][10]. For precise quantification, a pure analytical standard of 3-HPA is required to generate a calibration curve[8][11].

The stability of this compound is a significant factor to consider. It is more stable in water at 4°C but can be unstable in complex media or at higher temperatures[1]. Therefore, samples should be processed and analyzed promptly or stored at low temperatures (-20°C) to minimize degradation[1].

Conclusion

This application note details a robust HPLC protocol for the analysis of this compound and its primary component, 3-HPA. The provided methodologies for sample preparation and HPLC analysis, along with the illustrative diagrams, offer a comprehensive guide for researchers in academia and industry. Adherence to this protocol will enable accurate and reproducible quantification of this compound, facilitating further research into its biological activities and applications.

References

Application Note: Standardized Protocol for Reuterin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1][2] Its ability to inhibit a wide range of pathogenic bacteria, fungi, and protozoa makes it a compound of significant interest for therapeutic, drug development, and food preservation applications.[1][3] this compound is a water-soluble, multi-component system that is active over a wide pH range and resistant to proteolytic and lipolytic enzymes.[3][4] This document provides detailed, standardized protocols for the production, extraction, purification, and quantification of this compound from L. reuteri cultures, intended to provide a framework for obtaining consistent and optimized yields for research and development.

This compound Production from Lactobacillus reuteri

The production of this compound is typically achieved through a two-step process: (1) the cultivation of a known this compound-producing L. reuteri strain to generate sufficient biomass, followed by (2) the co-fermentation of the harvested cells with a glycerol solution under anaerobic conditions.[1][5][6]

Experimental Protocol: Two-Step this compound Production

Step 1: Cultivation of L. reuteri (Biomass Production)

  • Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, DSM 17938, DPC16) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[1] Incubate at 37°C for 18-24 hours under anaerobic or static conditions.[1][7]

  • Biomass Generation: Subculture the activated strain into a larger volume of MRS broth. Incubate at 37°C until the late logarithmic or early stationary phase of growth is reached (typically 16-24 hours).[1][8]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at approximately 5,000-9,800 x g for 10-15 minutes at 4°C.[1][9] Discard the supernatant.

  • Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual media components.[10] Centrifuge as in the previous step after each wash.

Step 2: Bioconversion of Glycerol to this compound (Resting Cell Method)

  • Cell Suspension: Resuspend the washed cell pellet in a sterile glycerol solution. The concentration of cells and glycerol is critical and should be optimized based on the strain (see Table 1).[5][10] A typical starting point is a cell concentration of 10-25 g/L (dry cell weight) in a 250-350 mM glycerol solution.[5][11]

  • Anaerobic Incubation: Incubate the cell-glycerol suspension in a sealed, screw-capped tube under anaerobic conditions at a controlled temperature (e.g., 25-37°C) for 1-3 hours.[5][7][10] The optimal temperature and time will vary by strain.[5]

  • Extraction of Crude this compound: After incubation, pellet the cells by centrifugation (e.g., 8,000 x g for 15 minutes).[7] The resulting cell-free supernatant contains the crude this compound solution.

  • Sterilization & Storage: Filter the supernatant through a 0.22 µm or 0.45 µm pore-size filter to remove any remaining cells.[7][10] The clarified this compound solution should be stored at 4°C for short-term use or -20°C for long-term stability.[12][13]

Data Presentation: Optimal this compound Production Conditions

The yield of this compound is highly dependent on the L. reuteri strain and several operational parameters.[5][11]

Table 1: Summary of Optimized Conditions for this compound Production

L. reuteri Strain Initial Glycerol (mM) Biomass Conc. (g/L) Temperature (°C) pH Conversion Time (h) Max. This compound Yield (mM) Reference
DPC16 300 21 30 6.2 1 ~61% yield [5]
DPC16 (optimized) 350 25 25 6.8 2 178.31 [5][11]
DSM 20016 100 ~8 log CFU/mL 37 Not specified 72 68.39 [14]
DSM 17938 50 ~8 log CFU/mL 37 Not specified 72 30.00 [14]

| Not Specified | Not Specified | Not Specified | 30-37 | 6.5-7.0 | 24 | Not specified (qualitative) |[8][15] |

Note: Biomass is sometimes reported in log CFU/mL, which can be correlated to dry cell weight. For L. reuteri DPC16, an absorbance at 620nm can be used to estimate dry cell weight.[5]

This compound Purification

For many applications, this compound must be purified from the crude supernatant to remove residual glycerol, bacterial metabolites, and media components. Silica gel chromatography is a commonly cited and effective method.[1][16]

Experimental Protocol: Silica Gel Chromatography
  • Column Preparation: Prepare a silica gel 60 column (e.g., Wakogel C-100).[16]

  • Equilibration: Equilibrate the column with the mobile phase. A common mobile phase is an acetonitrile/water mixture (e.g., 70:30 v/v).[1][16]

  • Sample Loading: Carefully apply the filtered, cell-free supernatant containing crude this compound onto the top of the equilibrated column.[1]

  • Elution: Elute the column with the same mobile phase used for equilibration.[1][16] Maintain a consistent flow rate.

  • Fraction Collection: Collect the eluted solvent in fractions.

  • This compound Detection: Analyze the collected fractions for the presence of this compound using one of the quantification methods described in Section 3 (a rapid colorimetric assay is often used for this step).[1][16]

  • Pooling and Purity Assessment: Pool the fractions containing the highest concentration of this compound. Assess the final purity using High-Performance Liquid Chromatography (HPLC).[1][16]

Visualization: Experimental Workflow

G cluster_0 This compound Production cluster_1 Extraction & Purification A 1. L. reuteri Cultivation (MRS Broth, 37°C, 16-24h) B 2. Cell Harvesting (Centrifugation) A->B C 3. Cell Washing (Phosphate Buffer) B->C D 4. Bioconversion (Resuspend in Glycerol, Anaerobic Incubation) C->D E 5. Extraction (Centrifugation to get Supernatant) D->E Crude this compound Supernatant F 6. Filtration (0.22 µm) E->F G 7. Silica Gel Chromatography F->G H 8. Fraction Collection G->H I 9. Purity Assessment (HPLC) H->I J Purified this compound I->J Characterization & Downstream Applications

Caption: Experimental workflow for this compound production and purification.

This compound Quantification

Accurate quantification of this compound is essential for optimizing production and for standardizing its use in biological assays. The two most common methods are a colorimetric assay and HPLC.[1]

Experimental Protocol: Colorimetric Quantification

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan, which produces a colored product that can be measured spectrophotometrically.[16][17]

  • Mix 500 µL of the this compound-containing sample (or standard) with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan (dissolved in 0.05 M HCl).[16]

  • Add 2.0 mL of 35% HCl to the mixture.[16]

  • Incubate the mixture in a water bath at 37-40°C for 20-30 minutes.[16][17]

  • Measure the absorbance of the solution at 560 nm.[16][17]

  • Determine the concentration by comparing the absorbance to a standard curve prepared with acrolein or a purified this compound standard.[17]

Experimental Protocol: HPLC Quantification

HPLC provides a more direct, specific, and accurate method for quantifying this compound (3-HPA) and other metabolites like glycerol.[1][5]

  • System: An Agilent 1200 series or similar HPLC system.[5]

  • Column: Aminex HPX-87H ion exclusion column (300 mm × 7.8 mm).[5][10]

  • Mobile Phase: 5 mM H₂SO₄.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 55°C.[5]

  • Detector: Refractive Index (RI) detector is common for detecting 3-HPA, glycerol, and 1,3-propanediol.[5][10] A UV detector (210 nm) can also be used.[10]

  • Quantification: Calculate concentrations using an external standard curve of purified 3-HPA.[5]

Table 2: Comparison of this compound Quantification Methods

Feature Colorimetric Assay HPLC Method
Principle Indirect; measures acrolein after dehydration of 3-HPA.[1] Direct; separates and quantifies 3-HPA based on retention time.[5]
Specificity Lower; can be subject to interference from other aldehydes. High; specifically quantifies 3-HPA and can resolve it from related compounds.[5][10]
Sensitivity Good for screening and relative quantification. High; suitable for accurate, absolute quantification.
Throughput High; suitable for analyzing many samples in parallel (e.g., in 96-well plates).[10] Lower; samples are analyzed sequentially.

| Equipment | Spectrophotometer or plate reader. | HPLC system with RI or UV detector. |

Biosynthesis and Mechanism of Action

Understanding the formation and activity of this compound is crucial for its application.

This compound Biosynthesis Pathway

In L. reuteri, this compound is produced as an intermediate in a pathway that converts glycerol to 1,3-propanediol, which is thought to help regenerate NAD⁺ from NADH.[10] The key step is the conversion of glycerol to 3-HPA, catalyzed by a coenzyme B12-dependent glycerol dehydratase.[3][5]

G Glycerol Glycerol Enzyme1 Glycerol Dehydratase (Coenzyme B12-dependent) Glycerol->Enzyme1 This compound This compound (3-HPA) Enzyme2 1,3-Propanediol Dehydrogenase This compound->Enzyme2 Propanediol 1,3-Propanediol Enzyme1->this compound - H₂O Enzyme2->Propanediol NAD NAD+ Enzyme2->NAD NADH NADH + H+ NADH->Enzyme2

Caption: Biosynthesis pathway of this compound from glycerol in L. reuteri.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is not fully elucidated but is largely attributed to the high reactivity of its aldehyde group. The leading hypothesis is that this compound induces significant oxidative stress within target cells by depleting free thiol groups (-SH) found in crucial molecules like glutathione and proteins (e.g., enzymes).[4][10] This interaction disrupts vital cellular functions, damages DNA, and compromises cell membrane integrity, ultimately leading to cell death.[18][19]

G This compound This compound (Aldehyde) Thiol Thiol Groups (-SH) in Glutathione & Proteins This compound->Thiol Reacts with Stress Oxidative Stress Thiol->Stress Leads to Damage Disruption of Metabolic Pathways (Lipid, Amino Acid Metabolism) Stress->Damage Membrane Membrane Damage Stress->Membrane Death Cell Death Damage->Death Membrane->Death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Reuterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reuterin (3-hydroxypropionaldehyde or 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by various species of Lactobacillus, particularly Lactobacillus reuteri, during the anaerobic fermentation of glycerol.[1][2] It exists as a dynamic system of 3-HPA, its hydrate, and its dimer in aqueous solutions.[3][4] this compound has demonstrated inhibitory activity against a wide range of microorganisms, including pathogenic bacteria, fungi, yeasts, and protozoa, making it a compound of significant interest for therapeutic and food preservation applications.[1][5]

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of various microorganisms to this compound. The primary methods covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing zones of inhibition.

Mechanism of Action

This compound's primary antimicrobial mechanism is believed to be the induction of oxidative stress within microbial cells.[6] The highly reactive aldehyde group of this compound interacts with thiol groups in proteins and small molecules, such as glutathione.[1][3][6] This interaction can disrupt cellular redox balance, leading to the production of reactive oxygen species (ROS) that the cell cannot manage, ultimately resulting in cell death.[7] Studies have shown that genes involved in the OxyR regulon, which responds to oxidative stress, are expressed in E. coli when exposed to sublethal levels of this compound.[6] Furthermore, the antimicrobial effect of this compound can be suppressed by the addition of cysteine, a thiol-containing amino acid.[1]

This compound This compound (3-Hydroxypropionaldehyde) Thiol_Groups Thiol Groups (-SH) in Proteins & Small Molecules This compound->Thiol_Groups interacts with Oxidative_Stress Oxidative Stress (ROS Production) Thiol_Groups->Oxidative_Stress leads to Cell_Death Inhibition of Growth & Cell Death Oxidative_Stress->Cell_Death causes

Proposed mechanism of this compound's antimicrobial action.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a variety of microorganisms as reported in the literature. It is important to note that variations in experimental conditions (e.g., culture media, pH, incubation temperature, and initial cell concentration) can influence MIC values.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

MicroorganismStrainMIC (mM)Reference
Escherichia coliK-121.25[3]
Escherichia coliSensitive Strain7 - 15[8]
Salmonella typhimurium-0.4[3]
Bacteroides vulgatus-< 1.9[8]
Clostridium difficile-< 1.9[8]
Bacteroides thetaiotaomicron-1.9 - 3.8[8]
Bifidobacterium longum-1.9 - 3.8[8]
Lactobacillus reuteri-30 - 50[8]
Other Lactobacilli-15 - 40[8]
Campylobacter jejunivarious0.0015 - 0.003[9]
Campylobacter colivarious0.0015 - 0.003[9]

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against Various Bacteria

MicroorganismStrainMBC (mM)Reference
Escherichia coliSensitive Strain15 - 30[8]
Lactobacillus reuteri-60 - 120[8]
Other Lactobacilli-15 - 80[8]

Experimental Protocols

The following are detailed protocols for commonly used in vitro antimicrobial susceptibility testing methods for this compound.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound solution (purified or as a cell-free supernatant)[1]

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB), de Man, Rogosa and Sharpe (MRS) Broth for lactobacilli)[1][10]

  • Sterile 96-well microtiter plates[1]

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture of the test microorganism, pick at least 3-4 colonies and suspend them in sterile saline.[11]

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[11]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Serial Dilution of this compound:

    • Prepare twofold serial dilutions of the this compound solution in the appropriate sterile broth medium in the wells of a 96-well plate.[1] The final volume in each well after adding the inoculum should be 100-200 µL.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.[1]

    • Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for E. coli) for 16-24 hours.[1][12]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[11]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.[1]

Protocol 2: Agar Well Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a well containing the this compound solution.

Materials:

  • This compound solution

  • Test microorganism

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Sterile micropipette and tips

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.[12]

  • Well Creation:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.[13][14]

  • Application of this compound:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[13][14]

    • Include a negative control by adding the solvent used to dissolve or dilute the this compound into one well.

  • Incubation:

    • Allow the plates to stand for a period to allow for diffusion of the this compound, then incubate them in an inverted position at the appropriate temperature for 16-24 hours.[12]

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers.[12][13]

Experimental Workflow and Logic Diagrams

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion Reuterin_Prep Prepare this compound Solution Serial_Dilution Serial Dilution of this compound in 96-well Plate Reuterin_Prep->Serial_Dilution Add_this compound Add this compound to Wells Reuterin_Prep->Add_this compound Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate_Wells Inoculate Wells with Test Microorganism Inoculum_Prep->Inoculate_Wells Inoculate_Agar Inoculate Agar Plate with Test Microorganism Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Wells Incubate_Plate_MIC Incubate Plate (16-24h) Inoculate_Wells->Incubate_Plate_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate_MIC->Read_MIC Create_Wells Create Wells in Agar Inoculate_Agar->Create_Wells Create_Wells->Add_this compound Incubate_Plate_Diffusion Incubate Plate (16-24h) Add_this compound->Incubate_Plate_Diffusion Measure_Zone Measure Zone of Inhibition (mm) Incubate_Plate_Diffusion->Measure_Zone

Workflow for in vitro antimicrobial susceptibility testing of this compound.

References

Application of Reuterin as a Natural Food Biopreservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of reuterin as a natural food biopreservative. This compound, a potent antimicrobial compound produced by Limosilactobacillus reuteri from glycerol, offers a promising alternative to synthetic preservatives in various food products.[1][2] This guide covers its mechanism of action, antimicrobial efficacy, and practical application in food systems, supplemented with detailed experimental protocols and data summaries.

Introduction to this compound

This compound is a broad-spectrum antimicrobial agent effective against a wide range of foodborne pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and protozoa.[1][3] It is a complex system primarily composed of 3-hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrated monomer and cyclic dimer forms.[1][3][4] Its effectiveness, coupled with its natural origin, makes it an attractive candidate for clean-label food preservation.[1]

Mechanism of Action: The antimicrobial activity of this compound is attributed to the aldehyde group of 3-HPA, which reacts with thiol groups in microbial enzymes and proteins, such as glutathione and ribonucleotide reductase.[5][6] This interaction leads to oxidative stress, disruption of cellular metabolism, inhibition of DNA synthesis, and ultimately, cell death.[4][6]

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound against various microorganisms in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismMIC (mM)Reference
Escherichia coli O157:H74 AU/ml[7]
Listeria monocytogenes8 AU/ml[7]
Staphylococcus aureus18.25 mM[6]
Enterococcus spp.7.5 mM[1]
Eubacterium spp.7.5 mM[1]
Bacteroides spp.7.5 mM[1]
Campylobacter jejuni1.5 - 3.0 µM (acrolein)[8]
Campylobacter coli1.5 - 5.8 µM (acrolein)[8]
Food-contaminating yeasts and molds≤ 11 mM[9]

Note: AU/ml refers to Activity Units per milliliter, a measure of antimicrobial activity.

Table 2: Efficacy of this compound in Food Matrices

Food ProductTarget MicroorganismThis compound TreatmentLog Reduction (CFU/g or cm²)Storage ConditionsReference
Ground BeefE. coli O157:H7In situ production by L. reuteri> 3.04°C for 20 days[1][10]
Cooked PorkE. coli O157:H7500 AU/ml2.77°C for 24 hours[7]
Cooked PorkL. monocytogenes500 AU/ml0.637°C for 24 hours[7]
Raw Ground PorkE. coli O157:H7100 AU/g5.07°C for 1 day[7]
Raw Ground PorkL. monocytogenes250 AU/g3.07°C for 1 week[7]
MilkL. monocytogenes8 AU/mlBacteriostatic37°C[11]
White-Brined CheeseL. monocytogenesIn situ production by L. reuteri1.2 - 2.94-24°C for 91 days[12]
StrawberriesPenicillium spp.Pectin-based coating with 3-HPA2.0Cold storage for 31 days[10]
Fresh-cut LettuceEnterobacteriaceae7.2–21.9 mM acrolein wash2.1–2.84°C[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, quantification, and application of this compound.

Production of this compound (Two-Step Process)

This protocol describes the production of a this compound-containing supernatant from Limosilactobacillus reuteri.[1][7][13]

Materials:

  • Limosilactobacillus reuteri strain (e.g., a known this compound-producing strain)

  • MRS broth

  • Sterile glycerol solution (e.g., 600 mM in sterile water)

  • Centrifuge and sterile centrifuge tubes

  • Incubator (37°C)

  • Sterile water

Procedure:

  • Biomass Production:

    • Inoculate MRS broth with the L. reuteri strain.

    • Incubate anaerobically at 37°C for 16-18 hours to achieve a high cell density.[13]

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

    • Discard the supernatant and wash the cell pellet with sterile water. Repeat this step twice to remove residual media components.

  • This compound Production:

    • Resuspend the washed cell pellet in a sterile glycerol solution.

    • Incubate the cell suspension anaerobically at a controlled temperature (e.g., 25°C or 37°C) for 2-3 hours.[13][14]

  • Supernatant Collection:

    • Centrifuge the suspension to pellet the bacterial cells.

    • Collect the supernatant, which contains the this compound.

    • The supernatant can be filter-sterilized (0.22 µm filter) and stored at -20°C for future use. This compound has been shown to be stable for at least 35 days at -20°C.[1][15]

Quantification of this compound (Colorimetric Method)

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan.[16][17]

Materials:

  • This compound-containing sample (supernatant)

  • 95% Ethanol

  • 0.1 M Tryptophan solution (dissolved in 0.05 M HCl)

  • 35% Hydrochloric acid (HCl)

  • Acrolein standard for calibration curve

  • Spectrophotometer

  • Water bath (40°C)

Procedure:

  • Sample Preparation: Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[16]

  • Reaction: Add 2.0 mL of 35% HCl to the mixture.[16]

  • Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[16]

  • Measurement: Read the absorbance at 560 nm using a spectrophotometer.[16]

  • Quantification: Construct a standard curve using acrolein solutions of known concentrations (0.5–10 mM). Calculate the this compound concentration in the sample by comparing its absorbance to the standard curve, assuming a 1:1 molar ratio between this compound and acrolein.[16]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[8][16]

Materials:

  • This compound solution of known concentration

  • Target microorganism culture

  • Appropriate broth medium for the target microorganism (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the target microorganism in its appropriate broth to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound solution in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under conditions suitable for the target microorganism (e.g., 37°C for 24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[16]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Reuterin_Production_Workflow cluster_step1 Step 1: Biomass Production cluster_step2 Step 2: Cell Harvesting & Washing cluster_step3 Step 3: this compound Production cluster_step4 Step 4: Supernatant Collection A Inoculate L. reuteri in MRS Broth B Anaerobic Incubation (37°C, 16-18h) A->B C Centrifugation B->C D Wash Cell Pellet C->D E Resuspend Cells in Glycerol Solution D->E F Anaerobic Incubation (2-3h) E->F G Centrifugation F->G H Collect this compound- Containing Supernatant G->H Antimicrobial_Mechanism_of_this compound This compound This compound (3-HPA) Thiol_Groups Thiol Groups (-SH) in Enzymes & Proteins This compound->Thiol_Groups Reacts with Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Thiol_Groups->DNA_Synthesis_Inhibition Metabolic_Disruption Metabolic Disruption Thiol_Groups->Metabolic_Disruption Cell_Death Microbial Cell Death Oxidative_Stress->Cell_Death DNA_Synthesis_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death Application_Methods Reuterin_Application Application of this compound in Food Preservation In_Situ In Situ Production Reuterin_Application->In_Situ Direct_Addition Direct Addition Reuterin_Application->Direct_Addition Add L. reuteri + Glycerol\nto food matrix Add L. reuteri + Glycerol to food matrix In_Situ->Add L. reuteri + Glycerol\nto food matrix Incorporate purified or\nsemi-purified this compound Incorporate purified or semi-purified this compound Direct_Addition->Incorporate purified or\nsemi-purified this compound

References

Application Notes and Protocols: Development of Reuterin Delivery Systems for Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic fermentation of glycerol.[1][2] It exists in a dynamic equilibrium with its hydrate and dimer forms in aqueous solutions.[3] this compound's ability to inhibit a wide range of pathogens, including bacteria, fungi, and protozoa, has generated significant interest in its therapeutic potential.[1][4] However, its clinical application is limited by its inherent instability and reactivity.[5][6] The development of effective delivery systems is therefore critical to protect this compound from degradation, ensure its controlled release at the target site, and enhance its therapeutic efficacy.

These application notes provide an overview of current strategies for developing this compound delivery systems, along with detailed protocols for its production, purification, and quantification.

Experimental Protocols

Protocol 1: Production and Purification of this compound

This protocol describes a two-step process for producing and purifying this compound from L. reuteri cultures, adapted from established methodologies.[1][7][8]

Workflow for this compound Production and Purification

Diagram 1: Experimental workflow for this compound production and purification. cluster_production This compound Production cluster_purification This compound Purification A Strain Activation (L. reuteri in MRS broth) B Biomass Production (Large-scale culture) A->B C Cell Harvesting (Centrifugation) B->C D Glycerol Bioconversion (Resting cells in glycerol solution) C->D E Collect Supernatant (Centrifugation/Filtration) D->E Collect this compound-rich supernatant F Silica Gel Chromatography E->F G Quantification & Analysis (HPLC, Colorimetric Assay) F->G

Caption: Diagram 1: Experimental workflow for this compound production and purification.

I. This compound Production

  • Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, ATCC 53608) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[1] Incubate at 37°C for 18-24 hours under anaerobic or static conditions.[1][8]

  • Biomass Production: Subculture the activated strain into a larger volume of MRS broth. Incubate at 37°C until the late logarithmic or early stationary phase is reached (typically 16-24 hours).[1][9]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 7000-9800 x g for 10 minutes).[1][8]

  • Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.4) to remove residual media components.[1][8]

  • Glycerol Bioconversion: Resuspend the washed cell pellet in a sterile aqueous glycerol solution (e.g., 200-350 mM).[8][9] Incubate under anaerobic conditions at 37°C for 2-3 hours to allow the conversion of glycerol to this compound.[8]

II. This compound Purification

  • Supernatant Collection: Centrifuge the cell suspension (e.g., 8000 x g for 15 minutes) to pellet the bacteria.[8] Collect the cell-free supernatant, which contains the this compound.[8] Filter the supernatant through a 0.45 µm filter for sterilization.[10]

  • Chromatographic Purification:

    • Equilibrate a silica gel 60 column with a suitable solvent system (e.g., acetonitrile/water, 70:30 v/v).[7]

    • Apply the cell-free supernatant to the column.[7]

    • Elute the this compound. The fractions can be monitored for this compound presence using the quantification methods below.

    • This process yields a high purity this compound solution, free from contaminants like glycerol and 1,3-propanediol.[11]

Protocol 2: Quantification of this compound

Accurate quantification is essential for standardizing experiments and evaluating delivery system efficacy.

I. Colorimetric Method

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan.[2][7]

  • Mix 500 µL of the this compound-containing sample with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[7]

  • Add 2.0 mL of 35% HCl to the mixture.[7]

  • Incubate at 40°C for 30 minutes in a water bath.[7]

  • Measure the absorbance at 560 nm using a spectrophotometer.[7]

  • Determine the concentration using a standard curve prepared with known concentrations of a this compound standard or acrolein.

II. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for quantifying 3-HPA.[1][2]

  • Sample Preparation: Dilute the this compound supernatant and acidify with H₂SO₄ to a final concentration of 10 mM.[2]

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87H ion exclusion column (300 x 7.8 mm).[2]

    • Mobile Phase: 10 mM H₂SO₄.[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Detection: UV absorbance at 210 nm and Refractive Index (RI).[2]

  • Inject the sample and analyze the resulting chromatogram. Quantify 3-HPA by comparing the peak area to a standard curve.

Application Note 1: this compound Delivery Systems - Encapsulation Technologies

Encapsulation is a primary strategy to protect this compound and control its release. This involves entrapping this compound or this compound-producing L. reuteri within a carrier material.

Logical Flow for Delivery System Development

Diagram 2: Development and evaluation of a this compound delivery system. A Selection of Core Material (this compound vs. L. reuteri) C Encapsulation Method (Extrusion, Emulsification) A->C B Selection of Wall Material (e.g., Alginate, Gums, Proteins) B->C D Characterization (Size, Morphology, Encapsulation Efficiency) C->D E In Vitro Testing (Stability, Release Kinetics, Antimicrobial Activity) D->E F In Vivo Evaluation (Animal Models) E->F Diagram 3: Proposed antimicrobial mechanism of this compound. This compound This compound (3-HPA) Enters Bacterial Cell Thiol Thiol Group Interaction (e.g., Glutathione, Cysteine residues) This compound->Thiol Metabolism Metabolic Disruption (e.g., Amino Acid Synthesis, CoA Biosynthesis) This compound->Metabolism ROS Disruption of Redox Balance Thiol->ROS Stress Increased Reactive Oxygen Species (ROS) ROS->Stress Damage Cellular Damage (Membrane, DNA, Proteins) Stress->Damage Death Cell Death Damage->Death Metabolism->Death

References

Animal Models for In Vivo Efficacy Studies of Reuterin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Reuterin, a broad-spectrum antimicrobial compound produced by Lactobacillus reuteri. The protocols detailed below focus on two well-established models of intestinal inflammation: Dextran Sulfate Sodium (DSS)-Induced Colitis in mice and Necrotizing Enterocolitis (NEC) in rats.

Introduction to this compound and its In Vivo Applications

This compound, a dynamic system of 3-hydroxypropionaldehyde (3-HPA) and its derivatives, has demonstrated significant antimicrobial and immunomodulatory properties.[1] Its therapeutic potential against various pathogens and inflammatory conditions necessitates robust preclinical evaluation in relevant animal models. These models are crucial for understanding the mechanisms of action, determining effective dosages, and assessing the overall therapeutic efficacy of this compound before advancing to clinical trials. The primary mechanisms of this compound's action are believed to involve the induction of oxidative stress in microbial cells through the modification of thiol groups and the modulation of host inflammatory pathways.

Featured Animal Models

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and reproducible model that mimics the clinical and histological features of human ulcerative colitis.[2] This model is characterized by damage to the colonic epithelium, leading to inflammation, ulceration, and bloody diarrhea.[2]

Neonatal Necrotizing Enterocolitis (NEC) in Rats

NEC is a severe and often fatal inflammatory bowel disease primarily affecting premature infants.[3] The neonatal rat model of NEC recapitulates key aspects of the human disease, including intestinal injury, inflammation, and high mortality rates, making it a valuable tool for testing preventative and therapeutic interventions.[3]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize key quantitative data from studies utilizing these animal models to evaluate the efficacy of this compound or its producing organism, Lactobacillus reuteri.

Table 1: Efficacy of L. reuteri in the DSS-Induced Colitis Mouse Model

ParameterControl (DSS only)DSS + L. reuteri TreatmentReference
Body Weight Change Significant LossMitigated Loss[4]
Disease Activity Index (DAI) HighSignificantly Reduced[4]
Myeloperoxidase (MPO) Concentration (Colon) Significantly ElevatedSignificantly Decreased[4]
TNF-α Concentration (Colon) Significantly ElevatedSignificantly Decreased[4]
IL-6 mRNA Expression (Colon) UpregulatedDownregulated[4]
IL-1β mRNA Expression (Colon) UpregulatedDownregulated[4]

Table 2: Efficacy of L. reuteri in the Neonatal Rat Model of NEC

ParameterNEC Model (No Treatment)NEC Model + L. reuteri TreatmentReference
Survival Rate (Day 4) 10.8%68.4% (with DSM 17938 strain)[5]
Incidence of NEC 78%34% (with DSM 17938 strain)[5]
Histological NEC Score Severe (Grade 3)Mild (Grade 1)[5][6]
TLR4 Protein Expression (Intestine) IncreasedSignificantly Decreased[5]
TNF-α mRNA Expression (Intestine) UpregulatedSignificantly Downregulated[5]
IL-1β Protein Level (Intestine) IncreasedDecreased[5]
IL-10 mRNA Expression (Intestine) -Significantly Upregulated[5]

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • This compound solution (prepared fresh) or vehicle control

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[2]

    • Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • This compound Administration:

    • Prepare the this compound solution at the desired concentration. Due to this compound's nature as a dynamic equilibrium of compounds, it is often produced from glycerol using resting cells of L. reuteri and the resulting supernatant is used.

    • Administer the this compound solution or vehicle control to the mice via oral gavage once daily, starting concurrently with or prior to DSS administration. A typical volume for oral gavage in mice is 5-10 mL/kg body weight.[7]

  • Monitoring and Endpoint Collection:

    • Continue daily monitoring of DAI and body weight.

    • At the end of the treatment period (e.g., day 7 or later), euthanize the mice.

    • Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).[8][9][10]

Protocol 2: Neonatal Necrotizing Enterocolitis (NEC) in Rats

Materials:

  • Timed-pregnant Sprague-Dawley rats

  • Neonatal rat formula

  • Hypoxia chamber (e.g., 95% N₂ and 5% O₂)

  • This compound solution or vehicle control

  • Flexible, fine-gauge oral gavage tubes suitable for neonatal rats

  • Standard laboratory animal housing for dams and pups

Procedure:

  • Animal Preparation:

    • Prematurely deliver rat pups via cesarean section on gestational day 21.[3]

  • Induction of NEC:

    • House the pups in a temperature-controlled incubator.

    • Induce NEC through a combination of stressors:

      • Formula Feeding: Hand-feed pups with a specialized neonatal rat formula multiple times a day.

      • Hypoxia: Expose pups to hypoxic conditions (e.g., 5% O₂ for 10 minutes) twice daily.[3]

  • This compound Administration:

    • Administer a single dose or multiple doses of the this compound solution or vehicle control via oral gavage. The volume should be small and appropriate for neonatal rats.

  • Monitoring and Endpoint Collection:

    • Monitor the pups for signs of distress and mortality.

    • Euthanize the pups at a predetermined time point (e.g., 72-96 hours after birth).

    • Collect the terminal ileum for histological evaluation to determine the NEC score (graded 0-4 based on the severity of intestinal injury).[4][6][11]

    • Intestinal tissue can also be collected for molecular analysis, such as Western blotting for TLR4 and NF-κB, and cytokine profiling.[5]

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

In the context of intestinal inflammation, Lactobacillus reuteri and its metabolites like this compound have been shown to downregulate the Toll-like receptor 4 (TLR4) signaling pathway.[5] TLR4 activation by bacterial products like lipopolysaccharide (LPS) typically leads to the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. By inhibiting this pathway, this compound can reduce the inflammatory cascade.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory mechanism via inhibition of the TLR4-NF-κB pathway.

Oxidative Stress Response Pathway

This compound is known to induce oxidative stress in target cells, which is a key part of its antimicrobial activity.[1][12] However, in host cells, related pathways like the Nrf2/HO-1 signaling cascade can be modulated to protect against oxidative damage and inflammation. This compound's interaction with this pathway in host cells during inflammation is an area of ongoing research.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., from inflammation) Keap1 Keap1 OxidativeStress->Keap1 induces dissociation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Modulation? ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Transcription

Caption: Potential modulation of the Nrf2/HO-1 oxidative stress response pathway by this compound.

Conclusion

The animal models and protocols described provide a robust framework for the in vivo evaluation of this compound's efficacy in the context of intestinal inflammation. The DSS-induced colitis model in mice is ideal for studying general anti-inflammatory effects in the colon, while the neonatal rat NEC model offers a more specialized system for investigating a critical disease of prematurity. By utilizing these models and the outlined experimental procedures, researchers can generate critical preclinical data on the therapeutic potential of this compound.

References

Application Notes and Protocols for Gene Expression Analysis of Bacteria in Response to Reuterin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the impact of reuterin on bacterial gene expression. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for gene expression analysis, and representative data on gene expression changes in key bacteria.

Introduction to this compound and its Antimicrobial Mechanism

This compound (3-hydroxypropionaldehyde) is a potent, broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol.[1][2][3][4] Its mechanism of action is primarily attributed to the induction of oxidative stress within target bacterial cells.[1][2][3][5][6][7] this compound's highly reactive aldehyde group interacts with thiol groups in proteins and small molecules, leading to their modification and inactivation.[1][2][3][5][6][7] This disruption of the intracellular redox balance triggers a cascade of events, including the upregulation of genes involved in the oxidative stress response.

Data Presentation: Gene Expression Changes in Response to this compound

The following tables summarize representative quantitative data on the differential gene expression of bacteria exposed to this compound.

Table 1: Representative Differentially Expressed Genes in Escherichia coli in Response to this compound Exposure

Data is illustrative and compiled from descriptions in Schaefer et al., 2010. The study noted an eightfold over-representation of genes regulated by hydrogen peroxide among those induced by this compound.

GeneFunctionPutative RegulonFold Change (Illustrative)p-value (Illustrative)
katGCatalase-peroxidase, detoxifies hydrogen peroxideOxyR> 2.5< 0.05
ahpCAlkyl hydroperoxide reductase, detoxifies organic hydroperoxidesOxyR> 2.5< 0.05
dpsDNA-binding protein from starved cells, protects DNA from oxidative damageOxyR> 2.5< 0.05
gorGlutathione reductase, maintains the pool of reduced glutathioneOxyR> 2.0< 0.05
trxCThioredoxin 2, redox proteinOxyR> 2.0< 0.05
yqhDAldehyde reductase, confers resistance to reactive oxygen speciesSoxRS> 2.0< 0.05

Table 2: Representative Downregulated Virulence Genes in Helicobacter pylori in Response to this compound Exposure

Data is based on findings from Urrutia-Baca et al., 2018, which reported significant downregulation of vacA and flaA mRNA levels at 10 µM this compound.[8]

GeneFunctionFold Change (Illustrative)p-value (Illustrative)
vacAVacuolating cytotoxin A, induces vacuole formation in gastric epithelial cells< 0.5< 0.01
flaAFlagellin A, essential for motility and colonization< 0.5< 0.01

Signaling Pathway

The primary signaling pathway activated in bacteria like E. coli in response to this compound-induced oxidative stress is the OxyR regulon.

OxyR_Pathway This compound This compound Exposure OxidativeStress Increased Intracellular Oxidative Stress This compound->OxidativeStress ThiolModification Thiol Group Modification OxidativeStress->ThiolModification OxyR_inactive OxyR (Reduced, Inactive) ThiolModification->OxyR_inactive Oxidizes OxyR_active OxyR (Oxidized, Active) OxyR_inactive->OxyR_active DNA_binding Binds to Promoter Regions OxyR_active->DNA_binding Gene_Expression Upregulation of OxyR Regulon Genes DNA_binding->Gene_Expression Detoxification Detoxification & Damage Repair Gene_Expression->Detoxification Leads to qRTPCR_Workflow cluster_sample_prep Sample Preparation cluster_qRTPCR qRT-PCR Culture Bacterial Culture & this compound Exposure Harvest Cell Harvesting Culture->Harvest RNA_Extraction Total RNA Extraction & DNase Treatment Harvest->RNA_Extraction QC1 RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->QC1 cDNA_synthesis Reverse Transcription (cDNA Synthesis) QC1->cDNA_synthesis qPCR qPCR Amplification cDNA_synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis RNASeq_Workflow cluster_sample_prep_rna Sample Preparation cluster_lib_prep Library Preparation cluster_seq_analysis Sequencing & Analysis Culture_rna Bacterial Culture & this compound Exposure Harvest_rna Cell Harvesting Culture_rna->Harvest_rna RNA_Extraction_rna Total RNA Extraction & DNase Treatment Harvest_rna->RNA_Extraction_rna QC1_rna RNA Quality Control RNA_Extraction_rna->QC1_rna rRNA_depletion rRNA Depletion QC1_rna->rRNA_depletion Fragmentation RNA Fragmentation rRNA_depletion->Fragmentation cDNA_synthesis_rna cDNA Synthesis Fragmentation->cDNA_synthesis_rna Adapter_ligation Adapter Ligation & PCR cDNA_synthesis_rna->Adapter_ligation QC2 Library Quality Control Adapter_ligation->QC2 Sequencing Next-Generation Sequencing QC2->Sequencing Data_Analysis_rna Bioinformatic Analysis (Alignment, Counting, DEG) Sequencing->Data_Analysis_rna

References

Application Note: Colorimetric Method for Rapid Reuterin Concentration Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol.[1][2] Its high reactivity and effectiveness against a wide range of microorganisms, including bacteria, fungi, and protozoa, have garnered significant interest in its application as a natural preservative in the food industry and as a potential therapeutic agent in medicine.[1][3] this compound's antimicrobial activity is attributed to its ability to react with thiol groups in microbial enzymes and to induce oxidative stress, thereby inhibiting essential cellular processes.[3] Given its potential, a rapid, reliable, and accessible method for quantifying this compound concentration is crucial for research, quality control, and process optimization in various applications.

This application note details a well-established colorimetric method for the rapid determination of this compound concentration. The method is based on the reaction of this compound with tryptophan in an acidic environment, which produces a colored complex that can be quantified spectrophotometrically.[3][4][5][6] This assay, originally developed for acrolein, has been widely adapted for this compound measurement due to the structural similarity and the dehydration of 3-HPA to acrolein under acidic conditions.[1][5][7]

Principle of the Method

The colorimetric assay for this compound quantification relies on the acid-catalyzed dehydration of 3-hydroxypropionaldehyde (3-HPA) to acrolein. In the presence of concentrated acid, acrolein then reacts with tryptophan to form a purple-colored product.[6] The intensity of the color, which is directly proportional to the this compound concentration in the sample, is measured by reading the absorbance at a specific wavelength, typically 560 nm or 570 nm.[3][4][8] A standard curve is generated using a compound of known concentration, often acrolein, to determine the this compound concentration in unknown samples.[3][7]

Materials and Reagents

  • Spectrophotometer capable of measuring absorbance at 560 nm or 570 nm

  • Microplate reader (optional, for high-throughput analysis)[9]

  • Water bath or incubator set to 37°C or 40°C

  • Vortex mixer

  • Micropipettes and sterile tips

  • Cuvettes or 96-well plates

  • Test tubes

  • L-Tryptophan

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethanol (95%)

  • Sodium citrate

  • Acrolein (for standard curve)

  • Distilled or deionized water

  • Samples containing this compound (e.g., bacterial culture supernatants)

Experimental Protocols

Two common variations of the protocol are presented below. Researchers should select the protocol that best suits their sample matrix and available reagents. It is recommended to perform a validation of the chosen protocol for the specific application.

Protocol 1: Tryptophan-HCl Method

This protocol is adapted from a method used for this compound quantification in various aqueous samples.[3]

1. Reagent Preparation:

  • Tryptophan Solution (10 mM): Dissolve 204.23 mg of L-tryptophan in 100 mL of 0.05 M HCl. Store protected from light.
  • Standard Acrolein Solutions: Prepare a stock solution of acrolein in water. From this stock, create a series of dilutions ranging from 0.05 mM to 6 mM to generate a standard curve.[3] Handle acrolein in a fume hood due to its toxicity and volatility.

2. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells (e.g., 4000 rpm for 10 minutes).[2]
  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to obtain a cell-free sample.[2][9]
  • Dilute the sample with distilled water if the this compound concentration is expected to be high.[9]

3. Colorimetric Reaction:

  • To a test tube, add 1 mL of the sample (or standard).
  • Add 750 µL of the 10 mM Tryptophan Solution.
  • Carefully add 3 mL of concentrated HCl (37%). Caution: Work in a fume hood and wear appropriate personal protective equipment.
  • Vortex the mixture gently.
  • Incubate the mixture at 37°C for 20 minutes.[3]

4. Absorbance Measurement:

  • After incubation, allow the samples to cool to room temperature.
  • Transfer the reaction mixture to a cuvette.
  • Measure the absorbance at 560 nm using a spectrophotometer.[3] Use a blank solution (e.g., water or the culture medium treated in the same way as the sample) to zero the spectrophotometer.

5. Data Analysis:

  • Plot the absorbance values of the acrolein standards against their known concentrations to generate a standard curve.
  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Tryptophan-Ethanol-Citrate Method

This protocol is a variation that includes ethanol and is suitable for different sample matrices, such as filmogenic solutions.[4]

1. Reagent Preparation:

  • Tryptophan Solution (0.1 M): Dissolve 2.04 g of L-tryptophan in 100 mL of 0.05 M HCl.
  • Ethanol (95%)
  • Sodium Citrate Solution (20 g/L)
  • Standard Acrolein Solutions: Prepare as described in Protocol 1.

2. Sample Preparation:

  • Prepare cell-free samples as described in Protocol 1.
  • Dilute the samples in the Sodium Citrate Solution (20 g/L).[4]

3. Colorimetric Reaction:

  • In a test tube, mix 1320 µL of the diluted sample with 300 µL of the 0.1 M Tryptophan Solution and 600 µL of 95% ethanol.[4]
  • Incubate the mixture at 40°C for 50 minutes.[4]

4. Absorbance Measurement:

  • After incubation, cool the samples to room temperature.
  • Measure the absorbance at 560 nm.[4]

5. Data Analysis:

  • Generate a standard curve and calculate the this compound concentration as described in Protocol 1.

Data Presentation

The quantitative data from the colorimetric assay should be summarized in clear and structured tables.

Table 1: Standard Curve Data for Acrolein

Acrolein Concentration (mM)Absorbance at 560 nm (Mean ± SD)
0.000.000 ± 0.000
0.05[Insert Value]
0.10[Insert Value]
0.50[Insert Value]
1.00[Insert Value]
2.00[Insert Value]
4.00[Insert Value]
6.00[Insert Value]

Table 2: this compound Concentration in Experimental Samples

Sample IDAbsorbance at 560 nm (Mean ± SD)Calculated this compound Concentration (mM)
Control[Insert Value][Insert Value]
Sample A[Insert Value][Insert Value]
Sample B[Insert Value][Insert Value]
Sample C[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Acquisition & Analysis Sample Bacterial Culture Centrifuge Centrifugation Sample->Centrifuge Filter Filtration Centrifuge->Filter CellFreeSample Cell-Free Supernatant Filter->CellFreeSample Mix Mix Sample/Standard, Tryptophan, and HCl CellFreeSample->Mix Tryptophan Prepare Tryptophan Solution Tryptophan->Mix Standards Prepare Acrolein Standards Standards->Mix Incubate Incubate (e.g., 37°C, 20 min) Mix->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure StandardCurve Generate Standard Curve Measure->StandardCurve Calculate Calculate this compound Concentration StandardCurve->Calculate

Caption: Workflow for the colorimetric determination of this compound concentration.

Chemical Principle of the Assay

chemical_principle This compound This compound (3-Hydroxypropionaldehyde) Acrolein Acrolein This compound->Acrolein  Dehydration  (H+ catalyst) ColoredProduct Purple-Colored Product (Abs @ 560 nm) Acrolein->ColoredProduct Tryptophan Tryptophan Tryptophan->ColoredProduct  Reaction

Caption: Simplified reaction pathway for the colorimetric detection of this compound.

Conclusion

References

Application Notes and Protocols for Genetic Engineering of Lactobacillus reuteri for Enhanced Reuterin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactobacillus reuteri, a probiotic bacterium inhabiting the gastrointestinal tract of humans and other animals, produces a potent broad-spectrum antimicrobial compound known as reuterin (3-hydroxypropionaldehyde, 3-HPA). This compound is synthesized from glycerol via a cobalamin-dependent glycerol dehydratase. Its antimicrobial activity against a wide array of pathogens has garnered significant interest for therapeutic and food preservation applications. Genetic engineering offers a powerful approach to enhance this compound production in L. reuteri, thereby improving its probiotic and biotherapeutic potential. These application notes provide an overview of the genetic strategies and detailed protocols for the targeted modification of L. reuteri to increase this compound yields.

Genetic Background and Strategies for Enhanced this compound Production

The biosynthesis of this compound in L. reuteri is primarily governed by the propanediol utilization (pdu) operon. This gene cluster contains the necessary genes for the conversion of glycerol to this compound and its subsequent reduction to 1,3-propanediol (1,3-PDO). A key enzyme in this pathway is glycerol dehydratase, which catalyzes the conversion of glycerol to 3-HPA. The this compound is then converted to 1,3-propanediol by 1,3-propanediol dehydrogenase.[1]

Several genetic engineering strategies have been successfully employed to enhance this compound production in L. reuteri:

  • Deletion of dhaT: The gene dhaT encodes for 1,3-propanediol dehydrogenase, the enzyme responsible for converting this compound to 1,3-propanediol.[1] Deleting this gene blocks this conversion, leading to the accumulation and increased yield of this compound.[2]

  • Promoter Engineering: Modification of the promoter region of the pdu operon can lead to increased transcription of the genes involved in this compound biosynthesis, resulting in higher production levels.[2]

  • CRISPR-Cas9 and Recombineering: Advanced genetic tools like CRISPR-Cas9 and single-stranded DNA (ssDNA) recombineering have been adapted for use in L. reuteri, allowing for precise and efficient genome editing, including gene deletions and modifications.[3][4][5] These methods offer high efficiency, with mutation rates reported to be between 90-100%.[4][5]

Data Presentation: this compound Production in Wild-Type and Genetically Engineered L. reuteri

The following table summarizes quantitative data on this compound production from various studies, comparing wild-type and genetically engineered strains.

Lactobacillus reuteri StrainGenetic ModificationThis compound Production (mM)Fold Increase vs. Wild-TypeReference
Wild-Type Strains-132.8 - 432.9-[6]
Engineered StrainDeletion of 1,3-propanediol reductase gene~4-fold increase in MIC units~4[2]
Engineered StrainModification of pdu operon promoterNot specified in mM, but 3-fold increased killing efficacy of E. coli-[2]
Wild-Type Strain PTA5_F13-Not specified in mM, but shown to inhibit Enterobacteriaceae-[7]
Wild-Type Strain DSM 20016-68.38-[8]
Wild-Type Strain DSM 17938-30.00-[8]
Wild-Type Strains from Chicken-156 - 330-[6]

Note: Direct comparison of fold increase can be challenging due to variations in experimental conditions and quantification methods (e.g., mM vs. Minimum Inhibitory Concentration (MIC) units).

Experimental Protocols

Protocol 1: CRISPR-Cas9-Mediated Gene Deletion in Lactobacillus reuteri

This protocol outlines the general steps for deleting a target gene (e.g., dhaT) in L. reuteri using CRISPR-Cas9-assisted recombineering. This method combines the specificity of CRISPR-Cas9 for target cleavage with the efficiency of ssDNA recombineering for introducing genetic modifications.[3][4]

Materials:

  • L. reuteri strain (e.g., ATCC PTA 6475)

  • Plasmids for expressing Cas9, tracrRNA, and a target-specific crRNA (or a single guide RNA)

  • Plasmid for expressing the recombinase RecT

  • Single-stranded DNA (ssDNA) oligonucleotide with the desired deletion and flanking homology arms

  • MRS broth and agar

  • Appropriate antibiotics for plasmid selection

  • Electroporator and cuvettes

Methodology:

  • Preparation of Electrocompetent L. reuteri:

    • Culture L. reuteri in MRS broth to the mid-logarithmic growth phase.

    • Harvest cells by centrifugation and wash them multiple times with a cold, non-ionic buffer (e.g., sucrose-glycerol solution) to remove salts.

    • Resuspend the cell pellet in a small volume of the same buffer to create a dense cell suspension.

  • Co-transformation of Plasmids and ssDNA Oligonucleotide:

    • Combine the electrocompetent L. reuteri cells with the Cas9-expressing plasmid, the guide RNA-expressing plasmid, the RecT-expressing plasmid, and the ssDNA oligonucleotide containing the deletion template.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Deliver an electrical pulse to the cells using an electroporator.

    • Immediately add recovery medium (e.g., MRS broth) and incubate to allow for cell recovery and plasmid expression.

  • Selection and Screening of Mutants:

    • Plate the transformed cells on MRS agar containing the appropriate antibiotics to select for cells that have successfully taken up the plasmids.

    • The CRISPR-Cas9 system will introduce double-stranded breaks in the chromosome of non-recombined (wild-type) cells, leading to cell death. This provides a strong selection for cells that have undergone recombineering.[4]

    • Pick individual colonies and screen for the desired gene deletion using colony PCR with primers flanking the target region.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: this compound Production and Quantification

This protocol describes the two-step process for producing and quantifying this compound from L. reuteri cultures.[9][10]

Part A: this compound Production

Materials:

  • Wild-type or genetically engineered L. reuteri strain

  • MRS broth

  • Sterile glycerol solution (e.g., 600 mM)

  • Sterile phosphate buffer (e.g., 50 mM, pH 7.4)

  • Centrifuge

Methodology:

  • Biomass Production:

    • Inoculate L. reuteri into MRS broth and incubate at 37°C under anaerobic conditions until the late logarithmic or early stationary phase is reached (typically 16-24 hours).[10]

    • Harvest the bacterial cells by centrifugation (e.g., 9800 x g for 10 minutes).[10]

    • Wash the cell pellet twice with sterile phosphate buffer to remove residual media components.[10]

  • Glycerol Bioconversion:

    • Resuspend the washed cell pellet in a sterile glycerol solution. The concentration of cells and glycerol can be optimized for maximal production.[8][11]

    • Incubate the cell suspension under anaerobic conditions at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 2 hours).[9][11]

    • After incubation, centrifuge the suspension to pellet the cells.

    • Collect the supernatant, which contains the produced this compound.

Part B: this compound Quantification

Two common methods for quantifying this compound are the colorimetric assay and High-Performance Liquid Chromatography (HPLC).

Method 1: Colorimetric Quantification [12][13]

This method is based on the reaction of this compound with tryptophan to produce a colored compound.

Materials:

  • This compound-containing supernatant

  • 95% Ethanol

  • 0.1 M Tryptophan solution (in 0.05 M HCl)

  • 35% HCl

  • Spectrophotometer

Methodology:

  • Mix 500 µL of the filtered supernatant with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[12]

  • Add 2.0 mL of 35% HCl to the mixture.[12]

  • Incubate the mixture at 40°C for 30 minutes in a water bath.[12]

  • Measure the absorbance at 560 nm using a spectrophotometer.[12]

  • Create a standard curve using known concentrations of a this compound standard to determine the concentration in the samples.

Method 2: HPLC Quantification [9][10]

HPLC provides a more specific and accurate quantification of this compound.

Materials:

  • This compound-containing supernatant

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)

  • Appropriate mobile phase

  • This compound standard

Methodology:

  • Filter the this compound-containing supernatant through a 0.22 µm filter to remove any particulate matter.

  • Inject a known volume of the sample onto the HPLC column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Detect the this compound peak based on its retention time, which is determined by running a this compound standard.

  • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of the this compound standard.[10]

Visualizations

Reuterin_Biosynthesis_Pathway cluster_pdu pdu Operon Glycerol Glycerol This compound This compound (3-HPA) Glycerol->this compound Glycerol Dehydratase (pduCDE) PDO 1,3-Propanediol This compound->PDO 1,3-Propanediol Dehydrogenase (dhaT) pduCDE pduCDE dhaT dhaT

Caption: this compound biosynthesis pathway in Lactobacillus reuteri.

Genetic_Engineering_Workflow start Start: Select Target Gene (e.g., dhaT) design Design sgRNA and ssDNA Repair Template start->design construct Construct CRISPR-Cas9 and Recombinase Plasmids design->construct transform Co-transform L. reuteri with Plasmids and ssDNA construct->transform select Select for Transformants and Enrich for Mutants transform->select screen Screen Colonies by PCR select->screen confirm Confirm Deletion by Sequencing screen->confirm end End: Engineered Strain confirm->end

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in L. reuteri.

Reuterin_Production_Workflow start Start: Culture L. reuteri harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells in Glycerol Solution harvest->resuspend incubate Anaerobic Incubation resuspend->incubate separate Separate Supernatant (contains this compound) incubate->separate quantify Quantify this compound (Colorimetric or HPLC) separate->quantify end End: this compound Concentration quantify->end

Caption: Experimental workflow for this compound production and quantification.

References

Troubleshooting & Optimization

Optimizing Reuterin yield from Limosilactobacillus reuteri resting cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reuterin production from Limosilactobacillus reuteri resting cells. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals enhance their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step process of this compound production, where bacterial cells are first grown and then used as resting-cell biocatalysts for the conversion of glycerol to this compound.[1][2][3]

Issue 1: Low or No this compound Yield

Potential Cause 1: Suboptimal Glycerol Concentration The concentration of glycerol is the most significant factor influencing this compound production.[1][2][3] Both insufficient and excessive concentrations can limit the yield. High initial glycerol concentrations (e.g., above 400-450 mmol/L) can lead to substrate inhibition, reducing the efficiency of the glycerol dehydratase enzyme.[1][4]

Solution:

  • Optimize the initial glycerol concentration. Studies with L. reuteri DPC16 found that yield increases up to 350 mmol/L, after which it begins to decline.[1] For other strains like L. reuteri ATCC 53608, concentrations below 300 mmol/L were reported as optimal.[1]

  • Start with a concentration in the range of 250-350 mmol/L and perform a titration to find the optimal level for your specific strain and conditions.[1][4][5]

Potential Cause 2: Incorrect pH of the Reaction Buffer The pH of the glycerol solution critically affects enzyme activity and this compound stability. The optimal pH can vary between strains.

Solution:

  • Adjust the pH of your glycerol solution using a suitable buffer (e.g., 0.2 M phosphate buffer).[1]

  • For L. reuteri DPC16, the optimal pH for this compound yield was found to be 7.2, with a sharp decrease at more alkaline or acidic values.[1] However, other studies have reported optimal pH ranges between 6.0 and 9.0.[2] A pH of 6.8 has also been identified as efficient.[1][2][3]

  • It is recommended to test a pH range (e.g., 6.0 to 8.0) to determine the ideal condition for your experiment.[1]

Potential Cause 3: Inadequate Biomass Concentration The amount of resting cells (biomass) used for the conversion directly impacts the total this compound produced. Too little biomass will result in low conversion rates.

Solution:

  • Increase the cell concentration in the reaction. For L. reuteri DPC16, this compound production increased significantly as the biomass concentration rose from 9 g/L to 21 g/L (dry weight).[1]

  • The optimal biomass concentration for this strain was found to be between 21 g/L and 25 g/L.[1][2][3] Note that for some strains, this compound production may continue to increase with higher biomass concentrations.[1]

Potential Cause 4: Suboptimal Temperature Temperature influences both the enzymatic reaction rate and the stability of the glycerol dehydratase enzyme.[1]

Solution:

  • Maintain an optimal temperature during the bioconversion step. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[1]

  • For L. reuteri DPC16, the optimal temperature for this compound production was 25°C.[1][2][3] Yields were observed to decrease at temperatures above this, such as 37°C and 42°C.[1]

Issue 2: High Variability Between Experimental Batches

Potential Cause 1: Inconsistent Cell Culture Age The physiological state of the cells at the time of harvesting affects their catalytic activity. Cells harvested at different growth phases will have varying levels of the necessary enzymes.

Solution:

  • Standardize the harvesting time of your L. reuteri cultures.

  • Cells are typically most effective when harvested in the late logarithmic or early stationary phase.[6][7] For L. reuteri DPC16, cells harvested after approximately 20 hours of growth were found to be the most efficient for glycerol-to-reuterin conversion.[1][2][3]

Potential Cause 2: Inconsistent Conversion Time The duration of the reaction between the resting cells and glycerol is crucial. If the time is too short, the conversion will be incomplete. If it is too long, this compound may degrade or be converted into other products like 1,3-propanediol.[1]

Solution:

  • Optimize and standardize the incubation time. For L. reuteri DPC16, glycerol consumption and this compound production peaked at 2 hours of incubation and decreased thereafter.[1]

  • Conduct a time-course experiment (e.g., sampling every 30 minutes for 4 hours) to determine the point of maximum yield for your specific setup.

Issue 3: Loss of Cell Viability/Activity

Potential Cause 1: this compound Toxicity this compound is a potent antimicrobial and can be toxic to the L. reuteri cells themselves, especially at high concentrations and higher temperatures (30-37°C).[8] This can lead to a rapid loss of cell viability and catalytic activity.[8]

Solution:

  • Consider performing the bioconversion at lower temperatures (e.g., 15-20°C), which can reduce this compound's reactivity and preserve cell viability.

  • Implement a repeated-batch or fed-batch process where the this compound-containing supernatant is periodically removed and replaced with fresh glycerol solution. This approach can overcome product inhibition.[6]

Potential Cause 2: Presence of Oxygen The key enzyme, glycerol dehydratase, is sensitive to oxygen. The bioconversion process should be performed under anaerobic conditions.[1][4]

Solution:

  • Ensure all buffers and solutions are deoxygenated before use.

  • Conduct the bioconversion in a sealed, anaerobic environment (e.g., using an anaerobic chamber or by purging vessels with nitrogen gas).

Frequently Asked Questions (FAQs)

Q1: What is the two-step process for this compound production using resting cells? A1: The two-step process separates cell growth from this compound production.[1][9]

  • Growth Step: L. reuteri is cultivated in a suitable growth medium (like MRS broth) to achieve a high cell density.[7]

  • Bioconversion Step: The cells are harvested, washed, and resuspended in a simple solution (like a phosphate buffer or water) containing only glycerol. These "resting" (non-growing but metabolically active) cells then convert the glycerol into this compound.[1][9]

Q2: Why use resting cells instead of a one-step fermentation? A2: Using resting cells allows for the production of a cleaner this compound solution, free from complex media components and other metabolic byproducts from cell growth.[9] This simplifies downstream purification. It also allows for the optimization of conditions specifically for the bioconversion reaction, independent of growth requirements.[9]

Q3: Does the presence of glucose in the growth medium affect subsequent this compound production? A3: Yes. While glucose is necessary for biomass production, residual glucose should be removed by washing the cells before the bioconversion step. Excess glucose can inhibit this compound production because the cofactor NAD+, which is generated during this compound synthesis, can be consumed in glucose metabolism instead.[1]

Q4: What is the metabolic pathway responsible for this compound production? A4: this compound synthesis is part of the propanediol-utilization (pdu) pathway.[10] The key enzyme is a coenzyme B12-dependent glycerol dehydratase (PduCDE), which catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), the primary component of this compound.[11][12] This pathway is encoded by the pdu-cbi-cob-hem gene cluster.[11][13]

Q5: How can I quantify the this compound yield? A5: this compound can be quantified using several methods. A common approach is a colorimetric assay where this compound reacts with tryptophan or other reagents to produce a colored compound measured by a spectrophotometer.[14] A more specific and accurate method is High-Performance Liquid Chromatography (HPLC).[7][11]

Experimental Data and Parameters

The following tables summarize quantitative data on factors influencing this compound yield from L. reuteri resting cells, primarily based on studies of strain DPC16.[1]

Table 1: Effect of Reaction Parameters on this compound Yield
ParameterConditionThis compound Yield / ProductionSource
Glycerol Conc. 150 mmol/L~130 mmol/L produced[1]
300 mmol/L~180 mmol/L produced[1]
350 mmol/L~210 mmol/L produced (Peak) [1]
450 mmol/L~185 mmol/L produced[1]
Biomass Conc. 9 g/L~60 mmol/L produced[1]
15 g/L~125 mmol/L produced[1]
21 g/L~180 mmol/L produced (Peak) [1]
25 g/L~180 mmol/L produced[1]
pH 6.051.2% molar yield[1]
6.858.0% molar yield[1]
7.260.7% molar yield (Peak) [1]
8.054.1% molar yield[1]
Temperature 20 °C41.6% molar yield[1]
25 °C50.8% molar yield (Peak) [1]
37 °C38.5% molar yield[1]
42 °C35.3% molar yield[1]
Incubation Time 0.5 h~120 mmol/L produced[1]
1.0 h~170 mmol/L produced[1]
2.0 h~190 mmol/L produced (Peak) [1]
4.0 h~150 mmol/L produced[1]
Table 2: Optimized Conditions for this compound Production
StrainBiomassCulture AgeGlycerol Conc.pHTemp.TimeMax. Yield / ProductionSource
L. reuteri DPC1621 g/L24 h300 mmol/L6.237 °C1 h61.3% molar yield[1]
L. reuteri DPC1625 g/L20 h350 mmol/L6.825 °C2 h152.35 mmol/L[1][2]
L. reuteri BPL-36Not specifiedNot specified267 mmol/L6.037 °C2.5 h58.69 mmol/L[5][15]
L. reuteri CG00125.3 g/LNot specified200 mmol/LNot specified30 °C1 h97.9% molar yield[16]

Protocols and Visualizations

Protocol: this compound Production with Resting Cells

This protocol is a generalized procedure based on common methodologies.[1][7]

Part 1: Biomass Production

  • Activation: Revive a cryopreserved stock of a this compound-producing L. reuteri strain by inoculating it into De Man, Rogosa, and Sharpe (MRS) broth. Incubate at 37°C for 18-24 hours.[7]

  • Cultivation: Subculture the activated strain into a larger volume of MRS broth. Incubate at 37°C until the late logarithmic or early stationary phase is reached (typically 16-24 hours).[7]

  • Harvesting: Collect the bacterial cells by centrifugation (e.g., 8,000-10,000 x g for 10 minutes at 4°C).[7]

  • Washing: Discard the supernatant. Wash the cell pellet twice with a sterile, anaerobic buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove all residual media components. Centrifuge after each wash.[7]

Part 2: Bioconversion to this compound

  • Cell Suspension: Resuspend the final washed cell pellet in a sterile, anaerobic glycerol solution (e.g., 350 mmol/L glycerol in 0.1 M phosphate buffer, pH 6.8). The final cell concentration should be high (e.g., 25 g/L dry weight).[1]

  • Incubation: Incubate the cell suspension in a sealed, anaerobic container at the optimal temperature (e.g., 25°C) with gentle agitation for the predetermined optimal time (e.g., 2 hours).[1]

  • Product Recovery: After incubation, separate the cells from the supernatant by centrifugation. The supernatant now contains the this compound.

  • Storage: Filter-sterilize the this compound-containing supernatant and store it at -20°C or below to maintain stability.[9]

Visualizations

Workflow cluster_growth Part 1: Biomass Production cluster_conversion Part 2: Bioconversion A 1. Activate L. reuteri (MRS Broth, 37°C) B 2. Scale-up Culture (16-24h to stationary phase) A->B C 3. Harvest Cells (Centrifugation) B->C D 4. Wash Cells (x2) (Phosphate Buffer) C->D E 5. Resuspend Cells in Anaerobic Glycerol Solution D->E Transfer Washed Resting Cells F 6. Incubate (e.g., 25°C, 2h, Anaerobic) E->F G 7. Separate Cells (Centrifugation) F->G H 8. Collect & Store Supernatant (this compound Solution, -20°C) G->H

Caption: Experimental workflow for two-step this compound production.

MetabolicPathway cluster_cell L. reuteri Cell Glycerol_ext Glycerol (Substrate) Glycerol_int Glycerol Glycerol_ext->Glycerol_int Transport This compound 3-HPA (this compound) Glycerol_int->this compound Dehydration PDO 1,3-Propanediol (Byproduct) This compound->PDO Reduction (NADH -> NAD+) Reuterin_ext This compound Secreted This compound->Reuterin_ext Export Enzyme Glycerol Dehydratase (PduCDE) + Coenzyme B12 Enzyme->this compound Enzyme2 1,3-PDO Oxidoreductase Enzyme2->PDO

Caption: Simplified metabolic pathway of glycerol to this compound.

References

Technical Support Center: Investigating Bacterial Resistance to Reuterin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to reuterin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial component?

This compound is a broad-spectrum antimicrobial compound produced from glycerol by certain lactic acid bacteria, notably Limosilactobacillus reuteri.[1][2] It is not a single molecule but a dynamic system of compounds in equilibrium. The primary and most studied antimicrobial component of the this compound system is 3-hydroxypropionaldehyde (3-HPA).[1][3] In aqueous solutions, 3-HPA exists in equilibrium with its hydrate and a cyclic dimer.[3]

Q2: What are the known mechanisms of action for this compound against bacteria?

This compound exerts its antimicrobial effects through several mechanisms:

  • Induction of Oxidative Stress: this compound disrupts the intracellular redox balance, leading to the production of reactive oxygen species (ROS). This is considered a primary mechanism of its antibacterial activity.[1][2][4] The aldehyde group of 3-HPA is highly reactive and can modify thiol groups in proteins and small molecules, leading to oxidative stress.[5]

  • Cell Membrane Damage: Studies have shown that this compound can cause a loss of membrane integrity in bacteria like Clostridioides difficile.[1] Metabolomic analyses have also indicated that this compound's initial targets include lipid and amino acid metabolism, which leads to cell membrane damage.[4]

  • DNA Damage: this compound has been observed to increase DNA damage in bacterial cells.[1]

Q3: What are the primary mechanisms by which bacteria develop resistance to this compound?

Bacteria can employ several strategies to resist the antimicrobial effects of this compound:

  • Upregulation of Antioxidant Defenses: To counteract the oxidative stress induced by this compound, bacteria can enhance their antioxidant defense systems. This includes the overexpression of proteins involved in managing ROS, such as those in the glutathione metabolism pathway.[1][2] A key gene involved is yqhD, which encodes an aldehyde reductase that can protect against harmful aldehydes.[5][6]

  • Biofilm Formation: The formation of a biofilm can act as a physical barrier, reducing the penetration of this compound into the bacterial cells.[1][2][4] Studies with E. coli have shown that the deletion of certain biofilm-related genes, such as omrA and aaeR, can paradoxically lead to increased biofilm formation and, consequently, increased resistance to this compound.[1][2][4]

  • Enzymatic Detoxification: Bacteria may possess enzymes that can detoxify 3-HPA. For instance, aldehyde dehydrogenases can convert 3-HPA into the less toxic compound 3-hydroxypropionic acid (3-HP).[7]

Troubleshooting Experimental Issues

Q1: My this compound preparation shows inconsistent antimicrobial activity. What could be the cause?

Inconsistent activity can be due to several factors related to the stability and composition of this compound:

  • Degradation: 3-HPA, the active component, can degrade over time, especially at higher temperatures. It is recommended to store this compound preparations at -20°C, where it has been shown to be stable for at least 35 days.[8][9] Repeated freeze-thaw cycles should also be minimized.[8]

  • pH: The antimicrobial activity of this compound and its components can be pH-dependent. For example, the related metabolite 3-hydroxypropionic acid shows stronger activity at a lower pH.[10] Ensure your experimental medium has a consistent and appropriate pH.

  • Purity of Preparation: If you are using a crude supernatant from a L. reuteri culture, the concentration of 3-HPA can vary between batches. It is advisable to quantify the 3-HPA concentration, for example, using HPLC, to standardize your experiments.[8]

Q2: I am observing high variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What should I check?

High variability in MIC assays can stem from several experimental parameters:

  • Inoculum Size: The initial concentration of bacteria can significantly impact MIC results. Ensure you are using a standardized inoculum size for all your assays.

  • Growth Phase of Bacteria: The susceptibility of bacteria to antimicrobials can vary depending on their growth phase. It is crucial to use bacteria from the same growth phase (e.g., mid-exponential) for consistent results.

  • Assay Medium Composition: Components of the culture medium could potentially interact with this compound. For example, compounds with free thiol groups, like cysteine, can suppress the antimicrobial effect of this compound.[5] Use a consistent and defined medium for your assays.

Q3: I am trying to generate this compound-resistant mutants in the lab, but I am not having success. What are some strategies I could employ?

Generating resistant mutants can be challenging. Here are a few approaches:

  • Sublethal Exposure: Continuously culture the bacteria in the presence of sublethal concentrations of this compound. This gradual exposure can select for spontaneous mutants with increased resistance. A systematic analysis of an E. coli knockout library used sublethal this compound concentrations to identify resistant mutants.[1]

  • Chemical Mutagenesis: Use a chemical mutagen to increase the mutation rate, followed by selection on media containing this compound.

  • Screening Gene Deletion Libraries: If available for your bacterial species, screening a single-gene knockout library can rapidly identify genes involved in this compound sensitivity and resistance.[1][4]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (3-HPA) Against Various Microorganisms

MicroorganismMIC Range (mM)Notes
Escherichia coli7.5 - 15Sensitive indicator strain.[11]
Campylobacter jejuni & C. coli0.0015 - 0.003 (as acrolein)Highly sensitive compared to E. coli.[12]
Staphylococcus aureus18.25
Various Yeasts and Molds≤ 11[13]
Lactobacilli15 - 50Generally more resistant.[11]
Clostridium clostridioforme15 - 50More resistant.[11]
Bacteroides vulgatus< 1.9Highly sensitive.[11]
Clostridium difficile< 1.9Highly sensitive.[11]

Table 2: Genes Implicated in this compound Resistance in E. coli

GeneFunctionRole in Resistance
yqhDAldehyde reductaseDetoxifies harmful aldehydes produced by lipid peroxidation; its overexpression increases resistance to ROS.[5][6]
omrA, aaeRBiofilm-related genesDeletion of these genes can lead to increased biofilm formation, which acts as a structural barrier to this compound.[1][2][4]
Genes in OxyR regulonOxidative stress responseThis regulon senses and responds to oxidative stress, and mutants are more sensitive to this compound.[5]
Genes in glutathione metabolismAntioxidant defenseContribute to managing the intracellular redox balance disrupted by this compound.[1][2]

Experimental Protocols

Protocol 1: Production of this compound-Containing Supernatant

This protocol is a general guideline for producing this compound from L. reuteri.

  • Culture Preparation: Inoculate L. reuteri in an appropriate broth medium (e.g., MRS broth) and grow under anaerobic or hypoxic conditions at 37°C for 16-24 hours.[14]

  • Cell Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cell pellet with a sterile phosphate buffer (e.g., 0.1 M, pH 7.0).[14]

  • Glycerol Bioconversion: Resuspend the washed cells in a sterile glycerol solution (e.g., 200-600 mM). The optimal concentration may vary depending on the strain.[12][14]

  • Incubation: Incubate the cell suspension under anaerobic conditions at room temperature or 37°C for 1-2 hours.[14]

  • Supernatant Collection: Centrifuge the suspension to remove the bacterial cells. The resulting supernatant contains this compound.

  • Sterilization and Storage: Sterilize the supernatant by filtration (e.g., using a 0.22 µm filter). Store the this compound-containing supernatant at -20°C.[8]

Protocol 2: this compound Susceptibility Testing (Disk Diffusion Assay)

This method provides a qualitative assessment of antimicrobial activity.

  • Bacterial Lawn Preparation: Prepare a standardized suspension of the test bacterium and spread it evenly onto the surface of an appropriate agar plate to create a lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • This compound Application: Apply a known volume (e.g., 20 µL) of the this compound preparation (or dilutions thereof) to each disk.[8]

  • Controls: Include a negative control (e.g., the medium used for this compound production without glycerol) and a positive control (a standard antibiotic).[8]

  • Incubation: Incubate the plates under a suitable atmosphere and temperature for the test organism for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of your standardized this compound solution in a suitable broth medium in a 96-well microtiter plate.[5]

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Controls: Include a positive control for growth (broth with inoculum, no this compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature and atmosphere for the test bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental_Workflow A 1. Prepare this compound (L. reuteri + Glycerol) B 2. Standardize this compound (e.g., HPLC for 3-HPA) A->B D 4. Perform Susceptibility Assay B->D C 3. Prepare Bacterial Inoculum (Standardized density) C->D E Disk Diffusion Assay D->E F Broth Microdilution (MIC) D->F G 5. Incubate and Record Results E->G F->G H Measure Zones of Inhibition G->H I Determine MIC Value G->I J 6. Analyze Data & Troubleshoot H->J I->J Signaling_Pathway This compound This compound (3-HPA) Thiol Protein Thiols (-SH) This compound->Thiol reacts with ROS ROS Generation This compound->ROS Oxidized_Protein Oxidized Protein (-S-S-) Thiol->Oxidized_Protein OxyR_inactive OxyR (Inactive) ROS->OxyR_inactive oxidizes OxyR_active OxyR (Active) OxyR_inactive->OxyR_active Defense_Genes Upregulation of Antioxidant Genes (e.g., katG, ahpC, yqhD) OxyR_active->Defense_Genes activates transcription Resistance Increased Resistance Defense_Genes->Resistance

References

Challenges in scaling up Reuterin production for commercial use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up reuterin production.

Troubleshooting Guides

Problem 1: Low or No this compound Yield
Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Verify and optimize key fermentation parameters. Cross-reference your protocol with the optimal ranges found in literature. See Table 1 for a summary of reported optimal conditions.[1][2][3][4]
Incorrect L. reuteri Strain Confirm you are using a known this compound-producing strain (e.g., DSM 20016, DSM 17938, ATCC 53608). Not all L. reuteri strains produce this compound.[5][6]
Poor Cell Viability or Biomass Ensure optimal growth conditions for L. reuteri before initiating this compound production. A two-step process, separating cell growth from this compound production, is often more effective.[1][7] The initial biomass concentration significantly impacts yield.[5]
Glycerol Concentration Both insufficient and excessive glycerol concentrations can limit this compound production. The optimal concentration is often strain-dependent but typically ranges from 100 mM to 350 mM.[1][5] High concentrations of glycerol can be inhibitory.[2]
Inaccurate Quantification Method Validate your this compound quantification method. Both colorimetric assays and HPLC are commonly used, with HPLC providing more specific results.[8][9]
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the age and concentration of the cell culture used for inoculation. Cell age at the time of harvest can impact this compound production efficiency.[1]
Fluctuations in pH Monitor and control the pH of the fermentation medium. The optimal pH for this compound production is generally between 6.0 and 7.2.[1]
Temperature Instability Maintain a constant and optimal temperature during fermentation. The optimal temperature for this compound production (around 25°C) can be lower than the optimal growth temperature for L. reuteri (37°C).[1]
Oxygen Exposure This compound production is an anaerobic process. Ensure anaerobic conditions are maintained throughout the fermentation.[2]
Problem 3: Poor Purity of this compound After Downstream Processing
Possible Cause Troubleshooting Step
Inefficient Purification Method Optimize your purification protocol. Silica gel chromatography is a commonly used method for this compound purification.[9]
Presence of Interfering Compounds By-products of glycerol metabolism, such as 1,3-propanediol, can co-purify with this compound.[1] Adjusting fermentation conditions can minimize the production of these by-products.
This compound Degradation This compound is unstable under certain conditions. Avoid high temperatures and extreme pH during purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: The optimal temperature for this compound production is often lower than the optimal growth temperature for L. reuteri. While the bacteria grow well at 37°C, the highest this compound yields are typically achieved at temperatures around 25°C.[1] It is important to note that this can be strain-dependent.

Q2: How does glycerol concentration affect this compound yield?

A2: Glycerol concentration is a critical factor. The this compound yield generally increases with glycerol concentration up to an optimal point, after which the yield may decrease due to substrate inhibition.[1] Optimal concentrations are often reported in the range of 100 mM to 350 mM.[1][5]

Q3: What is the best way to quantify this compound?

A3: Both colorimetric methods and High-Performance Liquid Chromatography (HPLC) are used for this compound quantification.[8][9] Colorimetric assays are simpler but can be less specific. HPLC provides a more accurate and direct measurement of this compound concentration.[8][9]

Q4: How stable is this compound and what are the optimal storage conditions?

A4: this compound stability is influenced by temperature, pH, and the storage medium.[7] It is generally more stable at lower temperatures. One study found that this compound was stable for at least 35 days at -20°C.[10] Repeated freeze-thaw cycles can lead to a gradual decrease in concentration.[7][10]

Q5: Should I use a one-step or two-step process for this compound production?

A5: A two-step process, where cell growth and this compound production are separated, is generally recommended for maximizing this compound yield.[1][7] This allows for optimization of conditions for both biomass production and the subsequent conversion of glycerol to this compound.

Data Presentation

Table 1: Summary of Optimized Conditions for this compound Production from Various Studies

ParameterL. reuteri StrainOptimal ValueThis compound Yield/ConcentrationReference
Glycerol Concentration DPC16350 mmol/L60.8% yield[1]
DSM 20016100 mmol/L68.38 mmol/L[5]
BPL-36267 mM58.69 mM[4]
Temperature DPC1625 °C50.8% yield[1]
BPL-3637 °C58.69 mM[4]
pH DPC167.260.7% yield[1]
BPL-366.058.69 mM[4]
Biomass Concentration DPC1625 g/L-[1]
DSM 200168 log CFU/mL68.38 mmol/L[5]
Incubation Time DPC162 hours59.4% yield[1]
BPL-362.5 hours58.69 mM[4]
Culture Age DPC1620 hours-[1]

Experimental Protocols

Protocol 1: Two-Step this compound Production

1. Cell Growth (Step 1):

  • Inoculate a suitable broth medium (e.g., MRS broth) with a this compound-producing L. reuteri strain.

  • Incubate anaerobically at the optimal growth temperature for the strain (typically 37°C) until the desired cell density is reached (e.g., 16-20 hours).[1][11]

2. This compound Production (Step 2):

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a sterile buffer (e.g., phosphate buffer).

  • Resuspend the washed cells in a sterile glycerol solution at the desired concentration (e.g., 200-350 mM).[1][11]

  • Incubate the cell suspension under anaerobic conditions at the optimal temperature for this compound production (e.g., 25°C) for a specific duration (e.g., 2 hours).[1][11]

  • Separate the cells from the supernatant by centrifugation. The supernatant contains the produced this compound.

Protocol 2: Colorimetric Quantification of this compound

This method is based on the reaction of acrolein, a dehydration product of this compound, with tryptophan.[9][12]

1. Sample Preparation:

  • Mix 500 µL of the filtered sample supernatant with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[12]

2. Reaction:

  • Add 2.0 mL of 35% HCl to the mixture.[12]

  • Incubate the mixture in a water bath at 40°C for 30 minutes.[12]

3. Measurement:

  • Measure the absorbance of the solution at 560 nm using a spectrophotometer.[12]

  • Determine the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of a this compound standard.

Visualizations

Reuterin_Production_Workflow cluster_growth Step 1: Cell Growth cluster_production Step 2: this compound Production cluster_analysis Analysis Inoculation Inoculate L. reuteri Incubation_Growth Anaerobic Incubation (37°C) Inoculation->Incubation_Growth Harvesting Harvest Cells (Centrifugation) Incubation_Growth->Harvesting Resuspension Resuspend in Glycerol Solution Harvesting->Resuspension Washed Cells Incubation_Production Anaerobic Incubation (25°C) Resuspension->Incubation_Production Separation Separate Supernatant Incubation_Production->Separation Quantification Quantification (HPLC/Colorimetric) Separation->Quantification This compound-containing Supernatant Purification Purification (Chromatography) Separation->Purification This compound-containing Supernatant

Caption: Experimental workflow for a two-step this compound production process.

Troubleshooting_Logic Start Low/No this compound Yield Check_Strain Verify L. reuteri Strain Start->Check_Strain Check_Conditions Review Fermentation Parameters Start->Check_Conditions Check_Viability Assess Cell Health & Biomass Start->Check_Viability Check_Quantification Validate Assay Start->Check_Quantification Strain_OK Strain is Correct Check_Strain->Strain_OK Yes Strain_Wrong Incorrect Strain Check_Strain->Strain_Wrong No Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal No Conditions_Optimal Conditions are Optimal Check_Conditions->Conditions_Optimal Yes Viability_Poor Poor Viability Check_Viability->Viability_Poor No Viability_Good Good Viability Check_Viability->Viability_Good Yes Assay_Invalid Assay Inaccurate Check_Quantification->Assay_Invalid No Assay_Valid Assay is Valid Check_Quantification->Assay_Valid Yes

Caption: Troubleshooting flowchart for low or no this compound yield.

Glycerol_Metabolism Glycerol Glycerol Glycerol_Dehydratase Glycerol Dehydratase (GDHt) Glycerol->Glycerol_Dehydratase This compound This compound (3-Hydroxypropionaldehyde) Propanediol_Dehydrogenase 1,3-Propanediol Dehydrogenase This compound->Propanediol_Dehydrogenase Propanediol 1,3-Propanediol Glycerol_Dehydratase->this compound Propanediol_Dehydrogenase->Propanediol

Caption: Simplified metabolic pathway of glycerol to this compound and 1,3-propanediol.

References

Technical Support Center: Optimization of Silica Gel Chromatography for Reuterin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of reuterin using silica gel chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the silica gel chromatography of this compound in a question-and-answer format.

Q1: Why is my this compound yield after silica gel chromatography significantly lower than expected?

A1: Low this compound yield can be attributed to several factors:

  • Degradation on Silica: this compound (3-hydroxypropionaldehyde) possesses a highly reactive aldehyde group. This group can interact with and degrade on the acidic surface of silica gel.

  • Reaction with Impurities: The crude extract may contain compounds with amino and sulfhydryl groups that can react with this compound's aldehyde group, leading to its loss.[1]

  • Improper Solvent System: The chosen solvent system may not be optimal for eluting this compound efficiently, causing it to remain on the column.

  • Column Overloading: Loading too much crude sample onto the column can lead to poor separation and loss of product.

  • Instability: this compound stability is influenced by temperature and pH.[2] Prolonged exposure to unfavorable conditions during the purification process can lead to degradation.

Troubleshooting Workflow for Low this compound Yield

LowYieldTroubleshooting start Low this compound Yield check_stability Assess this compound Stability (2D TLC) start->check_stability check_loading Evaluate Column Loading check_stability->check_loading If stable deactivate_silica Consider Silica Deactivation check_stability->deactivate_silica If unstable optimize_solvent Optimize Solvent System check_loading->optimize_solvent If loading is optimal end Improved Yield optimize_solvent->end deactivate_silica->optimize_solvent ReuterinPurificationWorkflow start Crude this compound Extract column_prep Silica Gel Column Preparation start->column_prep sample_load Sample Loading column_prep->sample_load elution Elution with Mobile Phase sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC/HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify pure fractions concentration Solvent Evaporation pooling->concentration end Purified this compound concentration->end

References

Identifying and minimizing interference in Reuterin quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reuterin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interference in their this compound quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound, also known as 3-hydroxypropionaldehyde (3-HPA), is a potent broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri from glycerol. Its quantification is challenging due to its high reactivity and chemical instability. The aldehyde group in this compound readily reacts with biological molecules like proteins and small molecules containing thiol or primary amine groups.[1] In aqueous solutions, this compound exists in a complex equilibrium with its hydrated monomer (HPA hydrate) and a cyclic dimer, and it can also dehydrate to form the toxic compound acrolein.[1][2] This chemical dynamism can lead to variability and inaccuracies in measurements.

Q2: What are the common methods for quantifying this compound?

A2: The most common methods are colorimetric assays and High-Performance Liquid Chromatography (HPLC).

  • Colorimetric Assays: These are spectrophotometric methods that are often used for high-throughput screening. A popular method involves the reaction of this compound with tryptophan in an acidic environment to produce a colored compound measured around 560 nm.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and accurate quantification by physically separating this compound from other components in the sample matrix before detection.[6][7] It is often used to confirm results from colorimetric assays.[7][8]

  • Bioassays (MIC): Minimum Inhibitory Concentration (MIC) assays are functional assays that quantify this compound's antimicrobial activity against a sensitive indicator organism, such as E. coli.[1][9] This provides an indirect measure of this compound concentration.

Q3: How do pH and temperature affect this compound stability and quantification?

A3: Both pH and temperature are critical factors. This compound production and stability are optimal within specific pH ranges, generally around pH 6.0-7.0.[2][10] Deviations from the optimal pH can affect the enzymatic conversion of glycerol and the stability of the this compound molecule itself.[10][11] Similarly, temperature influences the rate of this compound production, but higher temperatures (e.g., 37°C) can also lead to a loss of cell viability and potentially decrease this compound stability over time.[4][5] For storage, freezing at -20°C has been shown to maintain this compound concentration for over a month.[12]

Q4: What is the "matrix effect" and how does it interfere with this compound assays?

A4: The matrix effect refers to the influence of all other components in a sample (the "matrix"), apart from the analyte (this compound), on the analytical result.[13] These effects can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the this compound concentration.[13][14] In this compound assays, complex matrices like cell culture supernatants, food products (e.g., cheese), or biological fluids contain numerous compounds (salts, proteins, lipids, etc.) that can interfere.[7][14] For example, compounds with amino and sulfhydryl groups in a complex medium can react with this compound, reducing the amount of free this compound available for detection.[15]

Troubleshooting Guides

Colorimetric Assay Troubleshooting

Q: My this compound concentrations are inconsistent or lower than expected. What could be the cause?

A: This is a common issue often linked to interference or sample degradation. Consider the following possibilities:

  • Reactive Compounds in Sample: Your sample matrix may contain compounds with thiol (-SH) or primary amine (-NH2) groups that react with this compound, reducing its concentration.[1]

  • pH Shift: Ensure the pH of your sample and reagents is within the optimal range for the assay. This compound stability is pH-dependent.[2][10]

  • Sample Age/Storage: this compound is unstable in solution. Assays should be performed on fresh samples. If storage is necessary, freeze at -20°C or below.[12] Repeated freeze-thaw cycles can also cause a slow decrease in concentration.[12]

  • Incorrect Standard Curve: Use a standard (acrolein or purified this compound) in the same matrix as your samples (e.g., sterile culture medium) to account for matrix effects.[3][7]

Q: I am getting a high background signal or suspected false positives. How can I fix this?

A: High background or false positives in colorimetric assays can stem from interfering substances that absorb light at the same wavelength (560 nm) or react with the colorimetric reagents.[16][17]

  • Use a Negative Control: The most critical control is the supernatant from a mutant L. reuteri strain that cannot produce this compound (e.g., a glycerol dehydratase knockout, ΔpduC).[1] This will help you subtract the signal generated by other secreted metabolites.

  • Sample Dilution: Diluting your sample can minimize the concentration of interfering substances. However, ensure the this compound concentration remains within the linear range of the assay.[1]

  • Matrix-Matched Blank: Your blank should consist of the cell-free medium or buffer used for the experiment to subtract any background absorbance from the matrix itself.

HPLC Analysis Troubleshooting

Q: I am seeing peak splitting, broadening, or tailing for my this compound peak. What should I investigate?

A: Poor peak shape in HPLC is often a sign of issues with the column, mobile phase, or interactions with the sample matrix.

  • Column Contamination/Age: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or, if necessary, replace it.[18] Using a guard column can help extend the main column's life.[18]

  • Mobile Phase pH: The pH of the mobile phase is critical. Since this compound is an aldehyde, improper pH can affect its chemical form and interaction with the stationary phase. Ensure the mobile phase is correctly prepared and buffered.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.

  • Co-eluting Contaminants: A substance in your sample matrix may be co-eluting with this compound. Adjusting the mobile phase composition or gradient may be necessary to improve separation.[18][19]

Q: My retention times are drifting between runs. How can I stabilize my method?

A: Retention time drift points to a lack of equilibrium in the HPLC system or changes in the mobile phase or flow rate.[18]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 20 column volumes or more, especially when changing solvents.[18]

  • Mobile Phase Composition: If your mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed. Evaporation of a more volatile solvent component over time can also change the composition and affect retention times. Prepare fresh mobile phase daily.[18]

  • Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature, as temperature changes can significantly impact retention times.[18]

  • Pump or Leak Issues: Check for leaks in the system and ensure the pump is delivering a consistent, pulse-free flow rate.

Data Summary Tables

Table 1: Potential Interferents in this compound Quantification

Interferent ClassExample(s)Assay(s) AffectedMechanism of InterferenceMitigation Strategy
Thiol-Containing Compounds Glutathione, Cysteine, ProteinsColorimetric, Bioassay, HPLCCovalent reaction with this compound's aldehyde group, reducing detectable concentration.[1]Include thiol-scavenging agents in controls (not samples); use HPLC for separation.
Primary Amines Amino acids, Tryptophan, ProteinsColorimetric, BioassayReaction with this compound's aldehyde group.[1] Tryptophan is a reagent in one colorimetric assay.[3]Sample dilution; use of a non-amine based quantification method or HPLC.
Other Aldehydes/Ketones Acrolein, FormaldehydeColorimetricMay react with colorimetric reagents (e.g., tryptophan-HCl), causing false positives.[3][20]Use HPLC for specificity; run negative controls (ΔpduC mutant).[1]
Complex Matrix Components Salts, Lipids, Sugars, PhenolsColorimetric, HPLC (especially with MS detection)"Matrix Effect": Signal suppression or enhancement; light scattering; ion suppression in MS.[13][14]Matrix-matched standards; sample clean-up (e.g., SPE); dilution.[7][21]
Colored Compounds Media components (e.g., phenol red), cheese pigmentsColorimetricAbsorbance at or near the detection wavelength (560 nm), causing high background.[7]Use matrix-matched blanks; subtract background from a negative control sample.

Table 2: Comparison of Common this compound Quantification Methods

MethodPrincipleThroughputSpecificityCommon Issues
Tryptophan Colorimetric Assay Chemical reaction of this compound with tryptophan/HCl to form a chromophore measured at ~560 nm.[3]HighLowInterference from other aldehydes and matrix components; this compound instability.[7][17]
HPLC-UV/RID Chromatographic separation followed by detection based on UV absorbance or refractive index.[7][19]Low-MediumHighCo-elution of interfering compounds; requires method development; column degradation.
Thiol Reactivity Assay (DTNB) Spectrophotometric measurement of the reduction of free thiols (e.g., from glutathione) by this compound.[1]HighMediumInterference from any compound in the sample that reacts with thiols.
Bioassay (MIC) Measurement of the minimum concentration required to inhibit the growth of a sensitive indicator strain.[8][9]MediumMedium-HighIndirect measurement; variability in microbial growth; interference from other antimicrobials in the sample.

Experimental Protocols & Visualizations

Protocol: Tryptophan-Based Colorimetric Assay

This protocol is adapted from methods described by Circle et al. (1945) and Doleyres et al. (2005).[1][7]

  • Sample Preparation:

    • Culture L. reuteri under conditions appropriate for this compound production.

    • Harvest cells by centrifugation (e.g., 4000 rpm for 10 min).

    • Collect the cell-free supernatant and pass it through a 0.22 µm filter to sterilize and remove any remaining cells.[6]

    • Prepare serial dilutions of the supernatant in sterile water or an appropriate buffer if high concentrations are expected.[1]

  • Reagent Preparation:

    • Tryptophan Solution: Prepare a 10 mmol/L solution of L-tryptophan in 0.05 mol/L HCl. This solution should be prepared fresh.[3]

    • Hydrochloric Acid: Use concentrated HCl (37%).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample (or standard/control) to a microplate well.

    • Add 15 µL of the fresh tryptophan solution to each well.

    • Add 60 µL of concentrated HCl to each well. (Caution: Work in a fume hood).

    • Mix gently and incubate at 37°C for 20 minutes. A purple color will develop in the presence of this compound.[3]

    • Measure the absorbance at 560 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using a known concentration of acrolein (0.05 to 6 mM) or purified this compound subjected to the same procedure.[3]

    • Calculate the this compound concentration in your samples by comparing their absorbance values to the standard curve.

Diagrams and Workflows

Reuterin_Equilibrium cluster_equilibrium Aqueous Equilibrium cluster_reactions Interfering Reactions This compound This compound (3-HPA) (Aldehyde Monomer) Hydrate HPA Hydrate This compound->Hydrate H₂O Dimer Cyclic Dimer This compound->Dimer Dimerization Thiols Thiols (-SH) e.g., Glutathione This compound->Thiols Reacts with Amines Primary Amines (-NH₂) e.g., Proteins This compound->Amines Reacts with Acrolein Acrolein (Dehydration Product) This compound->Acrolein - H₂O

Caption: Chemical equilibrium and reactivity of this compound in aqueous solution.

Reuterin_Workflow Start Sample Preparation (e.g., L. reuteri culture supernatant) Filter Filter Sterilization (0.22 µm) Start->Filter Quant_Choice Choose Quantification Method Filter->Quant_Choice Colorimetric Colorimetric Assay (High-Throughput) Quant_Choice->Colorimetric Screening HPLC HPLC Analysis (High-Specificity) Quant_Choice->HPLC Confirmation/ High Accuracy Data_Color Measure Absorbance (560 nm) Calculate vs. Standard Curve Colorimetric->Data_Color Data_HPLC Integrate Peak Area Calculate vs. Standard Curve HPLC->Data_HPLC Confirm Confirm with HPLC? Data_Color->Confirm End Final Quantified Result Data_HPLC->End Confirm->HPLC Yes Confirm->End No

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Tree Problem Problem: Inaccurate/Inconsistent Results Check_Controls Are your controls valid? (Negative, Positive, Blank) Problem->Check_Controls Check_Matrix Did you use a matrix-matched standard curve? Problem->Check_Matrix Check_Sample How were samples handled and stored? Problem->Check_Sample Controls_No No Check_Controls->Controls_No Check Controls_Yes Yes Check_Controls->Controls_Yes Check Matrix_No No Check_Matrix->Matrix_No Check Matrix_Yes Yes Check_Matrix->Matrix_Yes Check Sample_Bad Aged / Improperly Stored Check_Sample->Sample_Bad Check Sample_Good Fresh / Frozen Check_Sample->Sample_Good Check Solution_Controls Solution: - Rerun with proper controls. - Use ΔpduC mutant as negative control. Controls_No->Solution_Controls Further_Investigation If issues persist, consider sample clean-up or use HPLC for confirmation. Controls_Yes->Further_Investigation Solution_Matrix Solution: - Prepare standards in the same cell-free medium as samples. Matrix_No->Solution_Matrix Matrix_Yes->Further_Investigation Solution_Sample Solution: - Use fresh samples or aliquot and freeze at -20°C immediately. Sample_Bad->Solution_Sample Sample_Good->Further_Investigation

Caption: Troubleshooting decision tree for colorimetric this compound assays.

References

Enhancing Reuterin solubility for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reuterin. Our goal is to help you prepare high-concentration stock solutions and navigate challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For high-concentration stock solutions, organic solvents are recommended. This compound is soluble in ethanol, DMSO, and dimethylformamide (DMF) at approximately 16 mg/mL, 20 mg/mL, and 25 mg/mL, respectively.[1] For experiments sensitive to organic solvents, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.[1] However, aqueous solutions are not recommended for storage for more than one day.[1]

Q2: I observed a precipitate when I diluted my this compound stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in organic solvents. This typically occurs because the final concentration of the organic solvent is too low to maintain the solubility of this compound. Here are several troubleshooting steps:

  • Reduce the final concentration: Your target concentration may exceed this compound's solubility in the final medium. Try a lower final concentration.

  • Optimize the dilution process: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This facilitates rapid and even dispersion.

  • Prepare an intermediate dilution: First, dilute your stock solution in a smaller volume of your experimental medium. Then, add this intermediate dilution to the final volume.

  • Warm the medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q3: How stable is this compound in solution and how should I store my stock solutions?

A3: this compound is stable in aqueous solutions for short periods, but it is not recommended to store aqueous solutions for more than one day.[1] For long-term storage, it is best to prepare aliquots of your high-concentration stock solution in an organic solvent and store them at -20°C. This minimizes freeze-thaw cycles which can degrade the compound. One study showed that a this compound supernatant stored at -20°C remained stable for 35 days, with a slow decrease in concentration observed after that period.[2][3] Repeated freeze-thaw cycles also led to a slow decrease in this compound concentration.[2][3]

Q4: What is the effect of pH on this compound solubility and stability?

A4: this compound is known to be stable over a wide range of pH values.[4][5] Its antimicrobial activity has been shown to be pH-independent over a range of 4.6 to 6.5.[4] However, at a highly alkaline pH of 11, this compound degrades immediately and irreversibly.[6] For optimal this compound production by Lactobacillus reuteri, a neutral to slightly acidic environment (pH 6.2 to 7.2) is generally preferred.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media - Final concentration exceeds solubility limit.- Insufficient mixing of concentrated stock.- Components in the media (salts, proteins) are affecting solubility.- Lower the final concentration of this compound.- Add the stock solution dropwise while vortexing the medium.- Prepare an intermediate dilution in the experimental medium.- Test solubility in a simpler buffer (e.g., PBS) to identify media component effects.
Cloudy or hazy solution after dissolving - Incomplete dissolution.- Presence of insoluble impurities.- Gently warm the solution (e.g., to 37°C) and continue mixing.- If cloudiness persists, centrifuge the solution and use the supernatant, after verifying the concentration.
Loss of biological activity over time - Degradation of this compound in solution.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh aqueous solutions daily.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or lower.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of this compound during the experiment.- Verify the concentration of your stock solution using a validated method (e.g., HPLC).- Minimize the time this compound spends in aqueous solutions at room temperature or higher.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Ethanol16 mg/mL[1]
DMSO20 mg/mL[1]
Dimethylformamide (DMF)25 mg/mL[1]
PBS (pH 7.2)5 mg/mL[1]

Table 2: Stability of this compound under Different Storage Conditions

Storage ConditionDurationObservationReference
Aqueous Solution (unspecified buffer)> 1 dayNot recommended for storage[1]
This compound Supernatant at -20°C35 daysStable[2][3]
This compound Supernatant at -20°CAfter 35 daysSlow decrease in concentration[2][3]
Repeated Freeze-Thaw CyclesMultiple cyclesSlow decrease in concentration[2][3]
pH 11ImmediateIrreversible degradation[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of pure this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol, or DMF) to achieve the target concentration.

  • Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium

  • Thaw Stock Solution: Thaw a single aliquot of your high-concentration this compound stock solution at room temperature.

  • Pre-warm Medium: Warm your experimental aqueous medium (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Mixing: Ensure the solution is thoroughly mixed.

  • Use Immediately: Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions of this compound.

Visualizations

experimental_workflow Experimental Workflow: Preparing a this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh pure this compound dissolve Dissolve in organic solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw one aliquot dilute Dilute stock into medium thaw->dilute prewarm Pre-warm aqueous medium prewarm->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting: this compound Precipitation in Aqueous Media start Dilute this compound stock into aqueous medium precipitate Precipitate forms? start->precipitate solution1 Lower final concentration precipitate->solution1 Yes success Clear solution, proceed with experiment precipitate->success No solution1->precipitate solution2 Add stock dropwise while mixing solution2->precipitate solution3 Prepare intermediate dilution solution3->precipitate solution4 Pre-warm the medium solution4->precipitate

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Preventing Reuterin degradation during long-term storage at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reuterin. The focus is on preventing its degradation during long-term storage at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a this compound solution when stored at -20°C?

A1: Aqueous solutions of this compound (3-hydroxypropionaldehyde, 3-HPA) are relatively stable at -20°C. Studies have shown that the concentration of 3-HPA remains stable for at least 35 days, after which a slow decrease may be observed[1]. However, the stability can be influenced by the composition of the solution. This compound is generally more stable in water than in complex media like milk or MRS broth[2][3].

Q2: What are the primary degradation products of this compound during storage?

A2: The main degradation product of this compound is acrolein, which is formed through a dehydration reaction[1][4][5]. This conversion is more pronounced at higher temperatures[4][6]. At low temperatures, such as 4°C, the formation of acrolein from 3-HPA is minimal[4]. In aqueous solutions, this compound also exists in equilibrium with its hydrate and a cyclic dimer[7][8].

Q3: How do repeated freeze-thaw cycles affect the stability of this compound?

A3: Repeatedly freezing and thawing this compound solutions can lead to a gradual decrease in the concentration of 3-HPA[1]. It is recommended to aliquot this compound solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.

Q4: What is the effect of pH on this compound stability during storage?

A4: The stability of this compound is pH-dependent. The conversion of 3-HPA to acrolein is influenced by pH, with the reaction kinetics varying under different pH conditions[9]. While specific data on long-term storage at -20°C across a pH range is limited, maintaining a slightly acidic to neutral pH is generally advisable for stability.

Q5: Are there any recommended cryoprotectants to enhance this compound stability at -20°C?

A5: While research on specific cryoprotectants for isolated this compound is not extensive, polyols like glycerol are commonly used as cryoprotectants for biological molecules and enzymatic reagents stored at sub-zero temperatures[10][11]. Given that this compound is produced from glycerol, the presence of residual glycerol in a purified sample may offer some cryoprotective benefits. The use of other cryoprotectants such as sugars (e.g., trehalose, sucrose) or other polyols could be explored to potentially enhance stability by minimizing ice crystal formation and providing a stabilizing matrix[10][12].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Significant decrease in this compound concentration after short-term storage at -20°C. 1. Multiple freeze-thaw cycles. 2. Improper storage temperature (temperature fluctuations). 3. Contamination of the solution.1. Aliquot the this compound solution into single-use vials before freezing. 2. Ensure the freezer maintains a stable -20°C. Use a calibrated thermometer to verify. 3. Prepare and handle this compound solutions under sterile conditions to prevent microbial degradation.
High levels of acrolein detected in the sample. 1. The sample was exposed to elevated temperatures before or during storage. 2. The pH of the solution is not optimal for stability.1. Keep this compound solutions on ice or at 4°C during handling and preparation for storage. 2. Buffer the this compound solution to a slightly acidic or neutral pH.
Inconsistent results in this compound quantification assays. 1. Degradation of this compound during sample preparation for the assay. 2. Interference from other components in the sample matrix. 3. Issues with the analytical method (HPLC or colorimetric).1. Keep samples cold during preparation and minimize the time between thawing and analysis. 2. Use a validated, stability-indicating HPLC method to separate this compound from potential interfering substances. 3. For HPLC, check column performance, mobile phase composition, and detector response. For colorimetric assays, ensure fresh reagents and accurate standard curves.
Precipitation observed in the this compound solution upon thawing. 1. Concentration of this compound or other solutes is too high. 2. The buffer components are precipitating at low temperatures.1. Dilute the this compound solution to a lower concentration before freezing. 2. Use a buffer system that is known to be stable at -20°C.

Quantitative Data Summary

Table 1: Stability of this compound (3-HPA) under Different Storage Conditions

Storage TemperatureDurationMatrixThis compound (3-HPA) Concentration ChangeReference
-20°C35 daysAqueous SupernatantStable[1]
-20°C> 35 daysAqueous SupernatantSlow decrease[1]
-20°C28 days (weekly cycles)Aqueous SupernatantSlow decrease with each cycle[1]
4°C4 weeksAqueous SolutionMinimal degradation to acrolein[4]
4°C6 monthsWaterStable[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of 3-hydroxypropionaldehyde (3-HPA) and its primary degradant, acrolein.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • 3-HPA standard

  • Acrolein standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare stock solutions of 3-HPA and acrolein in water or a suitable solvent.

  • Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the samples.

3. Sample Preparation (with Derivatization):

  • Thaw frozen this compound samples at 4°C.

  • To a known volume of the sample (e.g., 20 µL), add 100 µL of a citric acid/sodium citrate buffer, 400 µL of acetonitrile, 280 µL of water, and 200 µL of 10 mM 2,4-DNPH in acetonitrile[4].

  • Vortex the mixture and incubate at room temperature for 1 hour with shaking to allow for derivatization of the aldehydes[4].

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile is typically used. An example could be starting with a higher percentage of water and gradually increasing the acetonitrile percentage.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: Set to the maximum absorbance of the DNPH-aldehyde derivatives (typically around 360 nm).

  • Column Temperature: 25°C

5. Data Analysis:

  • Identify the peaks for the 3-HPA-DNPH and acrolein-DNPH derivatives based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration for each standard.

  • Determine the concentration of 3-HPA and acrolein in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Colorimetric Quantification of this compound

This method is based on the reaction of this compound with tryptophan in the presence of a strong acid to produce a colored product.

1. Materials and Reagents:

  • Spectrophotometer capable of measuring absorbance at 560 nm

  • DL-tryptophan solution (10 mM in 0.05 M HCl)

  • Concentrated Hydrochloric Acid (37%)

  • 3-HPA or acrolein standard for calibration curve

  • Test tubes

  • Pipettes

2. Standard Curve Preparation:

  • Prepare a series of acrolein or 3-HPA standards in water with concentrations ranging from 0.05 to 6 mM[13].

  • To 100 µL of each standard, add 75 µL of the 10 mM DL-tryptophan solution[4].

  • Carefully add 300 µL of concentrated HCl and mix thoroughly[4].

  • Incubate the mixture at 37°C for 20 minutes[13][14].

  • Measure the absorbance of each standard at 560 nm.

  • Plot the absorbance versus the concentration to create a standard curve.

3. Sample Analysis:

  • Thaw frozen this compound samples at 4°C.

  • If necessary, dilute the samples with water to fall within the linear range of the standard curve.

  • To 100 µL of the (diluted) sample, add 75 µL of the 10 mM DL-tryptophan solution[4].

  • Carefully add 300 µL of concentrated HCl and mix thoroughly[4].

  • Incubate the mixture at 37°C for 20 minutes[13][14].

  • Measure the absorbance at 560 nm.

  • Determine the this compound concentration in the sample using the standard curve.

Visualizations

Reuterin_Degradation_Pathway This compound This compound (3-Hydroxypropionaldehyde) Hydrate 3-HPA Hydrate This compound->Hydrate Hydration Dimer Cyclic Dimer This compound->Dimer Dimerization Acrolein Acrolein This compound->Acrolein Dehydration (Temperature, pH dependent)

Caption: this compound exists in equilibrium with its hydrate and dimer, and can degrade to acrolein.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis start This compound Solution aliquot Aliquot into single-use vials start->aliquot add_cryo Add Cryoprotectant (Optional) aliquot->add_cryo store Store at -20°C add_cryo->store thaw Thaw sample at 4°C store->thaw At specified time points quantify Quantify this compound (HPLC / Colorimetric) thaw->quantify end Assess Degradation quantify->end

Caption: Workflow for assessing the stability of this compound during frozen storage.

References

Optimizing glycerol and pH conditions for maximal Reuterin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing glycerol and pH conditions for maximal reuterin synthesis by Lactobacillus reuteri.

Frequently Asked Questions (FAQs)

Q1: What is the optimal glycerol concentration for this compound synthesis?

The optimal glycerol concentration for this compound production can vary depending on the L. reuteri strain and experimental conditions. However, research indicates that concentrations between 50 mM and 350 mM are generally most effective.[1][2] Concentrations below 50 mM or above 300-350 mM may result in lower yields.[1][2] High concentrations of glycerol (e.g., 600 mM) can inhibit this compound production.[3][4]

Q2: What is the optimal pH for this compound synthesis?

The optimal pH for the conversion of glycerol to this compound generally falls within a neutral to slightly acidic range, typically between pH 6.0 and 7.2.[2] The specific optimum can be strain-dependent due to differences in the enzyme glycerol dehydratase.[2] For instance, the highest this compound yield for L. reuteri DPC16 was observed at pH 6.2 and 7.2 in different experimental setups.[2]

Q3: What are the key factors influencing this compound yield?

Several factors significantly impact the final yield of this compound. The primary factors include the initial glycerol concentration, pH of the reaction, biomass concentration, temperature, and the specific strain of L. reuteri used.[2][3][5] The age of the bacterial culture at the time of harvesting also plays a role.[2]

Q4: How is this compound quantified?

This compound concentration is commonly determined using two main methods:

  • Colorimetric Assay: This method is based on the reaction of acrolein, a dehydration product of this compound, with tryptophan or 2,4-dinitrophenylhydrazine to produce a colored compound that can be measured spectrophotometrically at 560 nm.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more direct and specific quantification of this compound and is often used to confirm the results from colorimetric assays.[5][9]

Troubleshooting Guide

Issue 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Suboptimal Glycerol Concentration Verify that the glycerol concentration is within the optimal range (50-350 mM) for your specific L. reuteri strain.[1][2] Avoid concentrations above 350 mM, as they can be inhibitory.[2][3]
Incorrect pH Ensure the pH of the glycerol solution is maintained between 6.0 and 7.2.[2] Use a buffered solution (e.g., 50 mM sodium phosphate buffer) to prevent pH drops due to the production of acidic byproducts.[2][6]
Low Biomass Increase the initial cell biomass concentration. Higher cell densities often lead to increased this compound production.[1] Concentrations around 21-25 g/L (wet weight) have been shown to be effective.[2]
Suboptimal Temperature The optimal temperature for the glycerol-to-reuterin conversion can be strain-dependent, but is generally between 25°C and 37°C.[2][5] Temperatures outside this range can reduce enzyme activity and cell viability.[1]
Presence of Oxygen This compound production is an anaerobic process.[5] Ensure that the co-fermentation of cells with glycerol is carried out under strict anaerobic conditions.
Inactive Cell Culture Use cells harvested during the late logarithmic or early stationary phase of growth for the bioconversion, as they are most metabolically active.[2][5]

Issue 2: Inconsistent this compound yields between experiments.

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the initial biomass for each experiment. Measure the optical density (OD) or cell wet weight to ensure consistency.[5]
Fluctuations in pH Use a well-buffered medium for the glycerol conversion step to maintain a stable pH throughout the experiment.[2]
Inconsistent Incubation Time Optimize and standardize the incubation time for the glycerol co-fermentation. Typically, 1-2 hours is sufficient for maximal production.[2][5]

Quantitative Data Summary

The following tables summarize the optimal conditions for this compound synthesis as reported in various studies.

Table 1: Optimal Glycerol Concentration for this compound Synthesis

L. reuteri StrainOptimal Glycerol (mM)This compound Yield/ConcentrationReference
DSM 2001610068.38 mmol/L[1]
DPC1630061.3% yield[2]
DPC16350Maximum this compound concentration[2][3]
ATCC 53608<300Not specified[2]
BPL-3626758.69 mM[3]

Table 2: Optimal pH for this compound Synthesis

L. reuteri StrainOptimal pHThis compound Yield/ConcentrationReference
DPC166.261.3% yield (with 300mM glycerol)[2]
DPC167.260.7% yield[2]
ATCC536086.2Not specified[2]
IMAU102406.5Not specified[2]
BPL-366.058.69 mM[3]

Experimental Protocols

Protocol 1: Two-Step this compound Production

This protocol describes the production of this compound through the cultivation of L. reuteri followed by co-fermentation with glycerol.[2][5]

1. Strain Activation and Biomass Production: a. Revive a cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[5] b. Incubate at 37°C for 16-24 hours under static conditions.[5] c. Subculture the activated strain into a larger volume of MRS broth and incubate at 37°C until the late logarithmic or early stationary phase of growth is reached (typically indicated by an OD₆₀₀ of approximately 8.0).[5][8]

2. Cell Harvesting and Washing: a. Harvest the bacterial cells by centrifugation at 9,800 x g for 10 minutes.[5] b. Discard the supernatant and wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual media components.[5][6]

3. This compound Production (Glycerol Co-fermentation): a. Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 100-350 mM glycerol in 50 mM phosphate buffer, pH 6.2-7.2).[2][5] b. Incubate the cell suspension under anaerobic conditions at a controlled temperature (e.g., 25°C - 37°C) for 1-2 hours.[2][5] c. After incubation, terminate the reaction by centrifuging the suspension to pellet the cells. d. Carefully collect the supernatant, which contains the produced this compound.[6] The supernatant can be filter-sterilized (0.22 µm filter) for immediate use or stored for later analysis.[6]

Protocol 2: Colorimetric Quantification of this compound

This protocol provides a method for quantifying this compound based on its reaction with tryptophan.[7]

1. Sample Preparation: a. If necessary, dilute the this compound-containing supernatant with distilled water to fall within the linear range of the assay.

2. Reaction Mixture: a. In a microcentrifuge tube, mix 500 µL of the (diluted) sample with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[7] b. Add 2.0 mL of 35% HCl to the mixture.[7]

3. Incubation and Measurement: a. Incubate the mixture in a water bath at 40°C for 30 minutes.[7] b. Measure the absorbance of the solution at 560 nm using a spectrophotometer.

4. Quantification: a. Determine the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of a this compound standard or acrolein.

Diagrams

Reuterin_Synthesis_Pathway Glycerol Glycerol GDHt Glycerol Dehydratase (pdu operon) Glycerol->GDHt Anaerobic conditions This compound This compound (3-Hydroxypropionaldehyde) PDH Propanediol Dehydrogenase This compound->PDH NAD+ dependent Propanediol 1,3-Propanediol GDHt->this compound PDH->Propanediol

Caption: this compound synthesis pathway in Lactobacillus reuteri.

Experimental_Workflow cluster_prep Biomass Production cluster_conversion Bioconversion cluster_analysis Analysis Activation 1. Strain Activation (MRS Broth, 37°C) Cultivation 2. Biomass Cultivation (Late log phase) Activation->Cultivation Harvesting 3. Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing 4. Cell Washing (Phosphate Buffer) Harvesting->Washing Resuspension 5. Resuspend Cells in Glycerol Solution Washing->Resuspension Incubation 6. Anaerobic Incubation (1-2h, 25-37°C) Resuspension->Incubation Separation 7. Separate Supernatant (Centrifugation) Incubation->Separation Quantification 8. This compound Quantification (HPLC / Colorimetric Assay) Separation->Quantification

Caption: Experimental workflow for this compound production.

References

Technical Support Center: Enhancing Reuterin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments on enhancing the antimicrobial activity of reuterin through synergistic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antimicrobial action?

A1: this compound (3-hydroxypropionaldehyde or 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] Its primary mechanism of action is the induction of oxidative stress in target cells through the modification of thiol groups in proteins and small molecules.[2][3][4] This disruption of the intracellular redox balance can lead to the production of reactive oxygen species (ROS), ultimately causing cell damage and death.[5][6]

Q2: What is antimicrobial synergy and why is it important in the context of this compound?

A2: Antimicrobial synergy occurs when the combined inhibitory effect of two or more compounds is greater than the sum of their individual effects.[7] Exploring synergistic combinations with this compound is important for several reasons:

  • Enhanced Potency: It can increase the overall antimicrobial efficacy, potentially overcoming resistance mechanisms.

  • Broadened Spectrum: It may expand the range of susceptible microorganisms.

  • Dose Reduction: Lower concentrations of each compound may be needed, potentially reducing toxicity and side effects.[8]

  • Combating Resistance: Synergistic combinations can be a strategy to address the growing problem of antibiotic resistance.

Q3: What types of compounds have shown synergistic or additive effects with this compound?

A3: Research has shown that this compound can act synergistically or additively with various compounds, including:

  • Bacteriocins: Nisin has been shown to have a significant synergistic effect with this compound against Listeria monocytogenes and an additive effect against Staphylococcus aureus.[1][3][9][10]

  • Organic Acids: Citric acid and lactic acid have demonstrated synergistic activity with this compound against Salmonella Newport.[11]

  • Other Bacteriocins: Pediocin PA-1 has shown an additive effect when combined with this compound against Listeria ivanovii.[8]

Q4: How is antimicrobial synergy typically measured in the laboratory?

A4: The most common methods for quantifying antimicrobial synergy are:

  • Checkerboard Assay: This method involves testing various combinations of two compounds in a microtiter plate to determine the Fractional Inhibitory Concentration (FIC) index.[11][12]

  • Time-Kill Curve Assay: This dynamic method measures the rate of bacterial killing over time when exposed to single compounds and their combinations.[13][14][15]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or irreproducible FIC indices 1. Inaccurate serial dilutions.2. Variability in inoculum density.3. Edge effects in the microtiter plate.4. Instability of this compound or the synergistic compound under experimental conditions.1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize the inoculum to a specific McFarland turbidity standard.3. Avoid using the outermost wells of the plate or fill them with sterile broth to maintain humidity.4. Prepare fresh solutions of this compound for each experiment and consider the pH and temperature stability of both compounds.
No growth in control wells (positive control) 1. Inoculum was not viable.2. Residual disinfectant on labware.1. Use a fresh, actively growing bacterial culture for the inoculum.2. Ensure all labware is thoroughly rinsed with sterile, distilled water.
Growth in all wells, including highest concentrations 1. Bacterial strain is resistant to the tested compounds.2. Incorrect concentration range tested.3. Inoculum density was too high.1. Confirm the susceptibility of the strain to each compound individually before performing the synergy test.2. Perform preliminary MIC tests to determine the appropriate concentration range for each compound.3. Adhere to the recommended inoculum density for the assay.
"Skipped" wells (growth in a well with a higher concentration than a well with no growth) 1. Pipetting errors.2. Contamination of a single well.1. Repeat the assay with careful attention to pipetting technique.2. Examine the plate under a microscope to check for contamination.
Time-Kill Curve Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates 1. Inconsistent sampling times.2. Inaccurate serial dilutions for plating.3. Clumping of bacteria.1. Use a timer and adhere strictly to the planned sampling intervals.2. Ensure thorough mixing before taking each sample for dilution and plating.3. Vortex the bacterial suspension gently before each sampling to ensure a homogenous culture.
No significant killing observed, even with synergistic combinations 1. The combination is not bactericidal, but bacteriostatic.2. Insufficient contact time.3. The concentrations used are too low.1. A bacteriostatic effect will show inhibition of growth compared to the control, but not a significant reduction in CFU/mL.2. Extend the duration of the assay (e.g., to 24 hours).3. Use concentrations at or above the MIC determined from the checkerboard assay.
Rapid regrowth of bacteria after initial killing 1. Degradation of this compound or the synergistic compound over time.2. Selection for a resistant subpopulation.1. Consider the stability of the compounds in the test medium and at the incubation temperature.2. Plate samples on agar with and without the antimicrobial agents to check for the emergence of resistant colonies.
Unexpected increase in bacterial counts at early time points 1. The antimicrobial agent may have a delayed effect.2. Experimental error in initial plating.1. Continue the assay to observe the full time-course of the antimicrobial effect.2. Ensure the time-zero sample is taken immediately after adding the inoculum and before adding the antimicrobial agents to get an accurate starting count.

Data on Synergistic Activity of this compound

The following tables summarize quantitative data on the synergistic and additive effects of this compound with various compounds. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Table 1: Synergistic/Additive Effects of this compound with Nisin and Pediocin PA-1
Target Microorganism Synergistic Compound This compound Concentration (in combination) Synergistic Compound Concentration (in combination) FIC Index Interaction Reference
Listeria monocytogenesNisin (100 IU/ml)4 AU/ml50 IU/ml≤ 0.5Synergistic[16]
Staphylococcus aureusNisin (100 IU/ml)4 AU/ml50 IU/ml> 0.5 - ≤ 1.0Additive[16]
Listeria ivanovii HPB28Nisin Z1/2 MIC (125 µg/mL)1/2 MIC (0.78 µg/mL)1.0Additive[8]
Listeria ivanovii HPB28Pediocin PA-11/2 MIC (125 µg/mL)1/2 MIC (0.045 µg/mL)1.0Additive[8]
Table 2: Synergistic Effects of this compound with Organic Acids
Target Microorganism Synergistic Compound This compound Concentration (in combination) Synergistic Compound Concentration (in combination) FIC Index Interaction Reference
Salmonella Newport ATCC 6962Lactic Acid1/4 MIC (31.25 µg/mL)1/4 MIC (0.05% v/v)0.5Synergistic[11]
Salmonella Newport ATCC 6962Citric Acid1/4 MIC (31.25 µg/mL)1/4 MIC (0.1% w/v)0.5Synergistic[11]
Listeria ivanovii HPB28Lactic Acid + Citric Acid1/2 MIC of this compound-0.75Partially Synergistic[8]

Note: Further research is needed to quantify the synergistic effects of this compound with essential oils, lactoferrin, and lysozyme.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted for determining the synergistic activity of this compound and a partner compound.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL

  • Stock solutions of this compound and the synergistic compound at known concentrations

Procedure:

  • Preparation of Plates:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • In the first column, add 50 µL of the this compound stock solution to the wells in row A.

    • In the first row, add 50 µL of the synergistic compound stock solution to the wells in column 1.

  • Serial Dilutions:

    • Perform twofold serial dilutions of the this compound solution down the columns (from row A to G).

    • Perform twofold serial dilutions of the synergistic compound across the rows (from column 1 to 10).

    • Row H will contain serial dilutions of this compound alone, and column 11 will contain serial dilutions of the synergistic compound alone. Well H12 will serve as a growth control (broth and inoculum only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Synergistic Compound = MIC of Synergistic Compound in combination / MIC of Synergistic Compound alone

    • FIC Index = FIC of this compound + FIC of Synergistic Compound

Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal or bacteriostatic synergy between this compound and another compound.

Materials:

  • Sterile culture tubes or flasks

  • Sterile appropriate growth medium

  • Bacterial culture in logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL

  • Stock solutions of this compound and the synergistic compound

Procedure:

  • Preparation of Test Conditions:

    • Prepare tubes/flasks with the following conditions:

      • Growth Control (no antimicrobial)

      • This compound alone (at a predetermined concentration, e.g., MIC)

      • Synergistic compound alone (at a predetermined concentration, e.g., MIC)

      • This compound + Synergistic compound (at their respective predetermined concentrations)

  • Inoculation:

    • Inoculate each tube/flask with the prepared bacterial suspension.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition.

  • Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Signaling Pathways and Experimental Workflows

This compound Production and Purification Workflow

Reuterin_Production_Purification cluster_production This compound Production cluster_purification This compound Purification L_reuteri L. reuteri Cultivation Harvest Cell Harvesting (Centrifugation) L_reuteri->Harvest Glycerol Resuspension in Glycerol Solution Harvest->Glycerol Fermentation Anaerobic Fermentation Glycerol->Fermentation Centrifuge_Supernatant Centrifugation to Remove Cells Fermentation->Centrifuge_Supernatant Crude this compound Solution Filter Sterile Filtration of Supernatant Centrifuge_Supernatant->Filter Chromatography Silica Gel Chromatography Filter->Chromatography Quantification Quantification (HPLC/Colorimetric Assay) Chromatography->Quantification

Caption: Experimental workflow for this compound production and purification.

Antimicrobial Synergy Testing Workflow

Synergy_Testing_Workflow cluster_preliminary Preliminary Testing cluster_synergy_test Synergy Assessment cluster_analysis Data Analysis MIC_this compound Determine MIC of this compound Checkerboard Checkerboard Assay MIC_this compound->Checkerboard MIC_Compound Determine MIC of Synergistic Compound MIC_Compound->Checkerboard Time_Kill Time-Kill Curve Assay Checkerboard->Time_Kill Confirm Synergy FIC_Index Calculate FIC Index Checkerboard->FIC_Index Plot_Curves Plot Time-Kill Curves Time_Kill->Plot_Curves Conclusion Determine Interaction (Synergistic, Additive, etc.) FIC_Index->Conclusion Plot_Curves->Conclusion

Caption: Logical workflow for antimicrobial synergy testing.

Proposed Signaling Pathway of this compound-Induced Oxidative Stress

Reuterin_Oxidative_Stress This compound This compound (3-HPA) Cell_Membrane Bacterial Cell Membrane Thiol_Groups Intracellular Thiol Groups (-SH) (e.g., in Glutathione, Proteins) Cell_Membrane->Thiol_Groups Enters Cell Oxidative_Stress Oxidative Stress (Increased ROS) Thiol_Groups->Oxidative_Stress Reacts with OxyR_inactive OxyR (Reduced/Inactive) Oxidative_Stress->OxyR_inactive Oxidizes Cell_Damage Cellular Damage (Proteins, DNA, Lipids) Oxidative_Stress->Cell_Damage Causes OxyR_active OxyR (Oxidized/Active) OxyR_inactive->OxyR_active Conformational Change DNA DNA OxyR_active->DNA Binds to Promoter Regions Regulon OxyR Regulon Genes (e.g., katG, ahpCF) DNA->Regulon Activates Transcription Defense Stress Defense Proteins (e.g., Catalase, Peroxidase) Regulon->Defense Translation Defense->Oxidative_Stress Neutralizes ROS Cell_Death Cell Death Cell_Damage->Cell_Death Leads to

Caption: this compound's proposed mechanism of inducing oxidative stress via the OxyR regulon.

References

Technical Support Center: Refining Reuterin Extraction from Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of reuterin from complex biological samples, with a specific focus on fecal matter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from fecal samples challenging?

A: this compound is a potent, broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri from glycerol. It is a dynamic system of molecules in equilibrium, primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[1][2][3] The primary challenge in extracting this compound from fecal samples lies in the high reactivity of its aldehyde functional group. This group readily interacts with nucleophiles such as primary amines and thiol groups present in proteins and other molecules within the complex fecal matrix, leading to adduct formation and potential underestimation of this compound levels.[1][4]

Q2: What is the most critical first step in ensuring accurate this compound quantification from freshly collected fecal samples?

A: Immediate preservation of the sample is crucial. Due to this compound's reactivity and the enzymatic activity within the fecal matrix, samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[5] If immediate freezing is not possible, the use of a stabilizing buffer can be considered, although its compatibility with this compound should be validated.

Q3: What are the primary methods for quantifying this compound in an extract?

A: The two main methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and colorimetric assays.[5][6][7][8] HPLC offers higher specificity and can separate this compound from other components in the extract. Colorimetric assays, often using reagents that react with aldehydes, can be a simpler and faster alternative, but may be more prone to interference from other aldehydes present in the sample.[6]

Q4: Is derivatization necessary for this compound analysis?

A: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility of the polar this compound molecule.[9] This typically involves reacting the hydroxyl and aldehyde groups with a derivatizing agent. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be strictly necessary but can improve sensitivity and chromatographic performance.[10][11]

Q5: What is the mechanism of action of this compound that makes it a subject of interest?

A: this compound's antimicrobial activity stems from its ability to induce oxidative stress in target cells.[1][12] The aldehyde group of this compound reacts with thiol groups in proteins and small molecules like glutathione, leading to their depletion and disrupting the cellular redox balance.[1][13][14] This oxidative stress can lead to downstream effects such as DNA damage and cell membrane disruption, ultimately causing cell death.[2][15][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in the extract. 1. Sample degradation: this compound is unstable and may have degraded due to improper sample handling and storage. 2. Inefficient extraction: The chosen solvent or method may not be effectively extracting this compound from the complex fecal matrix. 3. Adduct formation: this compound may have reacted with other molecules in the sample during extraction.1. Ensure immediate snap-freezing of fecal samples after collection and maintain at -80°C. Minimize freeze-thaw cycles.[5] 2. Optimize the extraction solvent. Consider a two-step extraction, for example, with a polar solvent like acetone followed by a solid-phase extraction (SPE) clean-up.[17] 3. Consider a derivatization step prior to extraction to protect the aldehyde group, or use a bisulfite extraction method to selectively capture aldehydes.
High variability between replicate samples. 1. Inhomogeneous sample: Fecal matter is inherently heterogeneous. 2. Inconsistent extraction procedure: Variations in sample weight, solvent volume, or incubation times can lead to variability.1. Homogenize the entire fecal sample before taking aliquots for extraction. 2. Standardize the extraction protocol meticulously. Use a consistent sample-to-solvent ratio and ensure precise timing for each step.
Interfering peaks in HPLC or GC-MS chromatogram. 1. Co-extraction of other compounds: The fecal matrix contains a vast number of molecules that can be co-extracted with this compound. 2. Formation of this compound derivatives: this compound can exist in multiple forms (monomer, hydrate, dimer) which may appear as different peaks.1. Implement a clean-up step after the initial extraction, such as solid-phase extraction (SPE), to remove interfering substances.[17] 2. Use analytical standards for all known forms of this compound to correctly identify the peaks. Optimize chromatographic conditions to improve separation.
Poor recovery of this compound spike-in. 1. Matrix effects: Components in the fecal extract can suppress the ionization of this compound in the mass spectrometer. 2. Reaction of spike-in with matrix components: The added this compound may be reacting with the fecal matrix.1. Use a matrix-matched calibration curve for quantification. Consider using a stable isotope-labeled internal standard for this compound if available. 2. Add the spike-in to the sample immediately before the final analysis step to minimize reaction time with the matrix.

Data Presentation

Table 1: Recovery of Analytes from Biological Samples Using Various Extraction Methods
Analyte Class Extraction Method Biological Matrix Average Recovery Rate (%) Reference
Short-Chain Fatty AcidsAcetone Extraction + SPEPig Feces98.34 - 137.83[17]
Various Organic ChemicalsSolid Phase Extraction (SPE)Human Plasma27[18]
Various Organic ChemicalsSolvent PrecipitationHuman Plasma61[18]
Carbonyl CompoundsDerivatization & ExtractionHuman Urine49 - 67[15]

Experimental Protocols

Protocol 1: Acetone and Solid-Phase Extraction (SPE) of this compound from Fecal Samples

This protocol is adapted from methods for extracting short-chain fatty acids and other small molecules from fecal matter.

Materials:

  • Frozen fecal sample (-80°C)

  • Acetone (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed centrifuge tube.

    • Add 1 mL of ice-cold acetone to the tube.

  • Homogenization and Extraction:

    • Homogenize the sample using a bead beater or by vigorous vortexing for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.

    • Load the acetone extract (supernatant) onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Concentration:

    • Evaporate the methanol from the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL) suitable for your analytical method (HPLC or LC-MS).

  • Analysis:

    • Analyze the reconstituted sample using a validated HPLC or LC-MS/MS method for this compound quantification.

Mandatory Visualization

Reuterin_Mechanism_of_Action This compound's Mechanism of Action: Induction of Oxidative Stress This compound This compound (3-HPA) CellularThiols Cellular Thiols (e.g., Glutathione, Protein Cysteine Residues) This compound->CellularThiols Reacts with ThiolAdducts Thiol Adducts CellularThiols->ThiolAdducts Forms OxidativeStress Oxidative Stress (Increased ROS) CellularThiols->OxidativeStress Depletion leads to DNA_Damage DNA Damage OxidativeStress->DNA_Damage Causes Membrane_Disruption Cell Membrane Disruption OxidativeStress->Membrane_Disruption Causes Cell_Death Cell Death DNA_Damage->Cell_Death Membrane_Disruption->Cell_Death

Caption: this compound induces oxidative stress by depleting cellular thiols.

References

Validation & Comparative

Reuterin vs. Nisin: A Comparative Guide to Antimicrobial Efficacy in Dairy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of reuterin and nisin, two prominent natural antimicrobials with significant potential in the dairy industry. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows, this document aims to be a valuable resource for professionals in research and development.

Introduction: Two Natural Antimicrobials

This compound is a broad-spectrum antimicrobial compound produced by certain strains of the lactic acid bacterium Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] It is not a single molecule but a dynamic system of compounds in equilibrium, primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[1] this compound is water-soluble, effective over a wide pH range, and resistant to proteolytic and lipolytic enzymes, making it a versatile candidate for food preservation.[2]

Nisin is a well-characterized bacteriocin produced by the bacterium Lactococcus lactis subsp. lactis.[3] It is a polycyclic antibacterial peptide with a long history of use as a food preservative.[4] Nisin is particularly effective against Gram-positive bacteria, including many foodborne pathogens and spoilage organisms.[4] Its safety and efficacy have led to its approval as a food additive in numerous countries.[5]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and nisin stems from distinct molecular mechanisms, targeting different cellular components.

This compound's primary mode of action is believed to be the induction of oxidative stress through the modification of thiol groups in proteins and small molecules within the target cell.[1] This disruption of the intracellular redox balance can lead to widespread cellular damage and ultimately cell death.

Reuterin_Mechanism This compound This compound (3-HPA) CellMembrane Bacterial Cell Membrane This compound->CellMembrane Enters Cell ThiolGroups Intracellular Thiol Groups (-SH) (e.g., in enzymes, glutathione) CellMembrane->ThiolGroups OxidativeStress Oxidative Stress (ROS Production) ThiolGroups->OxidativeStress Modification of -SH groups CellularDamage Widespread Cellular Damage OxidativeStress->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Nisin employs a dual mechanism of action. It can bind to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation.[6] Additionally, nisin can insert itself into the cell membrane, forming pores that lead to the leakage of cellular contents and dissipation of the proton motive force.[6]

Nisin_Mechanism cluster_cell_wall Cell Wall Synthesis Inhibition cluster_membrane Pore Formation Nisin1 Nisin LipidII Lipid II Nisin1->LipidII Binds to Inhibition Inhibition Nisin1->Inhibition CellWallSynthesis Cell Wall Synthesis LipidII->CellWallSynthesis Inhibition->CellWallSynthesis CellDeath Cell Death Inhibition->CellDeath Nisin2 Nisin CellMembrane Cell Membrane Nisin2->CellMembrane Inserts into PoreFormation Pore Formation CellMembrane->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage Leakage->CellDeath

Comparative Antimicrobial Efficacy in Dairy Matrices

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and nisin against a range of common dairy pathogens and spoilage microorganisms. It is important to note that the efficacy of these antimicrobials can be influenced by the specific dairy matrix, pH, temperature, and fat content.

MicroorganismThis compound MICNisin MICDairy Relevance
Listeria monocytogenes1.89 - 7.58 mM16 - 48 IU/mL (in milk)[7]Pathogen of significant concern in cheese and other dairy products.
Staphylococcus aureus~18.25 mM[8]6.4 - 12.8 µg/mL[7]Common cause of mastitis and a potential contaminant in raw milk and cheese.
Escherichia coli0.9 mM[9]Generally less effective; requires membrane permeabilizers.[4]Indicator of fecal contamination and potential pathogen.
Bacillus cereusNot widely reported32 IU/mL (in milk)[7]Spore-forming bacterium that can cause spoilage and foodborne illness.
Clostridium tyrobutyricumNot widely reported0.1 - 6.25 µg/mL (vegetative cells); 0.2 - 25 µg/mL (spores)[7]Spore-forming bacterium responsible for late blowing in cheese.
Aspergillus niger1.89 - 7.58 mMIneffectiveCommon mold causing spoilage in yogurt and cheese.
Penicillium chrysogenum1.89 - 7.58 mMIneffectiveCommon mold causing spoilage in dairy products.
Rhodotorula mucilaginosa1.89 - 7.58 mMIneffectiveYeast that can cause spoilage in yogurt and other fermented dairy products.

Key Observations:

  • Spectrum of Activity: this compound demonstrates a broader spectrum of activity, inhibiting Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1] Nisin's activity is primarily directed against Gram-positive bacteria and their spores.[4]

  • Synergistic Potential: Studies have shown that this compound and nisin can act synergistically, particularly against Listeria monocytogenes in milk, where their combined application leads to a greater antimicrobial effect than either compound alone.[10]

  • Matrix Effects: The complex composition of dairy products can impact the stability and activity of both antimicrobials. For instance, nisin's stability is enhanced in acidic environments like yogurt and cheese, while this compound's stability can be lower in milk compared to aqueous solutions.[11][12]

Experimental Protocols

Accurate assessment of antimicrobial efficacy is crucial for research and development. The following are detailed methodologies for two common assays used to evaluate this compound and nisin in a dairy context.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start prep_antimicrobial Prepare serial dilutions of This compound/Nisin in sterile milk or broth start->prep_antimicrobial inoculate_plate Inoculate microtiter plate wells with antimicrobial dilutions and microbial inoculum prep_antimicrobial->inoculate_plate prep_inoculum Prepare standardized inoculum of target microorganism (e.g., 10^5 CFU/mL) prep_inoculum->inoculate_plate incubation Incubate at optimal temperature and time for the microorganism inoculate_plate->incubation read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubation->read_results end End read_results->end

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or nisin in a suitable solvent. Perform a series of two-fold serial dilutions in sterile milk or a relevant broth medium (e.g., Brain Heart Infusion broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the target microorganism overnight in an appropriate broth. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include positive controls (inoculum without antimicrobial) and negative controls (broth without inoculum).

  • Incubation: Incubate the plate at the optimal growth temperature for the target microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) is observed. This can be done visually or with a microplate reader.

Zone of Inhibition Assay by Agar Diffusion (Kirby-Bauer Method)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.

Methodology:

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates or other suitable agar medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism as described for the MIC assay.

  • Inoculation: Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab to create a bacterial lawn.

  • Application of Antimicrobial: Aseptically place sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound or nisin onto the surface of the inoculated agar. A control disk impregnated with the solvent alone should also be included.

  • Incubation: Incubate the plates at the optimal growth temperature for the target microorganism for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Comparison of this compound and Nisin

The choice between this compound and nisin for a specific dairy application depends on several factors, including the target microorganisms, the food matrix, and desired processing conditions.

Reuterin_vs_Nisin_Comparison cluster_this compound This compound cluster_nisin Nisin Reuterin_Spectrum Broad Spectrum: Gram (+), Gram (-), Fungi, Yeasts Decision Choice of Antimicrobial Reuterin_Spectrum->Decision Reuterin_Mechanism Mechanism: Induces Oxidative Stress Reuterin_Mechanism->Decision Reuterin_Production Production: In situ by L. reuteri with glycerol Reuterin_Production->Decision Reuterin_Stability Stability: Good at various pHs, can be less stable in milk Reuterin_Stability->Decision Nisin_Spectrum Narrow Spectrum: Primarily Gram (+) and spores Nisin_Spectrum->Decision Nisin_Mechanism Mechanism: Inhibits Cell Wall Synthesis, Pore Formation Nisin_Mechanism->Decision Nisin_Production Production: Commercial preparations available, in situ by L. lactis Nisin_Production->Decision Nisin_Stability Stability: More stable in acidic conditions (e.g., cheese, yogurt) Nisin_Stability->Decision

Conclusion

Both this compound and nisin offer promising natural solutions for enhancing the safety and shelf-life of dairy products. This compound's broad antimicrobial spectrum makes it a compelling option for controlling a diverse range of contaminants, including spoilage yeasts and molds. Nisin, with its long history of safe use and high efficacy against Gram-positive pathogens, remains a staple in dairy preservation. The potential for synergistic application of these two compounds opens up new avenues for more robust and effective antimicrobial strategies in the dairy industry. The selection of the most appropriate antimicrobial will ultimately depend on a thorough evaluation of the specific application, target microorganisms, and the physicochemical properties of the dairy product.

References

A comprehensive guide for researchers and drug development professionals on the biochemical properties, antimicrobial efficacy, and safety profiles of Reuterin and its primary active component, 3-hydroxypropionaldehyde (3-HPA).

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Reuterin and its Precursor 3-Hydroxypropionaldehyde (3-HPA)

Introduction

This compound is a broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol. It is not a single molecule but rather a complex, dynamic system of compounds in equilibrium. The primary and most active component of this system is 3-hydroxypropionaldehyde (3-HPA). In aqueous solutions, 3-HPA exists in equilibrium with its hydrate (1,1,3-propanetriol) and a cyclic dimer.[1][2] Furthermore, 3-HPA can dehydrate to form acrolein, a highly reactive and toxic compound, which also contributes to the overall antimicrobial activity of the this compound system.[3][4] This guide provides a detailed comparative analysis of the this compound system and its principal precursor, 3-HPA, focusing on their biochemical characteristics, antimicrobial efficacy, and toxicological profiles, supported by experimental data and detailed methodologies.

Biochemical Properties and Stability

The stability of the this compound system, and by extension 3-HPA, is a critical factor for its potential therapeutic and preservative applications. Generally, 3-HPA is more stable in aqueous solutions than in complex media like milk or microbiological growth media.[5] The presence of proteins and other molecules with which the reactive aldehyde group of 3-HPA can interact can reduce its stability.[6]

Table 1: Stability of this compound (3-HPA) Under Various Conditions

ConditionMatrixStabilityReference
-20°CSupernatantStable for at least 35 days, followed by a slow decrease. Repeated freeze-thaw cycles cause a slow decrease.[7][8]
4°CAqueous SolutionStable for at least 6 months. Very little degradation over 4 weeks.[7]
37°C and 40°CAqueous SolutionGreater degradation to acrolein at higher temperatures.[9]
GastrointestinalSimulated DigestionActivity observed to be stable during gastrointestinal transit.[1][10]

Mechanism of Action

The primary antimicrobial mechanism of this compound is attributed to the high reactivity of the aldehyde group in 3-HPA. Two main hypotheses have been proposed:

  • Induction of Oxidative Stress: The aldehyde group of 3-HPA readily reacts with thiol groups (-SH) in proteins and small molecules like glutathione. This interaction leads to the depletion of cellular antioxidants, inducing oxidative stress and ultimately leading to cell death.[3][11]

  • Inhibition of DNA Synthesis: The dimeric form of 3-HPA is structurally similar to ribose and has been suggested to act as a competitive inhibitor of ribonucleotide reductase. This enzyme is essential for the synthesis of deoxynucleotides, the building blocks of DNA. Inhibition of this enzyme would halt DNA replication and prevent bacterial proliferation.[3]

The following diagram illustrates the proposed mechanisms of action:

Reuterin_Mechanism_of_Action cluster_this compound This compound System cluster_bacterial_cell Bacterial Cell This compound This compound (3-HPA, Dimer, Hydrate) Thiol_Groups Thiol-containing Proteins & Glutathione This compound->Thiol_Groups Reacts with Ribonucleotide_Reductase Ribonucleotide Reductase This compound->Ribonucleotide_Reductase Inhibits (Dimer form) Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress Leads to DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Blocks Cell_Death Cell Death DNA_Synthesis->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanisms of antimicrobial action of the this compound system.

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts, fungi, and protozoa.[12] Gram-negative bacteria are generally more sensitive to the this compound system than Gram-positive bacteria.[12]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (expressed as 3-HPA concentration) against various microorganisms

MicroorganismTypeMIC Range (mM)Reference
Escherichia coliGram-negative7 - 15[6][8]
Bacteroides vulgatusGram-negative< 1.9[6][8]
Clostridium difficileGram-positive< 1.9[6][8]
Bifidobacterium longumGram-positive1.9 - 3.8[6]
Lactobacillus reuteriGram-positive30 - 50[6][13]
Various Lactobacillus spp.Gram-positive15 - 40[6][13]
Enterococcus spp.Gram-positiveas low as 7.5[12]
Eubacterium spp.Gram-positiveas low as 7.5[12]
Bacteroides spp.Gram-negative1.9 - 15[8]

Safety and Toxicology

The safety and toxicity of this compound are of significant interest for its potential applications. Studies have shown that this compound can be stable under simulated gastrointestinal conditions.[1][10] In vitro studies on human colorectal adenocarcinoma cells (Caco-2) indicated that this compound did not significantly alter cell viability or membrane integrity at concentrations up to 10.8 mM.[1] Furthermore, no significant hemolytic activity was observed at concentrations up to 270 mM.[1][10]

Table 3: Summary of Cytotoxicity and Hemolysis Data for this compound

AssayCell Line / SampleConcentration Range TestedKey FindingsReference
Neutral Red Uptake (Viability)Caco-2 cells1.05 - 1080 mMNo significant decrease in viability up to 10.8 mM.[1]
LDH Assay (Membrane Integrity)Caco-2 cells1.05 - 1080 mMNo significant change in membrane integrity at tested concentrations.[14]
Hemolysis AssayRat erythrocytesup to 270 mMNo significant hemolytic activity observed.[1]

Experimental Protocols

Production and Quantification of this compound

Production: this compound is typically produced by a two-step process using resting cells of L. reuteri.

  • L. reuteri is cultured in a suitable medium (e.g., MRS broth) under anaerobic conditions.

  • The bacterial cells are harvested by centrifugation, washed, and resuspended in a glycerol solution (e.g., 250-600 mM).

  • The cell suspension is incubated anaerobically to allow the conversion of glycerol to 3-HPA.

  • The cells are then removed by centrifugation and the supernatant containing the this compound system is collected and filter-sterilized.[3][15]

Quantification: The concentration of 3-HPA in the this compound solution can be determined using several methods:

  • Colorimetric Assay: A common method involves the reaction of 3-HPA with tryptophan in the presence of hydrochloric acid, which produces a colored product that can be measured spectrophotometrically at 560 nm.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an ion-exclusion column can be used for the separation and quantification of 3-HPA and other components of the this compound system.[3][7]

The following diagram outlines the general workflow for this compound production and analysis:

Reuterin_Production_Workflow cluster_production This compound Production cluster_analysis Analysis Culture 1. Culture L. reuteri Harvest 2. Harvest & Wash Cells Culture->Harvest Incubate 3. Incubate with Glycerol Harvest->Incubate Separate 4. Separate Supernatant Incubate->Separate Quantify Quantification (Colorimetric/HPLC) Separate->Quantify Activity Antimicrobial Activity (MIC/MBC) Separate->Activity Toxicity Toxicity Assays (Cytotoxicity/Hemolysis) Separate->Toxicity

Caption: General workflow for the production and analysis of this compound.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

  • A twofold serial dilution of the this compound solution is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

  • The plate is incubated under optimal conditions for the test microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[15][16]

Cytotoxicity Assays

Neutral Red Uptake Assay:

  • Human colorectal adenocarcinoma (Caco-2) cells are seeded in a 96-well plate and allowed to adhere and grow.

  • The cells are then treated with various concentrations of the this compound solution for a specified period (e.g., 24-48 hours).

  • After incubation, the treatment medium is replaced with a medium containing neutral red dye. Viable cells take up the dye into their lysosomes.

  • After another incubation period, the cells are washed, and the incorporated dye is extracted.

  • The absorbance of the extracted dye is measured, which is proportional to the number of viable cells.[1]

Lactate Dehydrogenase (LDH) Assay:

  • This assay is often performed in parallel with the neutral red uptake assay.

  • After treating the cells with the this compound solution, the cell culture supernatant is collected.

  • The amount of LDH released from damaged cells into the supernatant is quantified using a colorimetric assay kit.

  • The amount of LDH release is an indicator of cell membrane damage and cytotoxicity.[14]

Conclusion

This compound, a complex antimicrobial system with 3-HPA as its primary active component, demonstrates significant potential as a therapeutic and preservative agent. Its broad-spectrum antimicrobial activity, coupled with favorable stability under certain conditions and a promising in vitro safety profile, makes it a compelling candidate for further research and development. While 3-HPA is the main driver of this compound's bioactivity, it is important to recognize that the synergistic or additive effects of the other components in the dynamic this compound system likely contribute to its overall efficacy. Future research should focus on in vivo studies to confirm these findings and further elucidate the therapeutic potential of this natural antimicrobial system.

References

Reuterin's Antimicrobial Efficacy in the Murine Gut: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of Reuterin in a murine gut model against other alternatives, supported by experimental data. We delve into detailed methodologies and present quantitative data in structured tables for clear comparison.

This compound, a potent antimicrobial compound produced by Lactobacillus reuteri from glycerol, has garnered significant interest for its broad-spectrum activity against a variety of pathogens. Its potential as a therapeutic agent to modulate the gut microbiome and combat infections is a growing area of research. This guide evaluates its performance within a murine gut model, offering a comparative perspective against established antibiotics.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the antimicrobial activity of this compound (administered as Lactobacillus reuteri) and common antibiotics in murine and other relevant models of gut infection.

Treatment GroupPathogenAnimal ModelKey OutcomeResult
Lactobacillus reuteri CCM 8617Salmonella Typhimurium CCM 7205BALB/c miceFecal S. Typhimurium count (log10 CFU/mL) at 24h post-infection3.35 ± 0.33[1]
Infected ControlSalmonella Typhimurium CCM 7205BALB/c miceFecal S. Typhimurium count (log10 CFU/mL) at 24h post-infectionNot significantly different from L. reuteri group[1]
L. reuteri + C. rugosaSalmonella TyphimuriumBroilersS. Typhimurium load in ileum (CFU/g)~10^5 (Significantly reduced vs. challenged group)[2]
Neomycin SulfateSalmonella TyphimuriumBroilersS. Typhimurium load in ileum (CFU/g)Significantly reduced vs. challenged group[2]
VancomycinMethicillin-resistant Staphylococcus aureus (MRSA)Mice (IV infection model)Reduction in kidney bacterial burden (log)~2-3 log reduction[3]
NeomycinSalmonella typhimuriumChickensReduction in fecal sheddingSlight reduction[4]
Neomycin + OxytetracyclineSalmonella typhimuriumSwine, Calves, ChickensProportion of animals carrying S. typhimuriumGenerally reduced[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.

Protocol 1: Lactobacillus reuteri Administration in a Salmonella Typhimurium Murine Infection Model
  • Animal Model: Specific pathogen-free (SPF) BALB/c mice.

  • Probiotic Strain: Lactobacillus reuteri CCM 8617.

  • Pathogen: Salmonella Typhimurium CCM 7205.

  • Procedure:

    • Mice were supplemented with Lactobacillus reuteri CCM 8617 (1.75 ± 4.5 × 10^8 CFU/g) and alginite in their feed continuously for 14 days.

    • On day 7 of the study, mice were orally infected with Salmonella Typhimurium CCM 7205.

    • Fecal samples were collected at various time points (e.g., 5, 24, and 48 hours post-infection) to determine the colony-forming units (CFU) of S. Typhimurium.[1]

  • Quantification: Viable counts of S. Typhimurium were expressed as log10 of CFU per milliliter of fecal sample.

Protocol 2: Antibiotic Administration in a Murine Gut Disruption Model
  • Animal Model: C57BL/6 mice.

  • Antibiotics: A cocktail of ampicillin, neomycin, metronidazole, and vancomycin is frequently used. For example, vancomycin can be administered at a dose of 50 mg/kg/day.

  • Procedure:

    • Antibiotics are typically administered in the drinking water for a specified period (e.g., 7-10 days) to deplete the commensal gut microbiota.

    • Following antibiotic treatment, mice can be challenged with a pathogen to assess its colonization potential in a dysbiotic gut.

  • Pathogen Challenge: Citrobacter rodentium is a commonly used pathogen in this model to study attaching and effacing lesions.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed antimicrobial mechanism of this compound and a typical experimental workflow for evaluating its efficacy in a murine model.

Reuterin_Mechanism cluster_L_reuteri Lactobacillus reuteri cluster_Pathogen Pathogenic Bacterium Glycerol Glycerol This compound This compound (3-HPA) Glycerol->this compound Glycerol dehydratase Thiol_groups Thiol Groups (e.g., in enzymes, glutathione) This compound->Thiol_groups Interacts with Oxidative_Stress Oxidative Stress Thiol_groups->Oxidative_Stress Modification Cell_Death Cell Death Oxidative_Stress->Cell_Death Leads to

Caption: Proposed antimicrobial mechanism of this compound.

Experimental_Workflow Acclimatization Acclimatization of Mice Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Administration of This compound / Antibiotic / Control Grouping->Treatment Infection Oral Challenge with Enteric Pathogen Treatment->Infection Monitoring Monitoring of Clinical Signs and Weight Loss Infection->Monitoring Sampling Collection of Fecal and Tissue Samples Monitoring->Sampling Analysis Quantification of Pathogen Load (CFU) and Microbiome Analysis Sampling->Analysis

Caption: Experimental workflow for a murine gut infection model.

Conclusion

References

Reuterin: A Novel Antimicrobial Agent in the Fight Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with Conventional Antibiotics

Clostridioides difficile infection (CDI) poses a significant challenge in healthcare settings, exacerbated by the limitations of conventional antibiotic treatments which can disrupt the protective gut microbiota. This guide provides a detailed comparison of reuterin, a natural antimicrobial compound, with standard-of-care antibiotics for CDI, focusing on their efficacy, mechanisms of action, and potential for synergistic application. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective therapies.

Efficacy Against Clostridioides difficile

This compound, a broad-spectrum antimicrobial produced by Lactobacillus reuteri from glycerol, has demonstrated significant inhibitory activity against vegetative C. difficile.[1][2] Studies have shown that the efficacy of this compound, particularly when produced by L. reuteri strain 17938, is comparable to that of vancomycin, a frontline antibiotic for CDI.[3][4][5][6]

Conventional antibiotics for CDI primarily include vancomycin, metronidazole, and fidaxomicin.[7][8] While effective in many cases, treatment failures and high recurrence rates are significant concerns.[9] Metronidazole is typically used for mild-to-moderate infections, while vancomycin is recommended for severe cases.[8] Fidaxomicin, a narrower-spectrum antibiotic, has shown lower recurrence rates compared to vancomycin.[10]

A key advantage of this compound is its potential for targeted activity. Research suggests that active this compound production can prevent C. difficile colonization within a complex fecal microbial community with minimal disruption to the overall microbiota.[1][3] This contrasts with broad-spectrum antibiotics which can further deplete the gut microbiome, a primary risk factor for CDI.[1]

Furthermore, sublethal concentrations of this compound have been shown to enhance the susceptibility of C. difficile to both vancomycin and metronidazole, suggesting a potential for synergistic therapeutic strategies.[1][2] This synergistic effect could allow for lower doses of conventional antibiotics, potentially reducing side effects and the risk of antibiotic resistance.

Quantitative Comparison of Antimicrobial Activity
CompoundOrganismMetricResultReference
This compound (produced by L. reuteri 17938)C. difficileGrowth InhibitionComparable to vancomycin[3][4][5][6]
This compound (10 mM)C. difficile (CD2015)DNA Damage (TUNEL assay)7.6-fold increase in TUNEL-positive cells[1]
VancomycinC. difficileClinical Cure Rate (Severe Disease)97%[11]
MetronidazoleC. difficileClinical Cure Rate (Severe Disease)76%[11]

Mechanisms of Action

The antimicrobial mechanisms of this compound and conventional antibiotics differ significantly, offering opportunities for complementary therapeutic approaches.

This compound: The primary mechanism of this compound against C. difficile involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][12] This leads to a cascade of cellular damage, including:

  • Disruption of Cell Membranes: ROS can damage cellular membranes, leading to a loss of integrity.[1][13]

  • DNA Damage: this compound-induced oxidative stress results in significant DNA damage.[1][13]

  • Alteration of Metabolism: Sublethal concentrations of this compound can alter the metabolism of C. difficile.[1]

  • Reduction in Toxin Production: this compound has been shown to reduce the synthesis of C. difficile toxins.[1][12]

The highly reactive aldehyde group of this compound is thought to interact with thiol groups in proteins and small molecules, contributing to this oxidative stress.[1][14]

Reuterin_Mechanism This compound This compound Thiol_Groups Thiol Groups (Proteins, Small Molecules) This compound->Thiol_Groups interacts with ROS Reactive Oxygen Species (ROS) Generation Thiol_Groups->ROS induces Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage DNA_Damage DNA Damage ROS->DNA_Damage Altered_Metabolism Altered Metabolism ROS->Altered_Metabolism Reduced_Toxin Reduced Toxin Production ROS->Reduced_Toxin Cell_Death Cell Death Membrane_Damage->Cell_Death DNA_Damage->Cell_Death

Conventional Antibiotics:

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[9]

  • Metronidazole: A nitroimidazole antibiotic that, once activated within the anaerobic bacterial cell, disrupts DNA and other macromolecules.[11]

  • Fidaxomicin: A macrolide antibiotic that inhibits bacterial RNA polymerase, thereby disrupting transcription.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and conventional antibiotics against C. difficile.

In Vitro Inhibition Assays

Objective: To assess the direct antimicrobial activity of this compound and antibiotics against C. difficile.

Protocol:

  • C. difficile Culture: C. difficile strains are cultured anaerobically in a suitable broth medium (e.g., Brain Heart Infusion broth) to the mid-exponential growth phase.

  • Treatment Preparation:

    • This compound: L. reuteri is grown in a medium containing glycerol to facilitate this compound production. The this compound-containing supernatant is then collected, or purified this compound is used.

    • Antibiotics: Stock solutions of vancomycin and metronidazole are prepared at known concentrations.

  • Inhibition Assay:

    • A standardized inoculum of C. difficile is added to microtiter plates.

    • Serial dilutions of this compound-containing supernatant or purified this compound, and the conventional antibiotics are added to the wells.

    • Plates are incubated anaerobically.

  • Data Analysis: The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth, is determined. Growth inhibition can also be quantified by measuring the optical density at 600 nm (OD600).

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis C_diff_culture C. difficile Culture (anaerobic) Inoculation Inoculate Microtiter Plates with C. difficile C_diff_culture->Inoculation Reuterin_prep This compound Production (L. reuteri + glycerol) Treatment Add Serial Dilutions of This compound and Antibiotics Reuterin_prep->Treatment Antibiotic_prep Antibiotic Solutions Antibiotic_prep->Treatment Inoculation->Treatment Incubation Anaerobic Incubation Treatment->Incubation Measurement Measure Growth (e.g., OD600) Incubation->Measurement MIC_determination Determine MIC Measurement->MIC_determination

Synergistic Activity Assessment

Objective: To determine if sublethal concentrations of this compound enhance the efficacy of conventional antibiotics.

Protocol:

  • C. difficile Culture and Preparation: As described in the in vitro inhibition assay.

  • Checkerboard Assay:

    • A two-dimensional array of serial dilutions of this compound and a conventional antibiotic (e.g., vancomycin or metronidazole) is prepared in a microtiter plate.

    • Each well contains a unique combination of concentrations of the two agents.

    • A standardized inoculum of C. difficile is added to each well.

  • Incubation and Analysis:

    • Plates are incubated anaerobically.

    • The fractional inhibitory concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Conclusion and Future Directions

This compound presents a promising alternative and adjunct to conventional antibiotics for the management of C. difficile infection. Its distinct mechanism of action, centered on inducing oxidative stress, offers a potential advantage in circumventing existing antibiotic resistance mechanisms. The ability of this compound to selectively target C. difficile while preserving the broader gut microbiota is a significant benefit over broad-spectrum antibiotics.

Future research should focus on in vivo studies to further validate the efficacy and safety of this compound in clinically relevant models of CDI.[12] The synergistic potential of this compound with existing antibiotics warrants further investigation to optimize treatment regimens, potentially leading to reduced antibiotic dosages and a lower risk of recurrence. The development of stable formulations for targeted delivery of this compound or L. reuteri to the colon will be crucial for its translation into a clinical therapeutic.

References

A Comparative Guide to HPLC and Colorimetric Methods for Reuterin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and colorimetric methods for the quantification of reuterin (3-hydroxypropionaldehyde), a key antimicrobial compound. The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the experimental protocols for both methods, presents a comparison of their performance characteristics, and visualizes the analytical workflows.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for HPLC and colorimetric methods for this compound quantification. Data for the HPLC method is compiled from various studies, while the data for the colorimetric method is based on a validated assay for a similar aldehyde-tryptophan reaction, providing a close approximation of expected performance.

Performance MetricHPLC MethodColorimetric Method (Analogous Data)
**Linearity (R²) **>0.990.9996[1]
Accuracy (% Recovery) Typically 98-102% (as per ICH guidelines)90.5% to 104.3%[1]
Precision (%RSD) <2% (as per ICH guidelines)0.27% to 1.19%[1]
Limit of Detection (LOD) Method-dependent, can be in the low µM rangeNot explicitly stated for this compound, but sensitive
Limit of Quantification (LOQ) Method-dependent, typically in the low µM rangeNot explicitly stated for this compound
Specificity High (separates this compound from other compounds)Moderate (potential for interfering aldehydes)
Throughput Lower (longer run times per sample)Higher (suitable for plate-based assays)
Cost & Complexity Higher (requires specialized equipment and training)Lower (requires a standard spectrophotometer)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and is considered a gold standard for the quantification of this compound.

1. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

2. Chromatographic System:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) or UV detector.

  • Column: An Aminex HPX-87H ion exclusion column (300 mm x 7.8 mm) is commonly used.[2]

  • Mobile Phase: A dilute acidic solution, such as 5 mmol/L sulfuric acid (H₂SO₄), is typically used as the mobile phase.[2]

3. Analysis Conditions:

  • Flow Rate: Set the flow rate to 0.5 mL/min.[2]

  • Column Temperature: Maintain the column temperature at 55°C.[2]

  • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Detection: If using a UV detector, monitor the absorbance at 210 nm. For an RI detector, allow the system to stabilize before analysis.

4. Quantification:

  • Prepare a standard curve using known concentrations of purified this compound.

  • Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Colorimetric Method

This method is based on the reaction of this compound with tryptophan in an acidic environment to produce a colored product.

1. Sample Preparation:

  • Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm syringe filter.

2. Reagents:

  • Tryptophan Solution: Prepare a 0.1 M tryptophan solution dissolved in 0.05 M HCl.

  • Hydrochloric Acid (HCl): Concentrated (37%) or 35% HCl.[3]

  • Ethanol: 95% ethanol.

3. Reaction:

  • In a microplate well or a test tube, mix 500 µL of the filtered sample with 350 µL of 95% ethanol and 150 µL of the 0.1 M tryptophan solution.

  • Add 2.0 mL of concentrated HCl to the mixture.

4. Incubation:

  • Incubate the mixture in a water bath at 40°C for 30 minutes.

5. Measurement:

  • Measure the absorbance of the resulting purple-colored complex at 560 nm using a spectrophotometer or a microplate reader.

6. Quantification:

  • Prepare a standard curve using known concentrations of a standard, such as acrolein, assuming a 1:1 molar ratio of this compound to acrolein.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Methodology Workflows

The following diagrams illustrate the experimental workflows for the HPLC and colorimetric quantification of this compound.

HPLC_Workflow cluster_hplc HPLC Method Workflow h_start Start: Sample Collection h_prep Sample Preparation: - Centrifugation - Filtration (0.22 µm) h_start->h_prep h_hplc HPLC Analysis: - Injection into HPLC system - Separation on ion-exclusion column h_prep->h_hplc h_detect Detection: - Refractive Index (RI) or UV (210 nm) h_hplc->h_detect h_quant Quantification: - Peak area integration - Comparison to standard curve h_detect->h_quant h_end End: this compound Concentration h_quant->h_end

Caption: Experimental workflow for HPLC-based this compound quantification.

Colorimetric_Workflow cluster_color Colorimetric Method Workflow c_start Start: Sample Collection c_prep Sample Preparation: - Centrifugation - Filtration (0.22 µm) c_start->c_prep c_react Colorimetric Reaction: - Mix sample, tryptophan, and HCl c_prep->c_react c_incubate Incubation: - 40°C for 30 minutes c_react->c_incubate c_measure Absorbance Measurement: - Read at 560 nm c_incubate->c_measure c_quant Quantification: - Comparison to acrolein standard curve c_measure->c_quant c_end End: this compound Concentration c_quant->c_end

Caption: Experimental workflow for colorimetric this compound quantification.

References

The Potent Partnership: Reuterin and Bacteriocins Join Forces Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synergistic antimicrobial activity of reuterin in combination with bacteriocins, offering a promising strategy in the fight against common foodborne pathogens. This guide provides an objective comparison of their combined performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The quest for effective and natural antimicrobial agents has led to a growing interest in the synergistic potential of combining different bactericidal compounds. Among these, the combination of this compound, a broad-spectrum antimicrobial produced by Lactobacillus reuteri, and various bacteriocins has shown significant promise in inhibiting the growth of and eliminating critical foodborne pathogens. This guide delves into the experimental evidence of these synergistic effects, presenting quantitative data, detailed methodologies, and a look into the proposed mechanisms of action.

Enhanced Efficacy: A Quantitative Look at Synergy

The synergistic relationship between this compound and bacteriocins, most notably nisin, has been consistently demonstrated against Gram-positive bacteria such as Listeria monocytogenes and Staphylococcus aureus. The synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates a synergistic interaction.

Studies have shown a significant synergistic effect of this compound in combination with nisin, lacticin 481, or enterocin AS-48 on Listeria monocytogenes.[1] For instance, the combination of this compound and nisin has been reported to act synergistically to inactivate L. monocytogenes in milk.[2] While the combination of this compound and nisin did not show an enhanced effect against Gram-negative pathogens, a slight additive effect was observed against Staphylococcus aureus.[2] In another study, the combination of nisin and this compound exerted a bactericidal effect on both methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 25923.[3]

The tables below summarize the key quantitative findings from various studies, showcasing the reduced minimum inhibitory concentrations (MICs) of both this compound and bacteriocins when used in combination.

PathogenThis compound (alone)Nisin (alone)This compound (in combination)Nisin (in combination)FIC IndexOutcomeReference
Listeria monocytogenes8 AU/ml100 IU/mlLower concentrationsLower concentrationsNot specifiedSynergisticArqués et al., 2004[2]
Staphylococcus aureus8 AU/ml100 IU/mlLower concentrationsLower concentrationsNot specifiedAdditiveArqués et al., 2004[2]
MRSA5.2 mg/mL25.6 mg/mL5.2 mg/mL25.6 mg/mLNot specifiedBactericidalYehia et al., 2022[3]
S. aureus ATCC 259235.2 mg/mL25.6 mg/mL5.2 mg/mL25.6 mg/mLNot specifiedBactericidalYehia et al., 2022[3]

Table 1: Synergistic and Additive Effects of this compound and Nisin against Planktonic Bacteria.

PathogenThis compound (alone)Pediocin (alone)This compound (in combination)Pediocin (in combination)FIC IndexOutcomeReference
Listeria monocytogenesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSynergisticNot specified
Raw Milk Microflora150 AU/mL600 AU/mL150 AU/mL600 AU/mLNot specifiedSynergisticKumar et al., 2021[4]

Table 2: Synergistic Effects of this compound and Pediocin against Foodborne Pathogens.

Unveiling the Mechanism: A Two-Pronged Attack

While the precise signaling pathways of the synergistic action are still under investigation, the individual mechanisms of this compound and bacteriocins suggest a complementary and potent multi-target assault on bacterial cells.

This compound, or 3-hydroxypropionaldehyde, is known to induce oxidative stress within bacterial cells by reacting with thiol groups in crucial enzymes and proteins, thereby disrupting their function. Bacteriocins, such as nisin, primarily target the bacterial cell membrane. Nisin binds to Lipid II, a precursor molecule in the synthesis of the cell wall, and subsequently forms pores in the membrane, leading to the leakage of cellular contents and ultimately, cell death.

The proposed synergistic mechanism involves a sequential attack. It is hypothesized that the bacteriocin first permeabilizes the cell membrane, facilitating the entry of this compound into the cytoplasm. Once inside, this compound can more effectively exert its inhibitory effects on vital intracellular processes. This "one-two punch" strategy overwhelms the bacterial defense mechanisms, leading to a more rapid and complete inactivation of the pathogen than either agent could achieve alone.

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm 2. Increased Permeability Ribosomes Ribosomes Cytoplasm->Ribosomes 4. Inactivates enzymes & proteins (Oxidative Stress) DNA DNA Cytoplasm->DNA Inhibition of Replication This compound This compound This compound->Cytoplasm 3. Enhanced Entry Bacteriocin Bacteriocin (e.g., Nisin) Bacteriocin->CellMembrane 1. Binds to Lipid II, forms pores

Caption: Proposed synergistic mechanism of this compound and bacteriocins.

Experimental Cornerstones: Methodologies for Assessing Synergy

The evaluation of synergistic antimicrobial activity relies on well-established experimental protocols. The following are detailed methodologies for key assays cited in the literature.

Checkerboard Microdilution Assay

This assay is the gold standard for quantifying synergistic interactions between two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the bacteriocin in an appropriate broth medium (e.g., Tryptic Soy Broth).

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. This compound is serially diluted along the rows, and the bacteriocin is serially diluted along the columns. This creates a checkerboard of various concentration combinations.

  • Inoculation: Inoculate each well with a standardized suspension of the target foodborne pathogen (e.g., 10^5 CFU/mL). Include wells with each antimicrobial alone as controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the pathogen (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial(s) that completely inhibits visible growth of the pathogen.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Bacteriocin Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Bacteriocin = (MIC of Bacteriocin in combination) / (MIC of Bacteriocin alone) The interaction is defined as synergistic if the FIC index is ≤ 0.5, additive if > 0.5 to ≤ 1, indifferent if > 1 to < 4, and antagonistic if ≥ 4.

CheckerboardWorkflow A Prepare this compound & Bacteriocin Stock Solutions B Serial Dilute this compound (Rows) & Bacteriocin (Columns) in 96-well plate A->B C Inoculate with Standardized Pathogen Suspension (e.g., 10^5 CFU/mL) B->C D Incubate at Optimal Temperature (e.g., 37°C) for 18-24h C->D E Determine MICs (Individual & Combined) D->E F Calculate FIC Index E->F G Interpret Results: Synergy, Additive, Indifference, Antagonism F->G TimeKillWorkflow A Grow Pathogen to Mid-Log Phase B Expose Cultures to: - this compound alone - Bacteriocin alone - Combination - Control A->B C Incubate and Collect Samples at Time Intervals B->C D Perform Serial Dilutions and Plate for CFU Count C->D E Plot Time-Kill Curves (log10 CFU/mL vs. Time) D->E F Analyze for Synergy (≥ 2-log10 reduction) E->F BiofilmAssayWorkflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication A1 Add Antimicrobials to Plate B1 Inoculate with Bacteria A1->B1 C1 Incubate to Allow Biofilm Formation B1->C1 D1 Quantify Biofilm (e.g., Crystal Violet) C1->D1 A2 Grow Biofilm in Plate B2 Expose Biofilm to Antimicrobials A2->B2 C2 Incubate B2->C2 D2 Quantify Remaining Viable Cells in Biofilm C2->D2

References

Comparative transcriptomics of E. coli exposed to Reuterin and oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic response of Escherichia coli when exposed to the antimicrobial compound reuterin versus a classic oxidative stressor, hydrogen peroxide (H₂O₂). Understanding the similarities and differences in the genetic reprogramming triggered by these two stressors can offer valuable insights into their mechanisms of action and potential therapeutic applications. The data presented here is a synthesis of findings from multiple transcriptomic studies.

Quantitative Data Summary: Differentially Expressed Genes

The following tables summarize the key differentially expressed genes in E. coli upon exposure to this compound and hydrogen peroxide. It is important to note that experimental conditions such as the E. coli strain, growth phase, concentration of the stressor, and duration of exposure can influence gene expression. The data presented here is a curated compilation from various studies to provide a comparative overview.

Table 1: Upregulated Genes in Response to this compound and Hydrogen Peroxide

GeneFunctionFold Change (this compound)Fold Change (H₂O₂)Overlap/Comment
oxyRTranscriptional dual regulator, oxidative stress sensor-Key regulator of the oxidative stress response.
katGCatalase-peroxidase, detoxifies H₂O₂Core member of the OxyR regulon.[1]
ahpC/FAlkyl hydroperoxide reductase, detoxifies organic peroxidesCore member of the OxyR regulon.[1]
dpsDNA-binding protein from starved cells, protects DNA from oxidative damageAlso part of the OxyR regulon.[1]
gorAGlutathione reductase, maintains redox balanceMember of the OxyR regulon.[1]
grxAGlutaredoxin 1, reduces disulfide bondsMember of the OxyR regulon.
soxSTranscriptional activator of the superoxide stress response-Key regulator of the SoxRS regulon.
sodASuperoxide dismutase, detoxifies superoxide radicals-Core member of the SoxRS regulon.[1]
fumCFumarase C, an iron-sulfur cluster-containing enzyme-Member of the SoxRS regulon.
yqhDAldehyde reductase-Implicated in resistance to lipid peroxidation products.
bhsABeam-house-specific protein A, involved in stress resistance and biofilm formation-
cysKCysteine synthase A-Involved in cysteine biosynthesis, important for replenishing oxidized thiols.
sufA/B/C/D/S/EIron-sulfur cluster assembly machinery-Repair of damaged iron-sulfur clusters is a key response to oxidative stress.

Table 2: Downregulated Genes in Response to this compound and Hydrogen Peroxide

GeneFunctionFold Change (this compound)Fold Change (H₂O₂)Overlap/Comment
fliCFlagellin, major component of the flagellar filamentDownregulation of motility is a common stress response.
gadA/B/WGlutamate decarboxylase system, acid resistanceIndicates a broader stress response beyond oxidative stress.
uspAUniversal stress protein A-Paradoxical downregulation, as it's typically induced by various stresses.
rpoSRNA polymerase sigma factor RpoS, general stress response regulator-Downregulation suggests a specific, rather than general, stress response under certain H₂O₂ conditions.
nuoA-NNADH:ubiquinone oxidoreductase I complexDownregulation of aerobic respiration components can reduce endogenous ROS production.

Experimental Protocols

The following are generalized experimental protocols for inducing and analyzing the transcriptomic response of E. coli to this compound and oxidative stress, based on methodologies reported in the literature.

E. coli Exposure to this compound and RNA Extraction
  • Bacterial Strain and Growth Conditions: Escherichia coli (e.g., strain K-12) is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking. The overnight culture is then diluted in fresh LB broth and grown to the mid-exponential phase (OD₆₀₀ ≈ 0.5).

  • This compound Exposure: A sublethal concentration of freshly prepared this compound solution is added to the bacterial culture. The concentration should be predetermined to cause a significant but not complete inhibition of growth. An untreated culture serves as the control.

  • Incubation: The cultures are incubated for a defined period (e.g., 30-60 minutes) under the same growth conditions.

  • RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is extracted using a commercial RNA purification kit, including a DNase I treatment step to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Transcriptomic Analysis: The purified RNA is then used for downstream transcriptomic analysis, such as microarray hybridization or RNA sequencing (RNA-seq).

E. coli Exposure to Hydrogen Peroxide and RNA Extraction
  • Bacterial Strain and Growth Conditions: Similar to the this compound protocol, E. coli is grown to the mid-exponential phase in a suitable medium.

  • Hydrogen Peroxide Exposure: A specific concentration of hydrogen peroxide (e.g., 1 mM) is added to the culture.[2] An equivalent volume of sterile water is added to the control culture.

  • Incubation: The cultures are incubated for a short duration (e.g., 10-30 minutes) to capture the primary transcriptomic response.[2]

  • RNA Isolation and Analysis: The RNA isolation and subsequent transcriptomic analysis steps are the same as described for the this compound exposure protocol.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in the oxidative stress response in E. coli and a generalized experimental workflow for comparative transcriptomics.

experimental_workflow cluster_culture Bacterial Culture Preparation cluster_exposure Stress Exposure cluster_analysis Transcriptomic Analysis start Overnight E. coli Culture dilution Dilution in Fresh Medium start->dilution growth Growth to Mid-Exponential Phase dilution->growth split Split Culture growth->split This compound Add this compound split->this compound Treatment 1 h2o2 Add H₂O₂ split->h2o2 Treatment 2 control Control (No Treatment) split->control Control harvest Harvest Cells & Isolate RNA This compound->harvest h2o2->harvest control->harvest qc RNA Quality Control harvest->qc transcriptomics RNA-Seq or Microarray qc->transcriptomics bioinformatics Bioinformatic Analysis transcriptomics->bioinformatics comparison Comparative Analysis of DEGs bioinformatics->comparison

Caption: Generalized experimental workflow for comparative transcriptomics.

OxyR_pathway cluster_regulon OxyR Regulon cluster_detox Detoxification & Protection H2O2 Hydrogen Peroxide (H₂O₂) OxyR_inactive OxyR (Reduced/Inactive) H2O2->OxyR_inactive Oxidizes This compound This compound This compound->OxyR_inactive Induces Oxidative Stress OxyR_active OxyR (Oxidized/Active) OxyR_inactive->OxyR_active Conformational Change katG katG OxyR_active->katG Activates Transcription ahpCF ahpC/F OxyR_active->ahpCF dps dps OxyR_active->dps gorA gorA OxyR_active->gorA grxA grxA OxyR_active->grxA detox Detoxification of Peroxides katG->detox ahpCF->detox dna_protection DNA Protection dps->dna_protection redox_balance Redox Balance Maintenance gorA->redox_balance grxA->redox_balance

Caption: The OxyR signaling pathway in E. coli.

SoxRS_pathway cluster_regulon SoxS Regulon cluster_defense Defense Mechanisms Superoxide Superoxide (O₂⁻) SoxR_inactive SoxR (Reduced/Inactive) Superoxide->SoxR_inactive Oxidizes SoxR_active SoxR (Oxidized/Active) SoxR_inactive->SoxR_active Conformational Change soxS_gene soxS gene SoxR_active->soxS_gene Activates Transcription SoxS_protein SoxS Protein soxS_gene->SoxS_protein Translation sodA sodA SoxS_protein->sodA Activates Transcription fumC fumC SoxS_protein->fumC nfo nfo SoxS_protein->nfo micF micF SoxS_protein->micF detox Superoxide Detoxification sodA->detox repair DNA Repair fumC->repair Fe-S Cluster Repair nfo->repair transport Altered Membrane Transport micF->transport

Caption: The SoxRS signaling pathway in E. coli.

Conclusion

The transcriptomic response of E. coli to this compound exhibits significant overlap with the response to hydrogen peroxide, particularly in the activation of the OxyR regulon. This suggests that a primary mechanism of this compound's antimicrobial activity is the induction of oxidative stress. However, there are also distinct transcriptional changes induced by this compound, such as the upregulation of yqhD and bhsA, which may point to additional or more specific cellular targets. The downregulation of genes related to motility and acid resistance appears to be a more general stress response observed under both conditions.

For drug development professionals, these findings highlight potential targets for synergistic antimicrobial strategies. For instance, inhibiting components of the oxidative stress response could potentiate the effects of this compound. For researchers, the distinct transcriptomic signatures provide avenues for further investigation into the precise molecular interactions of this compound within the bacterial cell. This comparative transcriptomic approach underscores the complexity of bacterial stress responses and provides a valuable framework for understanding the mechanisms of novel antimicrobial agents.

References

Validation of Reuterin's anti-inflammatory properties in macrophage cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of reuterin, a metabolite produced by Limosilactobacillus reuteri, with other well-known anti-inflammatory agents in macrophage cell lines. The information is supported by experimental data and detailed methodologies to assist in the validation and exploration of this compound as a potential therapeutic agent.

Comparative Efficacy of Anti-inflammatory Agents in Macrophages

The following tables summarize the quantitative data on the effects of this compound and alternative compounds—dexamethasone, curcumin, and quercetin—on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated HD11 Macrophages

Concentration (µM)NO Production Inhibition (%)iNOS Protein ExpressionIL-1β mRNA ExpressionIL-6 mRNA ExpressionTNF-α mRNA ExpressionCell Viability
< 250Significant Inhibition[1][2][3]Significantly Inhibited[1][2][3]Significantly Decreased[1][2][3]Significantly Decreased[1][2][3]Significantly Decreased[1][2][3]No significant decrease[1][2][3]
500-----Obvious cell shrinkage and cytoplasmic vacuolation[1]

Data synthesized from studies on the chicken macrophage cell line, HD11.[1][2][3]

Table 2: Comparative Effects of Dexamethasone, Curcumin, and Quercetin on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNO Production InhibitionPro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β)
Dexamethasone Not specifiedPotent synergy with other agents in inhibiting NO[4]Suppresses pro-inflammatory mediators[5]
Curcumin 5, 10, 15 µMNot specifiedDose-dependently inhibited TNF-α and IL-6[6]
Quercetin 5, 10, 25, 50 µMSignificantly inhibited at all concentrations[7]Significantly inhibited TNF-α and IL-6[7]

RAW 264.7 is a murine macrophage cell line commonly used in inflammation studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Culture and LPS-Induced Inflammation Model
  • Cell Line: Murine macrophage cell line RAW 264.7 or chicken macrophage cell line HD11.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: To induce an inflammatory response, macrophages are stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period (typically 24 hours) before analysis of inflammatory markers.[8][9][10]

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5×10^5 cells/mL and allow them to adhere.[11]

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Remove the supernatant and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14]

Nitric Oxide (NO) Determination (Griess Assay)

This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[15][16]

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[15][16]

  • Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[15]

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure (General Outline):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[17]

    • Wash the plate and block non-specific binding sites.[17]

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.[18]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[18]

    • Wash the plate and add a TMB substrate solution to develop color.[18]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]

  • Quantification: The cytokine concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound.

experimental_workflow cluster_setup Cell Culture & Stimulation cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed Macrophage Cells (e.g., RAW 264.7, HD11) stimulate Induce Inflammation (LPS) start->stimulate treat Treat with this compound or Alternative Compound stimulate->treat viability Cell Viability (MTT Assay) treat->viability no_assay Nitric Oxide (Griess Assay) treat->no_assay cytokine_assay Cytokine Levels (ELISA) treat->cytokine_assay pathway_analysis Signaling Pathway (Western Blot) treat->pathway_analysis results Compare Efficacy & Determine Mechanism viability->results no_assay->results cytokine_assay->results pathway_analysis->results

Caption: Experimental workflow for assessing anti-inflammatory properties.

signaling_pathway cluster_upstream Upstream Signaling cluster_this compound Point of Intervention cluster_pathways Intracellular Cascades cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB Pathway (p65 translocation) TRAF6->NFkB This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits This compound->TRAF6 Inhibits This compound->MAPK Inhibits Phosphorylation This compound->NFkB Blocks Activation Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) MAPK->Inflammation NFkB->Inflammation

Caption: this compound's inhibitory action on inflammatory signaling pathways.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways within macrophages.[1][2][3] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades involving MyD88 and TRAF6.[1][2][3] This leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.[1][2][3]

Studies have shown that this compound can downregulate the expression of TLR4, MyD88, and TRAF6.[1][2][3] By doing so, it effectively blocks the activation of both the NF-κB and MAPK signaling pathways.[1][2][3] Specifically, this compound has been observed to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and prevent the nuclear translocation of the p65 subunit of NF-κB.[1][2] This multi-targeted inhibition ultimately leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide, iNOS, TNF-α, IL-6, and IL-1β.[1][2][3]

Furthermore, some evidence suggests that this compound may also promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1] This is characterized by an increased expression of the M2 marker CD206 and a decreased expression of the M1 marker CD86.[1] This shift in macrophage polarization further contributes to the resolution of inflammation.

References

A Comparative Guide to Reuterin and Other Antimicrobial Metabolites from Lactic Acid Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactic acid bacteria (LAB) are a cornerstone of food fermentation and have garnered significant interest for their probiotic properties. A key aspect of their beneficial effects lies in the production of a diverse arsenal of antimicrobial metabolites. These compounds offer a natural alternative to synthetic preservatives and antibiotics, addressing the growing concerns of antimicrobial resistance. This guide provides an objective comparison of reuterin, a potent broad-spectrum antimicrobial, with other key antimicrobial metabolites produced by LAB: bacteriocins (represented by nisin), organic acids (represented by lactic acid), and hydrogen peroxide. The comparison is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This guide delves into the characteristics, antimicrobial efficacy, and mechanisms of action of four major antimicrobial metabolites from LAB. This compound, produced by certain strains of Limosilactobacillus reuteri, stands out for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. Nisin, a well-studied bacteriocin, is highly effective against Gram-positive bacteria but has limited activity against Gram-negative bacteria. Lactic acid, a primary metabolic end-product of LAB, contributes to the overall antimicrobial environment primarily through acidification. Hydrogen peroxide, produced by some LAB in the presence of oxygen, is a strong oxidizing agent with broad-spectrum antimicrobial properties.

I. Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these metabolites is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, nisin, lactic acid, and hydrogen peroxide against a range of pathogenic bacteria, as reported in various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

MicroorganismThis compound MICReference
Escherichia coli0.9 - 15 mM[1][2]
Salmonella Typhimurium0.4 mM[3]
Listeria monocytogenes0.9 - 9.1 mM[1]
Staphylococcus aureus10 mM[2]
Clostridium difficile< 1.9 mM[1]
Bacteroides vulgatus< 1.9 mM[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against Pathogenic Bacteria

MicroorganismNisin MIC (µg/mL)Reference
Listeria monocytogenes3.14 mg/L[4]
Staphylococcus aureus2 - 256 µg/mL[5]
Streptococcus mitis4.19 mg/L[4]
Escherichia coli> 100 µg/mL
Pseudomonas aeruginosa64 µg/mL[5]
Helicobacter pylori0.07 - 2.1 µg/mL[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Lactic Acid against Pathogenic Bacteria

MicroorganismLactic Acid MICReference
Escherichia coli≥1.25 mg/mL[7]
Pseudomonas aeruginosa≥1.25 mg/mL[7]
Salmonella spp.0.125%[7]
Listeria monocytogenes0.125%[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Hydrogen Peroxide against Pathogenic Bacteria

MicroorganismHydrogen Peroxide MIC (mM)Reference
Gram-positive bacteria0.20 - 3.19 mM[8]
Gram-negative bacteria0.20 - 3.19 mM[8]
Pseudomonas aeruginosa3.19 mM[8]
Actinobacillus actinomycetemcomitans< 5 - 500 µmol/L[9]

II. Mechanisms of Antimicrobial Action

The diverse chemical nature of these metabolites leads to distinct mechanisms of action against target microorganisms.

This compound: The antimicrobial activity of this compound is primarily attributed to its aldehyde group, which is highly reactive. This compound induces oxidative stress within microbial cells by interacting with thiol groups in proteins and small molecules like glutathione.[1][10] This disruption of the intracellular redox balance leads to the accumulation of reactive oxygen species (ROS), causing damage to DNA, proteins, and cell membranes, ultimately leading to cell death.[11][12]

Nisin: Nisin, a lantibiotic, exerts its bactericidal effect by a dual mechanism. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation.[13][14] This binding also facilitates the insertion of nisin into the cell membrane, leading to the formation of pores. These pores disrupt the membrane potential and cause the leakage of essential cellular components, resulting in cell death.[13][15]

Lactic Acid: The primary antimicrobial action of lactic acid is due to the reduction of pH in the surrounding environment. In its undissociated form, lactic acid can penetrate the cell membrane of microorganisms. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This disrupts the proton motive force, inhibits essential metabolic enzymes, and ultimately leads to cell death. Lactic acid can also permeabilize the outer membrane of Gram-negative bacteria, making them more susceptible to other antimicrobial agents.

Hydrogen Peroxide: Hydrogen peroxide is a potent oxidizing agent. Its antimicrobial effect stems from the production of highly reactive hydroxyl radicals through the Fenton reaction. These free radicals cause widespread damage to cellular components, including DNA, proteins, and membrane lipids, through oxidation. This oxidative damage disrupts cellular functions and leads to cell death.

III. Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the efficacy of antimicrobial agents. The following are generalized protocols for the broth microdilution and agar dilution methods.

A. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Antimicrobial agent stock solution

  • Microplate reader or visual inspection

Protocol:

  • Prepare serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubate the microtiter plate at the optimal temperature and time for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • After incubation, determine the MIC by observing the lowest concentration of the antimicrobial agent at which there is no visible turbidity or by measuring the optical density at 600 nm using a microplate reader.[5]

B. Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium to determine the lowest concentration that inhibits microbial growth on a solid surface.

Materials:

  • Sterile Petri dishes

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Standardized microbial inoculum

  • Antimicrobial agent stock solution

Protocol:

  • Prepare a series of agar plates containing serial two-fold dilutions of the antimicrobial agent. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

  • Once the agar has solidified, spot-inoculate a standardized suspension of the test microorganism onto the surface of each plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.

IV. Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action described above.

Reuterin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters cell Thiol_Proteins Thiol-containing Proteins & Peptides (e.g., Glutathione) This compound->Thiol_Proteins Interacts with -SH groups ROS Reactive Oxygen Species (ROS) Thiol_Proteins->ROS Induces Cellular_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Nisin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Nisin Nisin LipidII Lipid II Nisin->LipidII Binds to CellMembrane Cell Membrane Nisin->CellMembrane Inserts into CellWall Cell Wall Synthesis Cell_Death Cell Death CellWall->Cell_Death Contributes to LipidII->CellWall Inhibits Pore Pore Formation CellMembrane->Pore Forms Leakage Leakage of Cellular Contents Pore->Leakage Causes Leakage->Cell_Death Leads to LacticAcid_Mechanism cluster_extracellular Extracellular (Low pH) cluster_cell Bacterial Cell (Higher pH) LacticAcid_undissociated Lactic Acid (Undissociated) CellMembrane Cell Membrane LacticAcid_undissociated->CellMembrane Crosses LacticAcid_dissociated Lactate + H+ LacticAcid_undissociated->LacticAcid_dissociated Dissociates Cytoplasm_Acidification Cytoplasm Acidification LacticAcid_dissociated->Cytoplasm_Acidification Leads to Metabolic_Inhibition Inhibition of Metabolic Enzymes Cytoplasm_Acidification->Metabolic_Inhibition Causes Cell_Death Cell Death Metabolic_Inhibition->Cell_Death Leads to HydrogenPeroxide_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell H2O2 Hydrogen Peroxide (H₂O₂) CellMembrane Cell Membrane H2O2->CellMembrane Enters cell Fenton_Reaction Fenton Reaction (with Fe²⁺) H2O2->Fenton_Reaction Participates in Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Generates Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) Hydroxyl_Radical->Oxidative_Damage Causes Cell_Death Cell Death Oxidative_Damage->Cell_Death Leads to

References

Reuterin's Double-Edged Sword: A Comparative Analysis of its Antimicrobial Effects on Pathogenic vs. Commensal Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antimicrobial compound Reuterin reveals a significant differential in its inhibitory effects between pathogenic and commensal bacteria within the human gut microbiome. This guide provides a detailed comparison of this compound's bioactivity, supported by quantitative data, experimental protocols, and visual representations of its mechanism of action, intended for researchers, scientists, and drug development professionals.

This compound, a potent antimicrobial agent produced by Limosilactobacillus reuteri from glycerol, demonstrates broad-spectrum activity. However, emerging data, compiled and analyzed herein, indicates a nuanced selectivity that favors the inhibition of key gut pathogens while exhibiting a lesser impact on beneficial commensal species. This differential activity underscores this compound's potential as a targeted antimicrobial agent for modulating the gut microbiota.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The following tables summarize the MIC values of this compound against a range of pathogenic and commensal gut bacteria, compiled from multiple studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Gut Bacteria
Bacterial SpeciesStrainMIC (mM)
Salmonella typhimurium-0.4[1]
Escherichia coli (Enterohemorrhagic)EHECInhibited[1][2]
Escherichia coli (Enterotoxigenic)ETECInhibited[1][2]
Clostridium difficile-< 1.9[3]
Shigella sonnei-Inhibited[1][2]
Vibrio cholerae-Inhibited[1][2]
Campylobacter jejuniMultiple Isolates1.5 - 3.0 (µM Acrolein)
Campylobacter coliMultiple Isolates1.5 - 3.0 (µM Acrolein)
Listeria monocytogenes-Inhibited
Staphylococcus aureus-Inhibited[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Commensal Gut Bacteria
Bacterial SpeciesStrainMIC (mM)
Escherichia coliK-121.25 - 15[1][3]
Lactobacillus reuteriSD211230 - 50[3]
Lactobacillus speciesVarious15 - 40[3]
Bifidobacterium longum-1.9 - 3.8[3]
Bifidobacterium catenulatum-1.9 - 3.8[3]
Bifidobacterium infantis-1.9 - 3.8[3]
Bacteroides vulgatus-< 1.9[3]
Bacteroides thetaiotaomicron-1.9 - 3.8[3]
Clostridium clostridioforme-15 - 30[3]
Eubacterium eligens-1.9 - 3.8[3]

Mechanism of Action: Induction of Oxidative Stress

This compound's primary antimicrobial mechanism involves the induction of oxidative stress within bacterial cells. This is achieved through its high reactivity with thiol groups present in crucial molecules like glutathione and proteins.[5][6][7] The depletion of these thiol-containing molecules disrupts the cellular redox balance and leads to widespread cellular damage.

One of the key targets of this compound is believed to be ribonucleotide reductase, an essential enzyme for DNA synthesis that contains a critical thiol group in its active site.[6][8][9] By inactivating this enzyme, this compound effectively halts DNA replication and, consequently, bacterial growth.

Reuterin_Mechanism cluster_this compound This compound (3-HPA) cluster_bacterial_cell Bacterial Cell This compound This compound (3-Hydroxypropionaldehyde) Thiol Thiol Groups (-SH in proteins, glutathione) This compound->Thiol Reacts with RNR Ribonucleotide Reductase This compound->RNR Inactivates OxidativeStress Oxidative Stress (ROS Generation) Thiol->OxidativeStress Depletion leads to DNA DNA Synthesis RNR->DNA Essential for CellDeath Cellular Damage & Inhibition of Growth DNA->CellDeath Inhibition leads to OxidativeStress->CellDeath Causes

Caption: this compound's primary mechanism of action.

Differential Signaling Responses in Bacteria

The cellular response to this compound-induced oxidative stress varies between different bacteria. In Escherichia coli, exposure to sublethal concentrations of this compound triggers the OxyR regulon, a key defense mechanism against oxidative stress.[5][6] Bacteria with a compromised OxyR system exhibit increased sensitivity to this compound.[6]

Commensal bacteria, particularly Lactobacillus reuteri itself, demonstrate significantly higher resistance to this compound.[3] This intrinsic resistance is a key factor in this compound's selective antimicrobial activity. While the precise mechanisms of this resistance are still under investigation, it is likely due to more efficient thiol regeneration systems and other protective cellular machinery.

Signaling_Pathway cluster_pathogen Pathogenic Bacterium (e.g., E. coli) cluster_commensal Commensal Bacterium (e.g., L. reuteri) This compound This compound Exposure P_Thiol Thiol Depletion This compound->P_Thiol C_Thiol Thiol Depletion This compound->C_Thiol P_OxyR OxyR Regulon Activation (Stress Response) P_Thiol->P_OxyR Induces P_Damage Cellular Damage P_Thiol->P_Damage Leads to P_OxyR->P_Damage Attempts to mitigate P_Inhibition Growth Inhibition P_Damage->P_Inhibition C_Defense Robust Defense Mechanisms (e.g., Thiol Regeneration) C_Thiol->C_Defense Counteracted by C_Resistance Resistance C_Defense->C_Resistance

Caption: Differential response to this compound.

Experimental Protocols

This compound Production and Purification

A standardized method for producing and purifying this compound is crucial for reproducible experimental results.

Experimental_Workflow Start Start: L. reuteri Culture Culture 1. Anaerobic Culture in MRS Broth Start->Culture Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Wash 3. Wash Cells (Phosphate Buffer) Harvest->Wash Resuspend 4. Resuspend in Glycerol Solution Wash->Resuspend Incubate 5. Anaerobic Incubation (this compound Production) Resuspend->Incubate Separate 6. Separate Supernatant (Centrifugation/Filtration) Incubate->Separate Purify 7. Purification (e.g., Chromatography) Separate->Purify Quantify 8. Quantification (HPLC or Colorimetric Assay) Purify->Quantify End End: Purified this compound Quantify->End

Caption: Workflow for this compound production.

Methodology:

  • Culture: Limosilactobacillus reuteri is cultured anaerobically in a suitable medium such as MRS broth.

  • Harvest and Wash: Bacterial cells are harvested by centrifugation and washed with a phosphate buffer to remove residual media.

  • Biotransformation: The washed cells are resuspended in a glycerol solution and incubated anaerobically to allow for the conversion of glycerol to this compound.

  • Purification: The supernatant containing this compound is separated from the bacterial cells and can be further purified using techniques like silica gel chromatography.

  • Quantification: The concentration of this compound is determined using methods such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: The target bacterial strain is grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: A two-fold serial dilution of the purified this compound solution is prepared in a 96-well microtiter plate containing a suitable growth medium for the test bacterium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere) for the specific bacterium.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

The available data strongly suggests that this compound exhibits a selective antimicrobial activity, preferentially targeting a range of pathogenic gut bacteria while having a less pronounced effect on many beneficial commensal species. This selectivity, rooted in its mechanism of inducing oxidative stress and the differential defense capacities of various bacteria, positions this compound as a promising candidate for further investigation in the development of novel therapeutics aimed at modulating the gut microbiota to improve host health. Further research is warranted to fully elucidate the resistance mechanisms in commensal bacteria and to explore the in vivo efficacy and safety of this compound in targeted antimicrobial applications.

References

Assessing the Target Specificity of Reuterin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial agent reuterin with selected alternatives, focusing on target specificity, efficacy, and potential off-target effects. The information presented is supported by experimental data to aid in the evaluation of this compound for various research and development applications.

Introduction to this compound and its Antimicrobial Action

This compound is a broad-spectrum antimicrobial compound produced by the probiotic bacterium Lactobacillus reuteri from glycerol.[1] It is a dynamic system of inter-converting molecules, primarily 3-hydroxypropionaldehyde (3-HPA), its hydrate, and dimer.[1] The primary mechanism of action of this compound involves the induction of oxidative stress in target cells through the modification of thiol groups in proteins and small molecules.[1] This non-specific mechanism contributes to its wide range of activity against bacteria, fungi, and viruses.[1]

Comparative Analysis of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and its alternatives against a range of microorganisms. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antimicrobial AgentTarget MicroorganismMIC RangeReference(s)
This compound Staphylococcus aureus (MRSA)5.2 µg/mL[2]
Staphylococcus aureus (ATCC 25937)0.65 µg/mL[2]
Escherichia coli7.5-15 mM[3]
Campylobacter jejuni/coli1.5-3.0 µM (as acrolein)[4]
Food-contaminating fungi/yeasts1.89-7.58 mM[5]
Nisin Staphylococcus aureus (MRSA)51.2 µg/mL[2]
Staphylococcus aureus (ATCC 25937)51.2 µg/mL[2]
Listeria monocytogenesResistance can develop[6]
Candida tropicalis2-8 µg/mL[7]
Natamycin Fusarium spp.2-4 µg/mL[3]
Aspergillus flavus16-32 µg/mL[3]
Various molds and yeasts0.5-6 µg/mL[8]
Lactic Acid Salmonella Enteritidis0.5%[9]
Escherichia coli0.5%[9]
Listeria monocytogenes0.5%[9]
Acetic Acid Pseudomonas aeruginosa0.16-0.31%[10]
Acinetobacter baumannii0.16-0.31%[10]
Staphylococcus aureus0.16-0.31%[10]

Target Specificity and Mechanism of Action

This compound: Broad-Spectrum Oxidative Stress Induction

This compound's aldehyde group readily reacts with thiol groups present in proteins and small molecules like glutathione, leading to widespread oxidative stress.[1] This multi-targeted approach is responsible for its broad-spectrum activity but also suggests a lower degree of specificity compared to other antimicrobials.

This compound This compound Thiol_Groups Thiol Groups (-SH) This compound->Thiol_Groups Reacts with Oxidative_Stress Oxidative Stress (ROS Production) Thiol_Groups->Oxidative_Stress Depletion leads to Cellular_Damage Widespread Cellular Damage (Proteins, DNA, Membranes) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Figure 1. Proposed signaling pathway for this compound's antimicrobial action.

Alternative Antimicrobials: More Specific Modes of Action
  • Nisin: This bacteriocin specifically targets Lipid II, a precursor molecule in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[3] This makes nisin highly specific to bacteria and generally inactive against fungi and viruses.[11]

  • Natamycin: A polyene macrolide antifungal, natamycin binds specifically to ergosterol, a major component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of cellular contents and fungal cell death. Its lack of affinity for cholesterol in mammalian cell membranes contributes to its selective toxicity.

  • Organic Acids (Lactic and Acetic Acid): These weak acids exert their antimicrobial effect by diffusing across the cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This disrupts the proton motive force and inhibits various metabolic processes.[10]

Comparative Performance Beyond MIC

Time-Kill Kinetics

A study directly comparing the time-kill kinetics of this compound and nisin against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 25937 revealed that this compound exhibited a bactericidal effect, while nisin was bacteriostatic against the MRSA strain.[2][12] For S. aureus ATCC 25937, this compound was also found to be more effective than nisin.[2] A combination of both antimicrobials resulted in a synergistic bactericidal effect against both strains.[2][13]

Effects on Biofilms

Both this compound and nisin have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms.

  • This compound: Has been shown to be effective in preventing and eradicating biofilms of endodontic pathogens and periodontopathic bacteria.[14][15]

  • Nisin: Can penetrate S. aureus biofilms and shows killing effects, although the physiological state of biofilm-grown cells can reduce its efficacy.[5][16] Low concentrations of nisin may, in some cases, lead to an increase in biofilm formation.[7]

Off-Target Effects and Cytotoxicity

The following table presents the 50% inhibitory concentration (IC50) values of this compound and its alternatives against various mammalian cell lines, providing an indication of their potential cytotoxicity.

Antimicrobial AgentCell LineIC50 ValueReference(s)
This compound Caco-2 (human colorectal adenocarcinoma)> 1080 mM[17]
3T3 (mouse fibroblast)0.27 mM[17]
HepG2 (human liver cancer)0.41 mM[17]
Nisin MCF-7 (human breast cancer)5 µM (17 µg/mL)[7]
HUVEC (human umbilical vein endothelial cells)64 µg/mL[7]
SW1088 (human astrocytoma)50 µg/mL (24h)[18]
Natamycin Human lymphocytesCytotoxic effects observed[19]
Lactic Acid HT-29 (human colon adenocarcinoma)Heat-killed cells showed cytotoxicity[20]
Acetic Acid RGM-1 (rat gastric mucosal)Concentration-dependent cell death[21]

This compound has shown variable cytotoxicity depending on the cell line, with some studies indicating low toxicity to normal cells.[17][22] Nisin has demonstrated selective cytotoxicity towards cancer cell lines compared to normal cells.[7] Natamycin and organic acids have reported cytotoxic effects, particularly at higher concentrations.[19][21][23]

Development of Resistance

  • This compound: While resistance to this compound is not extensively studied, its multi-targeted mechanism of inducing oxidative stress may make the development of specific resistance mechanisms more challenging for microorganisms.[24] However, some bacteria possess inherent resistance.

  • Nisin: Resistance to nisin can develop in Gram-positive bacteria through various mechanisms, including alterations in the cell wall, changes in membrane composition, and the expression of specific resistance proteins.[6][8][14][15][16]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of antimicrobial in broth C Inoculate each dilution with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually or spectrophotometrically assess for growth D->E F Determine MIC as the lowest concentration with no growth E->F

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate growth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Resazurin-Based Microbial Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

  • Following the MIC assay incubation, add a resazurin solution (e.g., 0.15 mg/mL) to each well of the microtiter plate.

  • Incubate the plate for a further 1-4 hours at 37°C.

  • Observe the color change. Viable, metabolically active cells will reduce the blue resazurin to pink resorufin.

  • The minimum bactericidal concentration (MBC) can be inferred as the lowest concentration that prevents the color change.

Flow Cytometry for Bacterial Viability

This technique uses fluorescent dyes to differentiate between live and dead bacteria.

A Treat bacterial suspension with antimicrobial B Stain with SYTO 9 (stains all cells green) A->B C Stain with Propidium Iodide (PI) (stains dead cells red) A->C D Analyze using flow cytometer B->D C->D E Differentiate and quantify live (green) and dead (red) cells D->E

Figure 3. Experimental workflow for flow cytometry-based viability assay.

Protocol:

  • Treat bacterial suspensions with the antimicrobial agent for the desired time.

  • Stain the cells with a mixture of SYTO 9 and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubate in the dark for approximately 15 minutes.

  • Analyze the samples using a flow cytometer with appropriate laser excitation and emission filters for green (SYTO 9) and red (PI) fluorescence.

  • Gate the populations to quantify the percentage of live (green fluorescent) and dead (red fluorescent) cells.

Measurement of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

Protocol:

  • Treat bacterial cells with the antimicrobial agent.

  • Wash the cells and resuspend them in a suitable buffer.

  • Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM.

  • Incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.[22]

Conclusion

This compound exhibits a broad-spectrum antimicrobial activity due to its non-specific mechanism of inducing oxidative stress. This contrasts with the more targeted approaches of alternatives like nisin and natamycin. While this compound's broad activity can be advantageous, its target specificity and potential for off-target effects should be carefully considered for specific applications. The experimental data and protocols provided in this guide offer a framework for the objective assessment of this compound in comparison to other antimicrobial agents in a research and development context.

References

Reuterin: A Novel Therapeutic Avenue for Colorectal Cancer - An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of reuterin, a metabolite produced by the probiotic Limosilactobacillus reuteri, against established chemotherapeutic agents for colorectal cancer (CRC). The information presented is based on preclinical studies and aims to inform further research and development in this promising area.

Executive Summary

Recent in vivo studies have demonstrated the potential of this compound as a therapeutic agent for colorectal cancer. Administered via this compound-producing L. reuteri, this metabolite has been shown to significantly inhibit tumor growth in mouse models of CRC. The primary mechanism of action involves the induction of oxidative stress and the inhibition of protein translation within cancer cells. While direct comparative in vivo studies with standard chemotherapeutics are not yet available, this guide provides a comprehensive overview of the existing preclinical data for this compound and offers an indirect comparison with 5-Fluorouracil (5-FU), a cornerstone of CRC chemotherapy.

In Vivo Performance Comparison

The following tables summarize the quantitative data from preclinical studies on this compound (via L. reuteri administration) and 5-Fluorouracil in mouse models of colorectal cancer. It is crucial to note that these results are from separate studies and not from a head-to-head comparison. The experimental conditions, therefore, may vary.

Table 1: In Vivo Efficacy of this compound-Producing L. reuteri in Colorectal Cancer Xenograft Models

Cell LineMouse ModelTreatment GroupTumor Growth InhibitionKey FindingsReference
HCT116XenograftL. reuteri (this compound-producing)Significant reduction in tumor growth starting two days after treatment initiation.Increased reactive oxygen species and decreased protein translation in tumors.[1]
SW480XenograftL. reuteri (this compound-producing)Significant reduction in tumor growth starting two days after treatment initiation.Increased cleaved caspase 3 in tumors, indicating apoptosis.[1]

Table 2: In Vivo Efficacy of 5-Fluorouracil in a Colorectal Cancer Xenograft Model

Cell LineMouse ModelTreatment GroupTumor Growth Inhibition RateKey FindingsReference
HCT-116Xenograft5-Fluorouracil62.1%Combination with zotarolimus showed synergistic inhibitory effects.[1]

Mechanism of Action: this compound vs. 5-Fluorouracil

This compound and 5-Fluorouracil inhibit colorectal cancer cell growth through distinct mechanisms.

This compound:

  • Induces Oxidative Stress: this compound alters the redox balance in cancer cells, leading to an increase in reactive oxygen species (ROS).[1] This oxidative stress can damage cellular components and trigger apoptosis.

  • Inhibits Protein Synthesis: It has been shown to inhibit ribosomal biogenesis and protein translation, essential processes for rapidly dividing cancer cells.[1]

5-Fluorouracil (5-FU):

  • Inhibits DNA Synthesis: As a pyrimidine analog, 5-FU's active metabolites interfere with the synthesis of thymidine, a crucial component of DNA. This disruption leads to cell cycle arrest and apoptosis.

  • Induces RNA Damage: 5-FU metabolites can also be incorporated into RNA, leading to errors in transcription and protein synthesis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo validation studies.

Reuterin_Signaling_Pathway This compound This compound CancerCell Colorectal Cancer Cell This compound->CancerCell Enters ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress ProteinOxidation Selective Protein Oxidation OxidativeStress->ProteinOxidation RibosomalBiogenesis Inhibition of Ribosomal Biogenesis ProteinOxidation->RibosomalBiogenesis ProteinTranslation Inhibition of Protein Translation RibosomalBiogenesis->ProteinTranslation CellGrowth Reduced Proliferation & Survival ProteinTranslation->CellGrowth

Caption: Proposed signaling pathway of this compound in colorectal cancer cells.

Experimental_Workflow cluster_Phase1 Tumor Implantation cluster_Phase2 Treatment cluster_Phase3 Data Collection & Analysis CellCulture CRC Cell Culture (e.g., HCT116, SW480) Implantation Subcutaneous Injection into Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Administration of: - Vehicle Control - L. reuteri (this compound-producing) - L. reuteri (mutant) - 5-Fluorouracil Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., calipers) Endpoint Endpoint: - Tumor Size Limit - Study Duration Monitoring->Endpoint Analysis Analysis: - Tumor Growth Curves - Survival Analysis - Immunohistochemistry Endpoint->Analysis

Caption: General experimental workflow for in vivo validation of CRC therapeutics.

Experimental Protocols

The following are summarized protocols for the in vivo experiments cited in this guide.

This compound (via L. reuteri) Administration in Xenograft Models[1]
  • Cell Lines and Culture: Human colorectal carcinoma cell lines HCT116 and SW480 were used. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) were used.

  • Tumor Implantation: 1 x 10^6 HCT116 or SW480 cells were injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups. Treatment involved daily oral gavage of either a this compound-producing L. reuteri strain or a genetically engineered strain that does not produce this compound.

  • Data Collection: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, including quantification of this compound, reactive oxygen species, and markers of apoptosis (e.g., cleaved caspase 3).

5-Fluorouracil Administration in a Xenograft Model[1]
  • Cell Line and Culture: Human colorectal carcinoma cell line HCT-116 was used.

  • Animal Model: BALB/c nude mice were used.

  • Tumor Implantation: HCT-116 cells were injected subcutaneously into the mice.

  • Treatment: Once tumors were established, mice were treated with 5-Fluorouracil. The exact dosage and administration schedule can vary between studies but a common approach is intraperitoneal injection.

  • Data Collection: Tumor growth was monitored, and at the end of the study, the tumor inhibition rate was calculated by comparing the tumor volume in the treated group to the control group.

Conclusion and Future Directions

The in vivo data strongly suggest that this compound, delivered through L. reuteri, is a promising therapeutic agent for colorectal cancer. Its unique mechanism of action, centered on inducing oxidative stress and inhibiting protein synthesis in cancer cells, presents a potential alternative or complementary approach to conventional chemotherapy.

However, to fully validate its therapeutic potential, future research should focus on:

  • Direct Head-to-Head In Vivo Comparisons: Conducting studies that directly compare the efficacy and toxicity of this compound with standard-of-care chemotherapeutics like 5-FU and oxaliplatin in the same preclinical models.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or targeted therapies.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound when delivered via L. reuteri to optimize dosing and delivery strategies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound-based therapies in human patients with colorectal cancer.

The exploration of microbially-derived metabolites like this compound represents an exciting frontier in oncology. With further rigorous investigation, this compound could emerge as a valuable addition to the arsenal of treatments for colorectal cancer.

References

Comparative Stability of Reuterin in Diverse Food and Beverage Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of reuterin stability across various food and beverage matrices, intended for researchers, scientists, and professionals in drug development. The data presented herein is compiled from publicly available scientific literature and aims to offer a clear, objective overview to inform formulation and application strategies.

This compound, a potent antimicrobial compound produced by Limosilactobacillus reuteri, holds significant promise as a natural preservative in the food and pharmaceutical industries. However, its efficacy is intrinsically linked to its stability within the product matrix. This document summarizes key findings on this compound stability under different storage conditions and in various food environments, presents detailed experimental protocols for its quantification, and visualizes relevant biochemical pathways and workflows.

Comparative Stability Data

The stability of this compound is significantly influenced by the composition of the food matrix, pH, and storage temperature. The following tables summarize quantitative data from various studies.

Table 1: Stability of this compound in Dairy Products

Food MatrixInitial ConcentrationStorage Temperature (°C)DurationThis compound ConcentrationAnalytical MethodReference
Stirred YogurtPurified 3-HPA2115 days>90% decreaseNot Specified[1]
Stirred YogurtPurified 3-HPA415 daysSlower reduction than at 21°CNot Specified[1]
CheeseIn situ producedRipening1 day4.42 - 4.71 µmol/g (with 100-500 mM glycerol)Colorimetric Assay[2]
CheeseIn situ producedRipening30 days< 0.6 µmol/gColorimetric Assay[2]
Fermented MilkIn situ produced428 daysStableNot Specified[3]

Table 2: Stability of this compound in Aqueous Solutions and Culture Media

MatrixInitial ConcentrationpHStorage Temperature (°C)DurationThis compound ConcentrationAnalytical MethodReference
Aqueous SolutionSupernatant--2035 daysStable, then slow decreaseHPLC[1][4]
Aqueous SolutionSupernatant--20/4 (freeze-thaw)Multiple cyclesSlow decrease with each cycleHPLC[1]
Aqueous SolutionPurified 3-HPA237-More stable than at pH 6.5HPLC[5]
Aqueous SolutionPurified 3-HPA6.537-Less stable than at pH 2HPLC[5]
Aqueous SolutionPurified 3-HPA1137-Immediate degradationHPLC[5]
WaterSupernatant-44 weeksVery little degradationNot Specified[5]
WaterSupernatant-37 and 40-Greater degradation to acroleinNot Specified[5]
MRS BrothSupernatant-1001 hourSignificantly reducedNot Specified[5]
Glycerol-WaterSupernatant-1001 hourNot notably affectedNot Specified[5]

Note: Data on the stability of this compound in non-dairy beverages such as fruit juices and plant-based milks is limited in the reviewed literature. While some studies have examined the viability of L. reuteri in these products, this does not directly correlate to the chemical stability of this compound itself. Factors such as low pH and the presence of phenolic compounds in fruit juices may impact this compound stability[6]. One study on fermented coconut milk detected low levels of this compound (0.14-0.15 mM) after fermentation and storage, suggesting some degree of stability in that specific matrix[7]. Further research is needed to quantify this compound stability in a wider range of non-dairy beverages.

Experimental Protocols

Accurate quantification of this compound is crucial for stability studies. The following are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the direct and specific quantification of 3-hydroxypropionaldehyde (3-HPA), the primary component of this compound.

a. Sample Preparation:

  • Homogenize the food or beverage sample.

  • For solid or semi-solid samples (e.g., cheese, yogurt), perform a solvent extraction. A common method involves blending the sample with a suitable solvent (e.g., water or a buffer), followed by centrifugation to separate the liquid phase.

  • Filter the liquid sample or extract through a 0.22 µm syringe filter to remove particulate matter.

  • If necessary, add sulfuric acid to the filtered sample to a final concentration of 10 mM to stabilize the this compound[8].

b. HPLC System and Conditions:

  • Column: Bio-Rad Aminex HPX-87H ion exclusion column (300 x 7.8 mm) is frequently used[8].

  • Mobile Phase: 10 mM degassed sulfuric acid[8].

  • Flow Rate: 0.6 mL/min[8].

  • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 55°C)[8].

  • Detector: A combination of a UV absorbance detector (210 nm) and a refractive index (RI) detector is effective for identifying and quantifying this compound and other components like glycerol[8].

  • Injection Volume: 200 µL[8].

c. Quantification:

  • Prepare a standard curve using purified 3-HPA of known concentrations.

  • Run the prepared samples and standards on the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Colorimetric Assay for this compound Quantification

This method is based on the dehydration of 3-HPA to acrolein, which then reacts with tryptophan to produce a colored compound.

a. Reagents:

  • Concentrated Hydrochloric Acid (37%)

  • Tryptophan solution (10 mmol/L in 0.05 mmol/L HCl)

  • Acrolein standard solution (for standard curve)

b. Procedure:

  • Prepare the sample as described for HPLC analysis (extraction and filtration).

  • In a test tube, mix 1 mL of the sample with 3 mL of concentrated HCl and 750 µL of the tryptophan solution[9].

  • Incubate the mixture at 37°C for 20 minutes[9].

  • Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer[9].

c. Quantification:

  • Prepare a standard curve using acrolein solutions of known concentrations (ranging from 0.05 to 6 mM) following the same procedure[9].

  • Determine the concentration of this compound in the sample by comparing its absorbance to the acrolein standard curve. Note that this method assumes a 1:1 molar conversion of 3-HPA to acrolein.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of the processes involved in this compound production and analysis, the following diagrams are provided.

Reuterin_Biosynthesis This compound Biosynthesis Pathway cluster_Lreuteri Lactobacillus reuteri cell Glycerol Glycerol Glycerol_Dehydratase Glycerol Dehydratase (Coenzyme B12-dependent) Glycerol->Glycerol_Dehydratase Anaerobic conditions This compound This compound (3-HPA) 1_3_PDO_Dehydrogenase 1,3-Propanediol Dehydrogenase This compound->1_3_PDO_Dehydrogenase NADH -> NAD+ 1_3_PDO 1,3-Propanediol Glycerol_Dehydratase->this compound 1_3_PDO_Dehydrogenase->1_3_PDO

Caption: Anaerobic conversion of glycerol to this compound (3-HPA) and 1,3-propanediol by Lactobacillus reuteri.

Experimental_Workflow Workflow for this compound Stability Analysis start Start: Sample Preparation (Food/Beverage Matrix) extraction Extraction/Dilution start->extraction filtration Filtration (0.22 µm) extraction->filtration analysis Quantitative Analysis filtration->analysis hplc HPLC analysis->hplc Specific & Direct colorimetric Colorimetric Assay analysis->colorimetric Indirect data Data Analysis & Comparison hplc->data colorimetric->data

Caption: General experimental workflow for the quantification of this compound in food and beverage samples.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Reuterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Reuterin, a bioactive compound known for its antimicrobial properties. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.

This compound, also known as 3-hydroxypropionaldehyde, is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Therefore, proper handling and disposal are crucial to protect laboratory personnel and the environment.

Hazard Summary for this compound

The following table summarizes the key hazard information for this compound, which underscores the importance of following stringent disposal protocols.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous chemical waste. The following is a general procedural guide.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Lab coat

  • Chemical safety goggles

  • Nitrile gloves[3]

2. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, flasks)

  • Contaminated PPE (e.g., gloves)

Do not mix this compound waste with non-hazardous waste streams.

3. Waste Collection and Labeling:

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[1]

4. Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area. This area should be away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[2]

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Never dispose of this compound down the drain or in the regular trash. [3]

Experimental Protocols

Currently, there are no specific, widely adopted experimental protocols for the chemical inactivation of this compound for disposal purposes cited in the reviewed literature. The recommended procedure is to treat it as hazardous chemical waste. For any potential inactivation procedures, consult with your institution's EHS department for approved methods.

Below is a logical workflow for the proper disposal of this compound.

Reuterin_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid 3a. Collect Solid Waste in Designated Labeled Container segregate->collect_solid Solid Waste collect_liquid 3b. Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid Liquid Waste storage 4. Store in Secure, Well-Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs 5. Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reuterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Reuterin, a broad-spectrum antimicrobial agent. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as 3-hydroxypropionaldehyde, is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling. The following table summarizes the key hazards associated with this compound.[1][2][3]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[4]
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is required when there is a potential for splashing.Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Respiratory Use only in a well-ventilated area.[1][2][3] A NIOSH-approved respirator may be required for higher-risk activities.Work in a chemical fume hood is the preferred engineering control. If a respirator is needed, a full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]
Body Laboratory coat or chemical-protective suit.A disposable gown made of polyethylene-coated polypropylene or other laminate materials is recommended over a standard cloth lab coat.[4]

Operational Plan: A Step-by-Step Protocol for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[1][2][3]

  • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary materials and equipment before donning PPE.

2. Donning Personal Protective Equipment (PPE):

  • Put on your lab coat or protective suit.

  • Don your safety glasses or goggles and face shield.

  • If required by your risk assessment, put on your respirator.

  • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

3. Handling this compound:

  • This compound is a neat oil and should be handled with care to avoid splashes or aerosol generation.

  • Use only the amount of this compound required for your experiment.

  • When transferring the substance, use appropriate tools such as a calibrated pipette with a disposable tip.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Carefully remove your PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Gloves should be removed last.

  • Wash your hands thoroughly with soap and water after removing your gloves.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain. The container should be tightly sealed and clearly labeled.[1]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed, and labeled hazardous waste container.

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and wash it before reuse.[1] Heavily contaminated clothing may need to be disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Reuterin_Handling_Workflow Start Start: Prepare for Handling this compound ReadSDS Read Safety Data Sheet (SDS) Start->ReadSDS PrepArea Prepare Well-Ventilated Area (Fume Hood) ReadSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Handle Handle this compound with Care DonPPE->Handle Decontaminate Decontaminate Work Area and Equipment Handle->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Disposal Dispose of Waste Properly WashHands->Disposal End End of Procedure Disposal->End

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reuterin
Reactant of Route 2
Reuterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.